molecular formula C13H18ClNO2 B087936 Cloforex CAS No. 14261-75-7

Cloforex

カタログ番号: B087936
CAS番号: 14261-75-7
分子量: 255.74 g/mol
InChIキー: TZWKUQDQKPYNLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cloforex, known chemically as ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate, is a pharmaceutical compound that belongs to the amphetamine class of anorectics . It is recognized in research for its role as a prodrug, being metabolized in vivo to the active compound chlorphentermine . Its primary historical research application has been in the study of appetite suppression and weight management . The compound's mechanism of action is linked to its metabolic conversion to chlorphentermine, which is known to act as a sympathomimetic amine, increasing the efflux of neurotransmitters like norepinephrine, to produce its effects . From a research perspective, this compound is of significant value for studying the pharmacological profile and metabolic pathways of prodrugs within the central nervous system. Investigations involving this compound have also been pivotal in understanding potential adverse effects, as animal studies have indicated that administration can lead to conditions such as pulmonary hypertension and pulmonary lipid histiocytosis . These findings make it a relevant compound for toxicological and safety research. Available under various trade names including Oberex, Frenapyl, and Lipociden in its clinical history, this compound is now offered strictly for research purposes . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

特性

IUPAC Name

ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-4-17-12(16)15-13(2,3)9-10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWKUQDQKPYNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048794
Record name Cloforex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14261-75-7
Record name Cloforex
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14261-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloforex [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014261757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloforex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cloforex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOFOREX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJT5ZC1L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Anorectic Agent Cloforex: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloforex is an anorectic agent of the amphetamine class, functioning as a prodrug that exerts its pharmacological effects through its active metabolites. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its metabolic activation and the distinct pharmacodynamic profiles of its primary metabolites: chlorphentermine (B1668847) and d-amphetamine. The anorectic effect of this compound is a composite of potent serotonin (B10506) release mediated by chlorphentermine and the promotion of norepinephrine (B1679862) and dopamine (B1211576) release by d-amphetamine. Additionally, this guide details a direct vasodilatory effect of the parent compound, a mechanism distinct from its central appetite-suppressing actions. Quantitative data on monoamine transporter interactions are summarized, and detailed experimental protocols for key assays are provided to facilitate further research.

Introduction and Metabolic Activation

This compound, chemically known as ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate, is not pharmacologically active in its parent form. Following oral administration, it undergoes hepatic metabolism to yield its primary active metabolites. This biotransformation is crucial to its mechanism of action. The two key metabolites responsible for its anorectic and stimulant properties are chlorphentermine and d-amphetamine . The metabolic pathway involves the hydrolysis of the carbamate (B1207046) group from the this compound molecule.

G This compound This compound Metabolism Hepatic Metabolism (Hydrolysis) This compound->Metabolism Oral Administration Chlorphentermine Chlorphentermine (Active Metabolite 1) Metabolism->Chlorphentermine dAmphetamine d-Amphetamine (Active Metabolite 2) Metabolism->dAmphetamine

Figure 1. Metabolic activation of this compound.

Core Mechanism of Action: A Dual-Metabolite System

The overall pharmacological profile of this compound is a synthesis of the distinct actions of its metabolites at the monoamine transporters: the Serotonin Transporter (SERT), the Norepinephrine Transporter (NET), and the Dopamine Transporter (DAT).

Pharmacodynamics of Chlorphentermine: The Serotonergic Component

Chlorphentermine is a potent and selective serotonin releasing agent (SRA)[1]. It acts as a substrate for SERT, inducing reverse transport (efflux) of serotonin from the presynaptic neuron into the synaptic cleft[2][3]. This substantial increase in extracellular serotonin is the primary driver of the potent appetite suppression associated with serotonergic drugs. Data suggests that chlorphentermine has a much weaker effect on dopamine release and acts as a reuptake inhibitor, rather than a releaser, at the norepinephrine transporter[4].

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft VMAT2 VMAT2 Serotonin_cyto Cytosolic Serotonin VMAT2->Serotonin_cyto SERT SERT SERT->Serotonin_cyto Reuptake (Blocked) Serotonin_synapse ↑↑ Serotonin SERT->Serotonin_synapse Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->VMAT2 Serotonin_cyto->SERT Reverse Transport (Efflux) Chlorphentermine_in Chlorphentermine Chlorphentermine_in->SERT Substrate Binding Chlorphentermine_out Chlorphentermine Chlorphentermine_out->SERT Uptake Postsynaptic Receptors Postsynaptic Receptors Serotonin_synapse->Postsynaptic Receptors Enhanced Signaling G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft NET_DAT NET / DAT NE_DA_cyto Cytosolic NE / DA NET_DAT->NE_DA_cyto Reuptake (Blocked) NE_DA_synapse ↑ NE ↑ DA NET_DAT->NE_DA_synapse NE_DA_cyto->NET_DAT Reverse Transport (Efflux) dAmphetamine_in d-Amphetamine dAmphetamine_in->NET_DAT Substrate Binding dAmphetamine_out d-Amphetamine dAmphetamine_out->NET_DAT Uptake Postsynaptic Receptors Postsynaptic Receptors NE_DA_synapse->Postsynaptic Receptors Enhanced Signaling G cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell This compound This compound eNOS_inactive eNOS (inactive) This compound->eNOS_inactive Stimulates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC sGC NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates K_channel Ca²⁺-activated K⁺ Channel PKG->K_channel Activates Relaxation Vasorelaxation K_channel->Relaxation Causes Hyperpolarization G A 1. Brain Tissue Homogenization B 2. Centrifugation & Synaptosome Isolation A->B C 3. Pre-loading with [³H]Monoamine B->C D 4. Incubation with Test Compound C->D E 5. Rapid Filtration D->E F 6. Scintillation Counting (Quantify Retained [³H]) E->F G 7. Data Analysis (Calculate EC₅₀) F->G

References

The Chemical Architecture and Synthesis of Cloforex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloforex, an anorectic agent belonging to the amphetamine class, functions as a prodrug to its active metabolite, chlorphentermine (B1668847). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed plausible synthetic route for this compound (ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate). The synthesis involves a two-step process commencing with the formation of the key intermediate, chlorphentermine, via a reductive amination pathway, followed by its conversion to this compound through reaction with ethyl chloroformate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate, is a carbamate (B1207046) derivative of chlorphentermine.[1] Its chemical structure is characterized by a p-chlorophenyl group attached to a tertiary butylamine (B146782) scaffold, with an ethyl carbamate moiety linked to the nitrogen atom.

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReference
Molecular Formula C13H18ClNO2[1]
Molecular Weight 255.74 g/mol [1]
CAS Registry Number 14261-75-7[1]
IUPAC Name ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate[1]
Synonyms Oberex, Frenapyl, Lipociden, Vidipon, Zeisin
Melting Point 89 °C (192 °F)
Boiling Point 52.75 °C (126.95 °F)
Appearance White crystalline solid (predicted)
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane (B109758).

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, chlorphentermine (1-(4-chlorophenyl)-2-methylpropan-2-amine), from 4-chlorophenylacetone (B144124). The second step is the reaction of chlorphentermine with ethyl chloroformate to yield the final product, this compound.

Step 1: Synthesis of Chlorphentermine via Reductive Amination

Reductive amination is a widely used method for the formation of amines from ketones or aldehydes. In this proposed synthesis, 4-chlorophenylacetone is reacted with ammonia (B1221849) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form chlorphentermine. The Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group, is an alternative method.

Experimental Protocol: Synthesis of Chlorphentermine

  • Materials: 4-chlorophenylacetone, ammonium (B1175870) acetate (B1210297), methanol, sodium cyanoborohydride (NaBH3CN), hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve 4-chlorophenylacetone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (NaBH3CN) (e.g., 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by the slow addition of 2M hydrochloric acid until the solution is acidic (pH ~2).

    • Stir for an additional hour to hydrolyze any remaining imine.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the aqueous residue with diethyl ether to remove any unreacted ketone.

    • Basify the aqueous layer to pH >10 with a concentrated sodium hydroxide solution.

    • Extract the product, chlorphentermine, with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude chlorphentermine.

    • The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Step 2: Synthesis of this compound

The final step involves the formation of the carbamate linkage by reacting chlorphentermine with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

  • Materials: Chlorphentermine, ethyl chloroformate, dichloromethane (DCM), triethylamine (B128534) (or other suitable base), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve chlorphentermine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

    • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Synthetic Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound from 4-chlorophenylacetone.

Cloforex_Synthesis Chlorphentermine Chlorphentermine This compound This compound Chlorphentermine->this compound Ethyl Chloroformate, Et3N

References

In-Depth Technical Guide to the Pharmacological Profile of Cloforex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloforex is an anorectic agent belonging to the amphetamine class of compounds. It functions as a prodrug, undergoing metabolic conversion to its active metabolite, chlorphentermine (B1668847). This guide provides a comprehensive technical overview of the pharmacological profile of this compound and chlorphentermine, detailing their mechanism of action, pharmacodynamic properties, and pharmacokinetic characteristics. The information is supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding for research and drug development purposes.

Introduction

This compound was developed as an appetite suppressant for the management of obesity. Its pharmacological activity is primarily attributed to its active metabolite, chlorphentermine, which modulates monoaminergic systems in the central nervous system. Understanding the intricate pharmacological profile of both the prodrug and its active metabolite is crucial for assessing its therapeutic potential and safety profile.

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated by its active metabolite, chlorphentermine. Chlorphentermine primarily acts as a serotonin-releasing agent and a norepinephrine (B1679862) reuptake inhibitor.

Mechanism of Action

Chlorphentermine exerts its anorectic effect by increasing the extracellular levels of serotonin (B10506) and norepinephrine in the brain. It is a highly selective serotonin-releasing agent (SSRA) and a moderately potent norepinephrine reuptake inhibitor. This dual action on two key neurotransmitter systems involved in appetite regulation leads to a reduction in food intake. The increased serotonergic and noradrenergic signaling in the hypothalamus is believed to promote satiety and reduce hunger signals.

Quantitative Pharmacodynamic Data

The following table summarizes the in vitro pharmacodynamic data for chlorphentermine at key monoamine transporters. These values were determined using rat brain synaptosomes.

ParameterSerotonin Transporter (SERT)Norepinephrine Transporter (NET)Dopamine (B1211576) Transporter (DAT)
Monoamine Release (EC50) 30.9 nM>10,000 nM2,650 nM
Norepinephrine Reuptake Inhibition (IC50) -451 nM-

EC50 (Half-maximal effective concentration) represents the concentration of the drug that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency in releasing the monoamine. IC50 (Half-maximal inhibitory concentration) represents the concentration of the drug that inhibits a biological process by 50%. A lower IC50 value indicates greater potency in inhibiting reuptake.

Pharmacokinetics

This compound is administered orally and is well absorbed. It undergoes extensive metabolism to form its active metabolite, chlorphentermine.

Absorption and Metabolism

Following oral administration, this compound is absorbed from the gastrointestinal tract. It then undergoes first-pass metabolism in the liver, where it is converted to chlorphentermine. This metabolic activation is a key step in the pharmacological action of this compound.

Pharmacokinetic Parameters

Detailed pharmacokinetic data for this compound is limited in publicly available literature. However, data for its active metabolite, chlorphentermine, provides insight into its disposition in the body. The search for specific pharmacokinetic parameters for this compound and a complete profile for chlorphentermine yielded limited quantitative results, with much of the available data pertaining to the structurally distinct antihistamine, chlorpheniramine. The following table summarizes the available data for chlorphentermine.

ParameterValueSpeciesNotes
Elimination Half-life (t½) 40 hours - 5 days[1]Human[1]
Protein Binding Data not available
Bioavailability Data not available
Cmax (Peak Plasma Concentration) Data not available
Tmax (Time to Peak Plasma Concentration) Data not available
AUC (Area Under the Curve) Data not available

It is important to note the significant variability in the reported elimination half-life of chlorphentermine.

Experimental Protocols & Methodologies

This section outlines the methodologies for key experiments relevant to characterizing the pharmacological profile of this compound and its active metabolite.

In Vitro Monoamine Transporter Activity Assay

Objective: To determine the potency of chlorphentermine to induce monoamine release and inhibit reuptake at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology: Synaptosome Preparation and Neurotransmitter Release/Uptake Assay

  • Synaptosome Preparation:

    • Rat brains (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) are rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer.

    • The homogenate is centrifuged at a low speed to remove cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

    • The synaptosome pellet is resuspended in a physiological buffer.

  • Neurotransmitter Release Assay (EC50 Determination):

    • Synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

    • After loading, the synaptosomes are washed to remove excess radiolabel.

    • The loaded synaptosomes are then incubated with varying concentrations of chlorphentermine.

    • The amount of radiolabeled monoamine released into the supernatant is quantified using liquid scintillation counting.

    • EC50 values are calculated by plotting the percentage of monoamine release against the log concentration of chlorphentermine.

  • Neurotransmitter Uptake Inhibition Assay (IC50 Determination):

    • Synaptosomes are incubated with a fixed concentration of a radiolabeled monoamine transporter substrate in the presence of varying concentrations of chlorphentermine.

    • The uptake of the radiolabeled substrate is terminated by rapid filtration.

    • The amount of radioactivity retained by the synaptosomes is measured by liquid scintillation counting.

    • IC50 values are determined by plotting the percentage of inhibition of uptake against the log concentration of chlorphentermine.

In Vivo Anorectic Activity Assessment

Objective: To evaluate the appetite-suppressant effects of this compound in an animal model.

Methodology: Activity-Based Anorexia (ABA) Model in Rodents

  • Animal Acclimation:

    • Rats or mice are individually housed in cages equipped with a running wheel.

    • Animals are given a period of ad libitum access to food, water, and the running wheel to establish baseline activity and food intake levels.

  • Induction of Activity-Based Anorexia:

    • Following the acclimation period, access to food is restricted to a limited time each day (e.g., 1-2 hours).

    • Access to the running wheel remains unrestricted.

    • Body weight, food intake, and running wheel activity are monitored daily.

  • Drug Administration and Assessment:

    • A control group receives a vehicle, while the experimental group receives this compound orally at a predetermined dose.

    • The effects of this compound on the development or reversal of ABA are assessed by comparing changes in body weight, food consumption, and running wheel activity between the treated and control groups.

Quantification of this compound and Chlorphentermine in Plasma

Objective: To determine the plasma concentrations of this compound and its active metabolite, chlorphentermine, for pharmacokinetic analysis.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Preparation:

    • Plasma samples are thawed and an internal standard is added.

    • Proteins are precipitated by adding a solvent such as acetonitrile (B52724), followed by vortexing and centrifugation.

    • The supernatant is collected and may be further purified by liquid-liquid extraction or solid-phase extraction.

    • The final extract is evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Separation:

    • An aliquot of the reconstituted sample is injected into an HPLC system.

    • Separation of this compound, chlorphentermine, and the internal standard is achieved on a C18 or similar reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The analytes are detected in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each compound.

  • Quantification:

    • Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • The concentrations of this compound and chlorphentermine in the plasma samples are then determined from these calibration curves.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_metabolism Metabolic Activation cluster_synapse Synaptic Cleft cluster_effect Physiological Effect This compound This compound (Prodrug) Chlorphentermine Chlorphentermine (Active Metabolite) This compound->Chlorphentermine Hepatic Metabolism Chlorphentermine_synapse Chlorphentermine SERT SERT Chlorphentermine_synapse->SERT Stimulates NET NET Chlorphentermine_synapse->NET Inhibits Serotonin Serotonin Release SERT->Serotonin Norepinephrine Norepinephrine Reuptake Inhibition NET->Norepinephrine Anorectic_Effect Anorectic Effect (Appetite Suppression) Serotonin->Anorectic_Effect Norepinephrine->Anorectic_Effect

Caption: Metabolic activation of this compound and mechanism of action of chlorphentermine.

start Start: Rodent Acclimation (Ad libitum food & wheel access) restriction Food Restriction (1-2 hours/day) + Free Wheel Access start->restriction grouping Random Assignment to Groups restriction->grouping treatment Oral Administration: - Vehicle (Control) - this compound (Test) grouping->treatment monitoring Daily Monitoring: - Body Weight - Food Intake - Wheel Activity treatment->monitoring analysis Data Analysis: Compare treatment vs. control monitoring->analysis end End: Assess Anorectic Effect analysis->end

Caption: Experimental workflow for in vivo anorectic activity assessment.

plasma Plasma Sample + Internal Standard ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt extract Extraction (LLE or SPE) ppt->extract reconstitute Dry & Reconstitute in Mobile Phase extract->reconstitute hplc HPLC Separation (Reversed-Phase Column) reconstitute->hplc msms Tandem MS Detection (ESI in MRM mode) hplc->msms quant Quantification (vs. Calibration Curve) msms->quant

Caption: Workflow for quantification of this compound and chlorphentermine in plasma.

Conclusion

This compound acts as a prodrug for the pharmacologically active chlorphentermine, which functions as a potent serotonin-releasing agent and a moderate norepinephrine reuptake inhibitor. This mechanism of action underlies its anorectic effects. While the pharmacodynamic profile of chlorphentermine is relatively well-characterized, comprehensive human pharmacokinetic data for both this compound and its active metabolite are not extensively available in the public domain. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacological properties of this class of compounds. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a consolidated overview of the pharmacology of this compound.

References

Cloforex and its Impact on Pulmonary Lipid Histiocytosis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the effects of Cloforex, a cationic amphiphilic anorectic drug, on the induction of pulmonary lipid histiocytosis. Through a detailed examination of preclinical studies, this whitepaper outlines the dose-dependent relationship between this compound administration and the development of this lung condition, characterized by the accumulation of lipid-laden macrophages. Key experimental data is presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols and diagrammatic representations of the underlying molecular mechanisms and experimental workflows are provided to facilitate a deeper understanding and guide future research in drug development and toxicology.

Introduction

Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids, leading to the formation of "foamy" macrophages.[1] Numerous cationic amphiphilic drugs (CADs), a class to which this compound belongs, are known to induce this condition in various tissues, with the lungs being particularly susceptible.[1][2][3] This paper focuses on the specific effects of this compound on pulmonary tissue, leading to a condition known as pulmonary lipid histiocytosis. Understanding the mechanisms and dose-dependency of this effect is crucial for the preclinical safety assessment of new chemical entities with similar physicochemical properties.

Pathophysiology of this compound-Induced Pulmonary Lipid Histiocytosis

This compound, as a cationic amphiphilic compound, is believed to induce pulmonary lipid histiocytosis through its interaction with phospholipids.[2] This interaction alters the physicochemical properties of the phospholipids, making them resistant to digestion by lysosomal enzymes. The process leads to an accumulation of these altered lipids within the lysosomes of alveolar macrophages, which are responsible for clearing cellular debris and surfactants from the alveolar spaces. This results in the characteristic "foamy" appearance of these cells and an overall increase in lung weight. This condition is considered a form of drug-induced lysosomal disease.

Signaling and Molecular Interaction Pathway

Cloforex_Phospholipidosis_Pathway cluster_AlveolarSpace Alveolar Space cluster_Macrophage Alveolar Macrophage This compound This compound Phagocytosis Phagocytosis This compound->Phagocytosis Enters Macrophage Lysosome Lysosome This compound->Lysosome Accumulates & Inhibits Phospholipase Activity Surfactant_Phospholipids Surfactant_Phospholipids Surfactant_Phospholipids->Phagocytosis Uptake Phagocytosis->Lysosome Fusion Lipid_Accumulation Lipid Accumulation (Myeloid Bodies) Lysosome->Lipid_Accumulation Impaired Digestion Foam_Cell Foam Cell Formation Lipid_Accumulation->Foam_Cell

Caption: Mechanism of this compound-induced pulmonary lipid histiocytosis.

Quantitative Data from Preclinical Studies

A key study investigated the effects of oral administration of this compound to adult male white rats for up to 6 weeks. The findings are summarized below.

Table 1: Dose-Dependent Effects of this compound on Rat Lungs
This compound Dose (mg/kg/day)Observation Period (weeks)Key Findings in Lungs
3Up to 6No lipid histiocytosis observed.
25Up to 6Minimal pulmonary lipid histiocytosis.
75Up to 6Rapid and extensive pulmonary lipid histiocytosis; increased lung weights.
Table 2: Systemic and Other Observed Effects
Drug and Dose (mg/kg/day)Key Systemic and Other Observations
This compound (25)Inhibition of food consumption but not weight gain.
This compound (75)Hair loss, agitation, suppression of weight gain and food consumption.
This compound (all doses)No evidence of pulmonary hypertension.
Table 3: Reversibility of Pulmonary Lipid Histiocytosis
Drug and Dose (mg/kg/day)Treatment DurationReversal Observation
This compound (75)6 weeksLesion cleared within 2 weeks of discontinuing the drug.
Chlorphentermine (75)6 weeksLesion cleared within 2 weeks of discontinuing the drug.

Experimental Protocols

The following protocols are based on the methodology described in the primary study on this compound and chlorphentermine.

Animal Model and Drug Administration
  • Species: Adult male white rats.

  • Groups:

    • Control group (vehicle only).

    • This compound 3 mg/kg.

    • This compound 25 mg/kg.

    • This compound 75 mg/kg.

    • Chlorphentermine 75 mg/kg (for comparison).

  • Administration: Daily by oral gavage.

  • Duration: Up to 6 weeks.

Assessment of Pulmonary Lipid Histiocytosis
  • Method: Histopathological examination of lung tissue.

  • Procedure:

    • At necropsy, lungs are weighed.

    • Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).

    • Microscopic examination for the presence and extent of foam cells (lipid-laden macrophages) in the alveoli.

    • Grading of the lesion (e.g., minimal, moderate, extensive).

Assessment of Pulmonary Hypertension
  • Method 1: Heart Ventricle Weight Ratio

    • The heart is excised.

    • The right ventricle is dissected from the left ventricle and septum.

    • The weight of the left and right ventricles are measured separately.

    • The ratio of the right ventricular weight to the left ventricular weight is calculated. An increase in this ratio can be indicative of right ventricular hypertrophy secondary to pulmonary hypertension.

  • Method 2: Pulmonary Artery Media Thickness

    • Histological sections of pulmonary arteries are prepared.

    • The thickness of the arterial media is measured.

    • The vessel diameter is measured.

    • The thickness of the media is expressed as a percentage of the vessel diameter.

Experimental Workflow Diagram

Experimental_Workflow cluster_Analysis Data Analysis Start Start Animal_Grouping Animal Grouping (Control & this compound Doses) Start->Animal_Grouping Daily_Dosing Daily Oral Gavage (Up to 6 weeks) Animal_Grouping->Daily_Dosing Interim_Sacrifice Interim & Final Sacrifice Daily_Dosing->Interim_Sacrifice Necropsy Necropsy & Tissue Collection Interim_Sacrifice->Necropsy Histopathology Lung Histopathology (Lipid Histiocytosis Grading) Necropsy->Histopathology Organ_Weights Lung & Heart Ventricle Weights Necropsy->Organ_Weights PA_Morphometry Pulmonary Artery Media Thickness Necropsy->PA_Morphometry End End Histopathology->End Organ_Weights->End PA_Morphometry->End

Caption: Workflow for preclinical assessment of this compound effects.

Discussion and Implications for Drug Development

The data clearly demonstrates that this compound induces pulmonary lipid histiocytosis in a dose-dependent manner in rats. Notably, this effect was reversible upon cessation of the drug. An important finding is the dissociation of pulmonary lipid histiocytosis from pulmonary hypertension, indicating that the former does not necessarily lead to the latter in this model.

For drug development professionals, these findings underscore the importance of evaluating the potential for new chemical entities, particularly cationic amphiphilic compounds, to induce phospholipidosis. Early in vitro screening assays and careful histopathological evaluation in preclinical toxicology studies are warranted for compounds with this physicochemical profile. The reversibility of the lesion is a key consideration in risk assessment.

Conclusion

This compound induces a dose-dependent and reversible pulmonary lipid histiocytosis in rats, a phenomenon attributed to its cationic amphiphilic properties leading to impaired lysosomal phospholipid catabolism. This is not associated with the development of pulmonary hypertension. The experimental models and data presented here provide a valuable framework for understanding and evaluating drug-induced phospholipidosis in a preclinical setting. Future research should focus on developing sensitive in vitro models to predict this effect and further elucidate the specific molecular interactions between such drugs and lysosomal enzymes.

References

In Vitro Activity of Cloforex and Structurally Related Fibrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloforex, the p-chlorophenyl ester of clofibric acid, belongs to the fibrate class of drugs, which are primarily used as lipid-lowering agents. While direct in vitro studies on this compound are not extensively available in the public domain, a comprehensive understanding of its potential cellular and molecular activities can be extrapolated from the wealth of research on its active metabolite, clofibric acid, and the structurally similar drug, fenofibrate (B1672516). This technical guide provides an in-depth overview of the in vitro activities of these compounds, focusing on their core mechanisms of action, experimental protocols for their assessment, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential and mechanisms of this compound and other fibrates.

Core Mechanism of Action: PPARα Activation

The primary mechanism of action of fibrates is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[1][2] Upon binding by a ligand such as fenofibric acid (the active form of fenofibrate), PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4]

Figure 1: PPARα Signaling Pathway Activation by Fenofibric Acid.

Quantitative Data on In Vitro Activities

The following tables summarize key quantitative data from in vitro studies on fenofibrate and clofibrate (B1669205), providing insights into their potency and efficacy in various cellular assays.

Table 1: Anti-inflammatory Activity of Fenofibric Acid [5]

CompoundTargetIC50 Value
Fenofibric AcidCOX-248 nM
FenofibrateCOX-282 nM
Diclofenac (Control)COX-258 nM

Table 2: Induction of Cytochrome P450 Enzymes by Fibrates in Human Hepatocytes

CompoundEnzymeFold Induction (mRNA)Fold Induction (Activity)
Fenofibric AcidCYP3A42-5~2-3
CYP2C82-63-6
UGT1A12-3Modest
Clofibric AcidCYP3A42-5~2-3
CYP2C82-63-6
UGT1A12-3Modest

Key In Vitro Effects and Experimental Protocols

PPARα Activation Assay

Effect: Fenofibrate and clofibrate directly activate PPARα, leading to the transcription of target genes involved in lipid metabolism.

Experimental Protocol: Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, HepG2) in appropriate media.

    • Co-transfect the cells with two plasmids:

      • An expression vector for human or mouse PPARα.

      • A reporter vector containing a luciferase gene downstream of a PPRE.

    • Incubate for 4-6 hours to allow for transfection.

  • Compound Treatment:

    • Remove the transfection medium and replace it with fresh medium containing various concentrations of the test compound (e.g., fenofibric acid) or vehicle control.

    • Incubate for 18-24 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Add a luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the level of PPARα activation.

PPAR_Assay_Workflow Start Start: Cell Culture (e.g., HepG2) Transfection Co-transfection: PPARExpression Vector + PPRE-Luciferase Reporter Start->Transfection Incubation1 Incubation (4-6 hours) Transfection->Incubation1 Treatment Compound Treatment: Fenofibric Acid or Vehicle Incubation1->Treatment Incubation2 Incubation (18-24 hours) Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Assay Luciferase Assay: Add Substrate Lysis->Assay Measurement Measure Luminescence Assay->Measurement End End: Data Analysis (PPARα Activation) Measurement->End

Figure 2: Workflow for a PPARα Luciferase Reporter Assay.
Hepatocyte Cytotoxicity and Apoptosis

Effect: At high concentrations (e.g., 1 mM), clofibrate can induce rapid and massive apoptosis in hepatoma cell lines such as AH-130 and HepG2. This effect appears to be linked to the inhibition of HMG-CoA reductase and subsequent disruption of mitochondrial function.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

  • Cell Culture and Treatment:

    • Culture hepatoma cells (e.g., HepG2) to the desired confluency.

    • Treat the cells with various concentrations of clofibrate or vehicle control for a specified time (e.g., 4, 24 hours).

  • Cell Staining:

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in a solution containing Annexin V-FITC and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Detection cluster_workflow Apoptosis Detection Workflow cluster_results Flow Cytometry Quadrants Start Start: Treat Hepatoma Cells with Clofibrate Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze End End: Quantify Apoptotic and Necrotic Cells Analyze->End Q1 Annexin V (-) / PI (+) Necrotic Q2 Annexin V (+) / PI (+) Late Apoptotic Q3 Annexin V (-) / PI (-) Live Q4 Annexin V (+) / PI (-) Early Apoptotic

Figure 3: Logic Diagram of Apoptosis Detection by Flow Cytometry.
Inhibition of Angiogenesis

Effect: Fenofibrate has been shown to inhibit several key processes in angiogenesis, including endothelial cell proliferation, migration, and capillary tube formation.

Experimental Protocol: Endothelial Cell Tube Formation Assay

  • Preparation of Matrigel:

    • Thaw Matrigel overnight at 4°C.

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding and Treatment:

    • Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

    • Immediately add the test compound (e.g., fenofibrate) at various concentrations.

  • Incubation and Visualization:

    • Incubate the plate for 4-18 hours to allow for the formation of capillary-like structures (tubes).

    • Visualize and photograph the tube networks using a microscope.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

While direct in vitro data for this compound is limited, the extensive research on its active metabolite, clofibric acid, and the related compound, fenofibrate, provides a strong foundation for understanding its likely biological activities. The primary mechanism is expected to be the activation of PPARα, leading to downstream effects on lipid metabolism and inflammation. Furthermore, at higher concentrations, cytotoxic and anti-angiogenic effects are probable. The experimental protocols detailed in this guide offer standardized methods for investigating these potential activities of this compound and other fibrates in a laboratory setting. This information is critical for the continued development and characterization of this class of therapeutic agents.

References

Animal Models for Studying Cloforex Effects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloforex, a sympathomimetic amine, is pharmacologically related to amphetamine and has been used as an anorectic agent. Understanding its physiological and behavioral effects is crucial for elucidating its mechanism of action and potential therapeutic applications, as well as for assessing its abuse liability. Animal models provide an indispensable tool for these investigations, allowing for controlled studies of its pharmacodynamics and pharmacokinetics. This guide details the key animal models and experimental protocols used to characterize the effects of this compound, with a focus on its central nervous system and vascular impacts.

Behavioral Effects of this compound in Rodent Models

This compound has been shown to produce behavioral effects in rodents that are consistent with its classification as a central nervous system (CNS) stimulant with an amphetamine-like profile.

Locomotor Activity

The open field test is a common method to assess changes in locomotor activity and exploratory behavior.

Table 1: Effects of this compound on Locomotor Activity in Mice

Animal ModelDosageRoute of AdministrationKey FindingsReference
Male ICR MiceNot specifiedNot specifiedIncreased locomotor activity and rearing frequency, but less potent than (+)-amphetamine and cocaine.[1]
Male Wistar Rats30 mg/kgOralChronic administration (31 days) decreased motor activity.[2]
  • Apparatus: A square or circular arena (e.g., 50x50 cm for mice) with walls high enough to prevent escape.[3] The arena is typically made of a non-porous material for easy cleaning. The area can be divided into a central and a peripheral zone to assess anxiety-like behavior (thigmotaxis).

  • Animal Subjects: Male ICR mice or Wistar rats are commonly used. Animals should be acclimated to the testing room for at least 30 minutes before the experiment.

  • Procedure:

    • Administer this compound or vehicle control at the specified dose and route.

    • Place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration, typically ranging from 10 to 30 minutes, using an automated tracking system or manual observation.

    • Parameters measured include total distance traveled, time spent in the center versus the periphery, rearing frequency, and velocity.

  • Data Analysis: Compare the behavioral parameters between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow: Open Field Test

G cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimation Acclimatize Animal to Testing Room drug_admin Administer this compound or Vehicle acclimation->drug_admin placement Place Animal in Center of Arena drug_admin->placement recording Record Activity (10-30 min) placement->recording data_extraction Extract Behavioral Parameters recording->data_extraction stats Statistical Comparison data_extraction->stats

Workflow for assessing locomotor activity using the open field test.
Drug Discrimination

Drug discrimination paradigms are used to assess the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.

Table 2: Discriminative Stimulus Effects of this compound in Rats

Animal ModelTraining Drug & DoseThis compound ED₅₀Key FindingsReference
Male Sprague-Dawley Rats(+)-Amphetamine (1 mg/kg)6.6 mg/kgThis compound substituted for the discriminative stimulus effects of (+)-amphetamine, indicating a similar subjective effect. This compound was approximately 20 times less potent than (+)-amphetamine.
  • Apparatus: Standard two-lever operant conditioning chambers.

  • Animal Subjects: Male Sprague-Dawley rats are a suitable model.

  • Training Phase:

    • Rats are trained to press one lever after the administration of the training drug (e.g., (+)-amphetamine) and the other lever after the administration of the vehicle (e.g., saline) to receive a reward (e.g., food pellet).

    • Training continues until the rats reliably press the correct lever based on the drug state.

  • Testing Phase:

    • Once trained, various doses of this compound are administered to the animals.

    • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: A dose-response curve is generated to determine the ED₅₀ of this compound for producing the discriminative stimulus effects of the training drug.

Motor Coordination

The beam walking test is utilized to evaluate fine motor coordination and balance.

Table 3: Effects of this compound on Motor Coordination in Rats

Animal ModelDosageRoute of AdministrationDurationKey FindingsReference
Male Wistar Rats30 mg/kgOral31 daysChronic administration of this compound decreased motor coordination.
  • Apparatus: An elevated narrow beam (e.g., wood or plastic) with a start platform and a goal box at the end. The width of the beam can be varied to adjust the difficulty of the task.

  • Animal Subjects: Male Wistar rats.

  • Procedure:

    • Animals are trained for a few consecutive days to traverse the beam to reach the goal box.

    • On the test day, following the administration of this compound or vehicle, the time taken to cross the beam and the number of foot slips are recorded.

  • Data Analysis: The traversal time and the number of errors (foot slips) are compared between the this compound-treated and control groups.

Vasorelaxant Effects of this compound

In addition to its central effects, this compound has been shown to exert effects on the vascular system.

Table 4: Vasorelaxant Effect of this compound in Rat Aortic Rings

Animal ModelPreparationConcentration RangeKey FindingsReference
Male Wistar RatsIsolated phenylephrine-precontracted aortic rings10⁻⁹–10⁻⁵ MThis compound produced a concentration-dependent vasorelaxant effect in endothelium-intact rings, but not in endothelium-denuded rings.
  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the thoracic aorta is excised.

    • The aorta is cleaned of connective tissue and cut into rings. For some experiments, the endothelium is mechanically removed.

  • Apparatus: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂). The tension of the rings is recorded using an isometric force transducer.

  • Procedure:

    • The aortic rings are pre-contracted with phenylephrine.

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

    • The relaxation response is measured as a percentage of the pre-contraction induced by phenylephrine.

  • Data Analysis: Concentration-response curves are constructed to determine the potency and efficacy of this compound as a vasorelaxant.

Signaling Pathway: NO/cGMP/PKG Pathway in Vasorelaxation

The vasorelaxant effect of this compound in rat aortic rings is suggested to be mediated by the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.

Signaling Pathway: this compound-Induced Vasorelaxation

G cluster_endothelium Within Endothelial Cell cluster_smooth_muscle Within Smooth Muscle Cell This compound This compound Endothelium Endothelial Cell This compound->Endothelium eNOS eNOS Endothelium->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses and activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP converts PKG Protein Kinase G (PKG) cGMP->PKG activates Vasorelaxation Vasorelaxation PKG->Vasorelaxation leads to

Proposed signaling pathway for this compound-induced vasorelaxation.

Conclusion

The animal models and experimental protocols described in this guide provide a robust framework for investigating the multifaceted effects of this compound. Studies using these models have demonstrated its amphetamine-like behavioral properties, including increased locomotor activity and discriminative stimulus effects, as well as its impact on motor coordination. Furthermore, in vitro studies have revealed a vasorelaxant effect mediated by the NO/cGMP/PKG signaling pathway. A comprehensive understanding of these effects, facilitated by the consistent application of these detailed methodologies, is essential for the continued evaluation of the therapeutic potential and risks associated with this compound. Researchers are encouraged to utilize these established protocols to ensure the generation of reliable and comparable data.

References

Unraveling the Amphetamine Connection: A Technical Guide to Cloforex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Cloforex, an anorectic compound, and its intricate relationship with the amphetamine class of drugs. Through a detailed analysis of its chemical structure, metabolic fate, and pharmacological activity, this document elucidates the mechanisms by which this compound exerts its effects. It is established that this compound functions as a prodrug, undergoing metabolic conversion to its active metabolite, chlorphentermine, which is structurally and pharmacologically related to amphetamine. This guide presents a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of metabolic and signaling pathways to offer a thorough understanding of this compound for research and drug development purposes.

Introduction

This compound is a sympathomimetic amine that has been classified as an anorectic agent of the amphetamine class.[1] It has been utilized for its appetite-suppressant properties in the management of obesity. The core of this compound's pharmacological profile lies in its identity as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized within the body into an active substance.[2] In the case of this compound, the primary active metabolite is chlorphentermine, a compound with its own distinct pharmacological characteristics that place it within the broader amphetamine family.[3] Understanding the relationship between this compound and amphetamines requires a detailed exploration of its metabolic conversion and the subsequent actions of its metabolites on the central nervous system.

Chemical and Structural Relationship to Amphetamine

This compound, with the IUPAC name ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate, possesses a chemical scaffold that, while distinct from amphetamine, contains the necessary precursors for its metabolic transformation into an amphetamine-like compound.[4] The key structural feature that links this compound to the amphetamine class is the α,α-dimethylphenethylamine backbone, which it shares with its active metabolite, chlorphentermine.[3]

Amphetamine is α-methylphenethylamine. Chlorphentermine, the active metabolite of this compound, is 4-chloro-α,α-dimethylphenethylamine, making it a para-chloro derivative of phentermine and a structural analog of amphetamine. The addition of a carbamate (B1207046) group to the nitrogen of the phenethylamine (B48288) structure in this compound renders it a prodrug, which is cleaved in vivo to yield the active chlorphentermine.

Metabolic_Pathway This compound This compound Chlorphentermine Chlorphentermine This compound->Chlorphentermine Hydrolysis 4-Hydroxyclobenzorex 4-Hydroxyclobenzorex Chlorphentermine->4-Hydroxyclobenzorex Hydroxylation Amphetamine Amphetamine (minor metabolite) Chlorphentermine->Amphetamine Dealkylation (minor) Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Chlorphentermine Chlorphentermine SERT Serotonin Transporter (SERT) Chlorphentermine->SERT interacts with Serotonin Serotonin (5-HT) SERT->Serotonin reverses transport Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->Serotonin basal release 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor binds to Anorectic_Effect Anorectic Effect 5HT_Receptor->Anorectic_Effect activates signaling

References

A Comprehensive Review of the Anorectic Properties of Cloforex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloforex is an anorectic agent belonging to the amphetamine class of compounds. It was developed as a sympathomimetic amine with the primary indication for the treatment of obesity. Structurally, this compound is a prodrug that undergoes metabolic conversion to its active metabolite, chlorphentermine (B1668847). This technical guide provides a comprehensive review of the existing scientific literature on the anorectic properties of this compound, with a focus on its mechanism of action, pharmacokinetics, efficacy, and safety profile. Due to the limited availability of specific data on this compound, this review heavily relies on information pertaining to its active metabolite, chlorphentermine, to provide a thorough understanding of its pharmacological effects.

Metabolism and Pharmacokinetics

This compound, administered orally, is absorbed from the gastrointestinal tract and subsequently undergoes biotransformation, primarily in the liver, to its active form, chlorphentermine.[1][2] This metabolic activation is a critical step for its pharmacological activity. The primary metabolic pathway involves the hydrolysis of the carbamate (B1207046) group of this compound.

The pharmacokinetic profile of the active metabolite, chlorphentermine, is characterized by its distribution and elimination patterns. N-oxidation has been identified as a major metabolic route for the elimination of chlorphentermine in humans.[3][4] The rate of excretion of unchanged chlorphentermine can be influenced by urinary pH, with acidification of urine leading to an increase in its excretion.[3]

Table 1: Pharmacokinetic Parameters of Chlorphentermine (Active Metabolite of this compound)

ParameterValueSpeciesReference
Metabolism Primarily N-oxidationHuman
Elimination Route Urinary excretionHuman
Factors Affecting Excretion Urinary pH (acidification increases excretion)Human

Note: Specific quantitative pharmacokinetic parameters for this compound and chlorphentermine, such as bioavailability, half-life, and clearance rates, are not well-documented in the readily available scientific literature.

Mechanism of Anorectic Action

The appetite-suppressant effects of this compound are mediated by its active metabolite, chlorphentermine. As a sympathomimetic amine, chlorphentermine's primary mechanism of action involves the modulation of neurotransmitter levels in the central nervous system, particularly in the hypothalamus, which is a key region for appetite regulation.

Chlorphentermine is believed to increase the synaptic concentrations of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576). It achieves this by acting as a releasing agent for these monoamines from presynaptic nerve terminals. While it has some affinity for the serotonin (B10506) transporter, its effects on serotonin are considered weaker compared to its impact on catecholamines.

The elevated levels of norepinephrine and dopamine in the hypothalamus are thought to activate specific signaling pathways that lead to a reduction in appetite and an increase in satiety.

Signaling Pathway of Anorectic Action

The precise intracellular signaling cascades activated by chlorphentermine-induced increases in norepinephrine and dopamine are not fully elucidated. However, based on the known actions of these neurotransmitters in the hypothalamus, a general pathway can be proposed. Increased norepinephrine and dopamine levels in the synaptic cleft lead to the activation of their respective G-protein coupled receptors (GPCRs) on postsynaptic neurons. This activation can trigger a cascade of intracellular events, including the modulation of adenylyl cyclase activity, changes in cyclic AMP (cAMP) levels, and the activation of protein kinases. These signaling events ultimately influence the expression and activity of neuropeptides involved in appetite control, leading to a net anorectic effect.

Anorectic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Hypothalamus) Chlorphentermine Chlorphentermine Vesicles Vesicles (NE, DA) Chlorphentermine->Vesicles Promotes release NET NET Chlorphentermine->NET Inhibits reuptake DAT DAT Chlorphentermine->DAT Inhibits reuptake NE NE Vesicles->NE Release DA DA Vesicles->DA Release NE_Receptor NE Receptor (GPCR) NE->NE_Receptor Binds DA_Receptor DA Receptor (GPCR) DA->DA_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., cAMP, PKA) NE_Receptor->Signaling_Cascade Activates DA_Receptor->Signaling_Cascade Activates Appetite_Suppression Appetite Suppression Signaling_Cascade->Appetite_Suppression Leads to

Proposed signaling pathway for the anorectic action of chlorphentermine.

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are scarce in the published literature. However, based on standard methodologies for evaluating anorectic agents, the following outlines represent typical experimental designs.

Preclinical In Vivo Efficacy Study

Objective: To assess the anorectic effect of this compound in a rodent model of obesity.

Animal Model: Male Wistar rats or diet-induced obese (DIO) mice.

Experimental Groups:

  • Vehicle Control (e.g., saline or appropriate vehicle)

  • This compound (low dose, e.g., 5 mg/kg)

  • This compound (medium dose, e.g., 10 mg/kg)

  • This compound (high dose, e.g., 20 mg/kg)

Procedure:

  • Acclimatization: Animals are individually housed and acclimatized to the experimental conditions for at least one week.

  • Baseline Measurements: Daily food intake and body weight are recorded for 5-7 days to establish a baseline.

  • Drug Administration: this compound or vehicle is administered orally (gavage) once daily for a period of 14-28 days.

  • Data Collection: Daily food intake and body weight are measured throughout the treatment period.

  • Terminal Procedures: At the end of the study, animals may be euthanized for collection of blood and tissues for further analysis (e.g., plasma levels of chlorphentermine, analysis of hypothalamic neuropeptides).

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of different doses of this compound with the vehicle control group.

Preclinical_Workflow Start Start: Select Animal Model (e.g., DIO mice) Acclimatization Acclimatization (1 week) Start->Acclimatization Baseline Baseline Measurement (Food intake, Body weight) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Daily Oral Administration (Vehicle or this compound) Randomization->Treatment Monitoring Daily Monitoring (Food intake, Body weight) Treatment->Monitoring 14-28 days Endpoint End of Study (e.g., 28 days) Monitoring->Endpoint Analysis Data Analysis (e.g., ANOVA) Endpoint->Analysis Conclusion Conclusion on Anorectic Efficacy Analysis->Conclusion

A representative workflow for a preclinical in vivo efficacy study of an anorectic agent.
Clinical Trial Protocol (Hypothetical)

Objective: To evaluate the efficacy and safety of this compound for weight reduction in obese adults.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population: Adult males and females with a Body Mass Index (BMI) between 30 and 40 kg/m ².

Intervention:

  • This compound (e.g., 50 mg) administered orally once daily.

  • Placebo administered orally once daily.

Duration: 12 weeks.

Primary Endpoint: Mean percent change in body weight from baseline to week 12.

Secondary Endpoints:

  • Proportion of participants achieving ≥5% and ≥10% weight loss.

  • Changes in waist circumference.

  • Changes in blood pressure and heart rate.

  • Incidence of adverse events.

Procedure:

  • Screening: Potential participants are screened for eligibility based on inclusion and exclusion criteria.

  • Randomization: Eligible participants are randomly assigned to receive either this compound or placebo.

  • Treatment and Follow-up: Participants receive the study medication for 12 weeks and attend regular follow-up visits for efficacy and safety assessments.

  • Data Analysis: The primary and secondary endpoints are analyzed using appropriate statistical methods (e.g., ANCOVA) to compare the treatment groups.

Clinical Efficacy

More recent and comprehensive clinical trial data for other centrally acting anorectic agents can provide a comparative context for the expected efficacy of drugs in this class.

Table 2: Summary of Efficacy Data for Centrally Acting Anorectic Agents (for comparative purposes)

DrugStudy DurationMean Weight Loss vs. Placebo (%)Reference
Phentermine 12 weeks3.6%
Phentermine/Topiramate ER 56 weeks7.8% - 10.2%
Lorcaserin 52 weeks~3%
Naltrexone/Bupropion 56 weeks~5%

Note: This table is for comparative purposes and does not represent data from this compound or chlorphentermine trials.

Safety and Adverse Effects

The safety profile of this compound is intrinsically linked to that of its active metabolite, chlorphentermine. As a sympathomimetic amine, a range of adverse effects can be anticipated, primarily related to its stimulant properties.

Commonly reported side effects for this class of drugs include:

  • Dry mouth

  • Insomnia

  • Constipation

  • Increased heart rate

  • Elevated blood pressure

A significant safety concern associated with some anorectic agents, including chlorphentermine, is the risk of pulmonary hypertension. The proposed mechanism involves the drug's interaction with serotonin transporters in pulmonary cells. Although the risk with phentermine (a related compound) is considered low, the potential for this serious adverse effect with chlorphentermine warrants careful consideration.

Table 3: Potential Adverse Effects Associated with Chlorphentermine

Adverse EffectOrgan SystemSeverityReference
Dry Mouth GastrointestinalMild to ModerateGeneral knowledge
Insomnia Central Nervous SystemMild to ModerateGeneral knowledge
Increased Heart Rate CardiovascularMild to ModerateGeneral knowledge
Elevated Blood Pressure CardiovascularMild to ModerateGeneral knowledge
Pulmonary Hypertension Cardiovascular/RespiratorySevere

Conclusion

This compound is a prodrug that is metabolized to the active anorectic agent, chlorphentermine. Its mechanism of action is consistent with other amphetamine-like appetite suppressants, primarily involving the enhancement of norepinephrine and dopamine signaling in the hypothalamus. While the general pharmacological profile of its active metabolite is understood, there is a notable lack of specific, quantitative clinical efficacy and detailed experimental protocol data for this compound in the modern scientific literature. The potential for cardiovascular side effects, including pulmonary hypertension, is a significant safety consideration that has likely limited its clinical use. Further research would be necessary to fully characterize the efficacy and safety profile of this compound according to current regulatory standards. This review provides a foundational understanding based on the available information, highlighting the need for more robust data to fully evaluate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Inducing Foam Cell Accumulation with Cloforex in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foam cells, which are lipid-laden macrophages, are a hallmark of atherosclerosis and can be indicative of drug-induced phospholipidosis. The induction of foam cell accumulation in animal models is a critical tool for studying the pathogenesis of these conditions and for evaluating the safety of new chemical entities. Cloforex, a cationic amphiphilic drug, has been demonstrated to induce foam cell accumulation, primarily in the lungs of rats, through the mechanism of drug-induced phospholipidosis. These application notes provide a detailed protocol for inducing foam cell accumulation in rats using this compound, along with methods for assessment and an overview of the underlying molecular mechanisms.

Mechanism of Action: this compound-Induced Phospholipidosis

This compound is classified as a cationic amphiphilic drug (CAD). The primary mechanism by which CADs induce foam cell formation is through the inhibition of lysosomal phospholipase activity. This leads to an accumulation of phospholipids (B1166683) within the lysosomes of cells, particularly macrophages. The lysosomes become enlarged and filled with concentric lamellar bodies, which are visible under electron microscopy. This intracellular accumulation of lipids gives the macrophages a "foamy" appearance upon histological examination.

G cluster_macrophage Macrophage This compound This compound (CAD) lysosome Lysosome This compound->lysosome Enters Lysosome phospholipase Lysosomal Phospholipase This compound->phospholipase Inhibits phospholipids Phospholipids phospholipase->phospholipids Degrades phospholipids->phospholipase Substrate lamellar_bodies Lamellar Bodies (Lipid Accumulation) phospholipids->lamellar_bodies Accumulates as foam_cell Foam Cell Formation lamellar_bodies->foam_cell Leads to

Caption: Signaling pathway of this compound-induced foam cell formation.

Experimental Protocols

Protocol 1: Induction of Pulmonary Foam Cell Accumulation in Rats

This protocol is adapted from studies on this compound and similar cationic amphiphilic drugs.

Materials:

  • Male Wistar rats (or other specified strain)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week to the laboratory conditions.

  • Group Allocation: Randomly allocate rats to control and treatment groups.

  • Dose Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

  • Administration: Administer this compound or vehicle to the rats daily via oral gavage for up to 6 weeks.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight and food consumption.

  • Termination and Sample Collection: At the end of the treatment period, euthanize the animals. Collect lung tissue for histopathological and biochemical analysis.

Protocol 2: Histopathological Assessment of Foam Cell Accumulation

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Light microscope

Procedure:

  • Tissue Fixation: Fix the collected lung tissue in 10% neutral buffered formalin.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome.

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope for the presence of foam cells, which appear as large macrophages with vacuolated, foamy cytoplasm, typically within the alveolar spaces.

Protocol 3: Biochemical Analysis of Lung Tissue

Materials:

  • Homogenizer

  • Reagents for phospholipid extraction (e.g., chloroform, methanol)

  • Kits for quantifying total phospholipids and specific phospholipid classes (e.g., phosphatidylcholine).

Procedure:

  • Tissue Homogenization: Homogenize a weighed portion of the lung tissue in an appropriate buffer.

  • Lipid Extraction: Extract total lipids from the homogenate using a suitable solvent system (e.g., Folch method).

  • Phospholipid Quantification: Determine the total phospholipid content in the lipid extract using a commercially available assay kit.

  • Analysis of Phospholipid Classes: Further analyze the lipid extract to determine the concentration of specific phospholipid classes, such as phosphatidylcholine, that are known to accumulate in drug-induced phospholipidosis.

Data Presentation

The following table summarizes representative quantitative data from a study on chlorphentermine, a drug with a similar mechanism of action to this compound, demonstrating the expected biochemical changes in the lungs of treated rats.

ParameterControl GroupChlorphentermine-Treated GroupFold Change
Lung Weight (g) 1.25 ± 0.041.85 ± 0.071.48
Total Phospholipid (mg/g lung) 25.4 ± 0.9101.6 ± 4.54.0
Phosphatidylcholine (mg/g lung) 12.1 ± 0.5108.9 ± 5.19.0

Data are presented as mean ± SEM. Data is representative of expected outcomes based on studies with similar compounds.

Visualization of Experimental Workflow

G cluster_workflow Experimental Workflow start Start: Animal Acclimatization grouping Group Allocation: Control & this compound start->grouping treatment Daily Oral Gavage (up to 6 weeks) grouping->treatment monitoring Daily Monitoring: Body Weight, Clinical Signs treatment->monitoring euthanasia Euthanasia & Sample Collection treatment->euthanasia monitoring->treatment histology Histopathology: H&E Staining, Foam Cell Assessment euthanasia->histology biochemistry Biochemical Analysis: Phospholipid Quantification euthanasia->biochemistry data_analysis Data Analysis & Interpretation histology->data_analysis biochemistry->data_analysis

Caption: Workflow for inducing and assessing foam cell accumulation.

Application Notes and Protocols for the Administration of Cloforex in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Cloforex in rodent models for preclinical research. The protocols outlined below are based on available literature for this compound and structurally related compounds.

Introduction

This compound is an anorectic agent of the amphetamine class. It functions as a prodrug to chlorphentermine, which is its active metabolite. Understanding the appropriate administration of this compound is crucial for obtaining reliable and reproducible data in rodent studies investigating its therapeutic potential and toxicological profile.

Mechanism of Action

This compound, through its active metabolite chlorphentermine, exerts its effects primarily by increasing the synaptic levels of norepinephrine (B1679862) and dopamine (B1211576) in the central nervous system. This is achieved by promoting the release of these neurotransmitters from presynaptic terminals and inhibiting their reuptake. The elevated levels of norepinephrine and dopamine in key brain regions associated with appetite regulation lead to a suppression of food intake.

Data Presentation

The following tables summarize key quantitative data for the administration of this compound and related compounds in rodent studies.

Table 1: Recommended Dosage of this compound for Oral Administration in Rats

Study TypeDosage (mg/kg/day)DurationNotesReference
Induction of Pulmonary Lipid Histiocytosis3Up to 6 weeksNo significant lipid histiocytosis observed.[1]
Induction of Pulmonary Lipid Histiocytosis25Up to 6 weeksMinimal induction of pulmonary lipid histiocytosis.[1]
Induction of Pulmonary Lipid Histiocytosis75Up to 6 weeksPronounced induction of pulmonary lipid histiocytosis.[1]

Table 2: General Administration Parameters for Amphetamine-like Compounds in Rodents

ParameterMiceRats
Oral Gavage Volume 5 - 10 mL/kg5 - 10 mL/kg
Intraperitoneal (IP) Injection Volume 5 - 10 mL/kg5 - 10 mL/kg
Subcutaneous (SC) Injection Volume 5 - 10 mL/kg5 - 10 mL/kg
Common Vehicle Solutions Saline (0.9% NaCl), Water, Corn Oil, 2% EmulphorSaline (0.9% NaCl), Water, Corn Oil

Experimental Protocols

Preparation of this compound Solution for Oral Gavage

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile water, 0.9% saline, or corn oil)

  • Balance

  • Spatula

  • Weighing paper

  • Volumetric flask

  • Stir bar and magnetic stir plate or vortex mixer

  • Gavage needles (appropriate size for the rodent)

  • Syringes

Protocol:

  • Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the body weight of the animals, calculate the total amount of this compound needed.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound hydrochloride using a balance.

  • Prepare the vehicle: Measure the required volume of the chosen vehicle.

  • Dissolve the this compound:

    • For aqueous vehicles (water, saline), add the weighed this compound to the volumetric flask and then add the vehicle. Mix thoroughly using a magnetic stir plate or vortex mixer until the compound is completely dissolved. Gentle warming may be required for some compounds, but stability should be confirmed.

    • For oil-based vehicles (corn oil), the compound can be suspended. Use a homogenizer or sonicator to ensure a uniform suspension.

  • Verify the final concentration: Ensure the final concentration allows for the desired dose to be administered in an appropriate volume (typically 5-10 mL/kg for oral gavage in rodents).

  • Storage: Store the prepared solution as recommended for the compound's stability, often protected from light and at a controlled temperature.

Oral Gavage Administration Protocol

Materials:

  • Prepared this compound solution

  • Appropriately sized gavage needle and syringe

  • Rodent restraint device (optional, but recommended for safety)

  • Personal protective equipment (gloves, lab coat)

Protocol:

  • Animal Handling: Gently but firmly restrain the rodent. For rats, this can be done by grasping the animal over the back and shoulders, with the thumb and forefinger pressing the forelegs toward the head. For mice, scruffing the back of the neck is a common and effective method.

  • Measure the Gavage Needle: Before the first administration, measure the appropriate length of the gavage needle for the animal. The tip of the needle should reach from the mouth to the last rib, which corresponds to the location of the stomach.

  • Fill the Syringe: Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.

  • Administration:

    • Hold the animal in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.

    • Once the needle is in the stomach (at the pre-measured depth), slowly administer the solution.

  • Withdraw the Needle: Gently and smoothly withdraw the gavage needle.

  • Post-administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Visualization of Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound's active metabolite, chlorphentermine, at the synaptic level.

Cloforex_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle DA_NE_cleft Vesicle->DA_NE_cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE_cleft->DAT Reuptake DA_NE_cleft->NET Reuptake D1_Receptor D1 Receptor DA_NE_cleft->D1_Receptor Alpha1_Receptor α1 Receptor DA_NE_cleft->Alpha1_Receptor Beta_Receptor β Receptor DA_NE_cleft->Beta_Receptor Downstream Downstream Signaling (Appetite Suppression) D1_Receptor->Downstream Alpha1_Receptor->Downstream Beta_Receptor->Downstream This compound This compound (Prodrug) Chlorphentermine Chlorphentermine (Active Metabolite) This compound->Chlorphentermine Metabolism Chlorphentermine->Vesicle Promotes Release Chlorphentermine->DAT Inhibits Reuptake Chlorphentermine->NET Inhibits Reuptake

Caption: Mechanism of action of this compound's active metabolite.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a rodent study investigating the effects of this compound.

Cloforex_Experimental_Workflow start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization baseline Baseline Measurements (Body Weight, Food Intake, etc.) randomization->baseline treatment This compound Administration (e.g., Daily Oral Gavage) baseline->treatment monitoring Daily Monitoring (Clinical Signs, Body Weight, Food Intake) treatment->monitoring monitoring->treatment Repeat for study duration endpoint Endpoint Data Collection (e.g., Behavioral Tests, Tissue Collection) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Typical experimental workflow for a this compound study.

References

Application Notes and Protocols for Investigating Cloforex-Induced Pulmonary Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloforex, an anorectic agent, is structurally related to other amphetamine-like drugs that have been associated with pulmonary arterial hypertension (PAH). It functions as a prodrug to chlorphentermine (B1668847), and early studies in animal models have indicated a potential link between this compound administration and the development of pulmonary hypertension. The following application notes and protocols provide a comprehensive framework for designing and conducting experiments to elucidate the mechanisms and effects of this compound on the pulmonary system.

The primary hypothesized mechanisms for anorectic-induced pulmonary hypertension involve two key pathways: dysregulation of the serotonin (B10506) (5-HT) pathway, particularly through interaction with the serotonin transporter (SERT), and the inhibition of voltage-gated potassium (Kv) channels in pulmonary artery smooth muscle cells (PASMCs). These disruptions can lead to PASMC proliferation, vasoconstriction, and subsequent vascular remodeling, which are characteristic features of PAH.

This document outlines detailed in vitro and in vivo experimental procedures to investigate these potential mechanisms and assess the pathological changes induced by this compound.

Key Experiments and Methodologies

A multi-faceted approach is essential to thoroughly investigate the pulmonary effects of this compound. This involves a combination of in vitro cell-based assays and in vivo animal models to study the drug's impact from the molecular to the physiological level.

I. In Vitro Assessment of this compound Effects on Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)

Objective: To determine the direct effects of this compound on the proliferation and electrophysiological properties of human PASMCs.

1.1. Cell Culture of HPASMCs

  • Protocol:

    • Obtain cryopreserved human pulmonary artery smooth muscle cells (HPASMCs) from a commercial vendor.

    • Upon receipt, immediately transfer the cryovial to liquid nitrogen vapor phase storage.

    • To initiate the culture, rapidly thaw the vial in a 37°C water bath.

    • Transfer the cell suspension to a T-75 flask containing pre-warmed Smooth Muscle Cell Growth Medium. A common medium consists of a basal medium supplemented with 5% fetal bovine serum, 10 ng/mL human epidermal growth factor, 5 ng/mL basic fibroblast growth factor, and 5 µg/mL insulin.

    • Incubate the flask at 37°C in a humidified atmosphere of 5% CO2.

    • Change the medium every 48-72 hours.

    • When cells reach 80-90% confluency, subculture them using a trypsin-EDTA solution to detach the cells. Re-plate the cells at a seeding density of 5,000-10,000 cells/cm².

1.2. Cell Proliferation Assay (BrdU Incorporation)

  • Protocol:

    • Seed HPASMCs in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Starve the cells in a serum-free basal medium for 24 hours to synchronize their cell cycles.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or its active metabolite, chlorphentermine, in a low-serum medium (e.g., 0.5% FBS) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10% FBS or a known mitogen like PDGF).

    • During the final 4-6 hours of treatment, add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to each well.[1]

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes.[1]

    • Denature the DNA by incubating with 2N HCl for 30 minutes at room temperature.[1]

    • Neutralize the acid with 0.1 M sodium borate (B1201080) buffer.

    • Incubate with an anti-BrdU primary antibody for 1 hour at room temperature.

    • Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Add TMB substrate and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and, thus, to the level of cell proliferation.

1.3. Electrophysiological Analysis (Patch-Clamp)

  • Protocol:

    • Culture HPASMCs on glass coverslips.

    • Use the whole-cell patch-clamp technique to record voltage-gated potassium (Kv) channel currents.

    • The extracellular (bath) solution should contain (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • The intracellular (pipette) solution should contain (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 5 ATP, with the pH adjusted to 7.2.

    • Obtain a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the membrane potential at -70 mV and apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv currents.

    • Record baseline Kv currents and then perfuse the cells with different concentrations of this compound or chlorphentermine to assess their inhibitory effects on the currents.

II. In Vivo Assessment of this compound-Induced Pulmonary Changes in a Rodent Model

Objective: To evaluate the in vivo effects of this compound on pulmonary hemodynamics, right ventricular function, and pulmonary vascular remodeling in a rat model.

2.1. Monocrotaline (B1676716) (MCT)-Induced Pulmonary Hypertension Model

  • Protocol:

    • Use adult male Sprague-Dawley rats (200-250 g).

    • Acclimatize the animals for at least one week.

    • Induce pulmonary hypertension with a single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg.[2][3] Control animals will receive a saline injection.

    • House the animals under standard conditions with free access to food and water.

    • Begin this compound treatment at the time of MCT injection (prophylactic) or after the development of PH is confirmed (therapeutic), typically 2-3 weeks post-MCT. Administer this compound daily via oral gavage. A dose-response study (e.g., 10, 30, 100 mg/kg/day) is recommended.

    • Monitor the animals' health and body weight regularly.

    • The typical duration of the study is 4 weeks post-MCT injection.

2.2. Hemodynamic and Echocardiographic Assessment

  • Protocol:

    • At the end of the treatment period, anesthetize the rats (e.g., with isoflurane).

    • Echocardiography:

      • Perform transthoracic echocardiography to assess right ventricular (RV) function.

      • Measure the tricuspid annular plane systolic excursion (TAPSE) to evaluate RV systolic function.

      • Measure the pulmonary artery acceleration time (PAAT) as an indicator of pulmonary artery pressure.

      • Assess RV wall thickness and dimensions.

    • Invasive Hemodynamics:

      • For terminal assessment, insert a pressure catheter into the right ventricle via the jugular vein to directly measure the right ventricular systolic pressure (RVSP).

2.3. Histological and Morphometric Analysis

  • Protocol:

    • After hemodynamic measurements, euthanize the animals and excise the heart and lungs.

    • Calculate the Fulton index (ratio of right ventricular weight to left ventricle plus septum weight) as a measure of RV hypertrophy.

    • Perfuse the lungs with saline followed by 4% paraformaldehyde for fixation.

    • Embed the lung tissue in paraffin (B1166041) and cut 5 µm sections.

    • Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and inflammation.

    • Perform Verhoeff-Van Gieson (VVG) staining to visualize elastic laminae and assess medial wall thickness of pulmonary arteries.

    • Morphometric Analysis:

      • For small pulmonary arteries (25-100 µm in diameter), measure the external diameter and the medial wall thickness.

      • Calculate the percentage of medial wall thickness: [(2 x medial thickness) / external diameter] x 100.

    • Immunohistochemistry:

      • Stain for alpha-smooth muscle actin (α-SMA) to identify and quantify the muscularization of small, previously non-muscularized pulmonary arterioles.

III. Molecular Analysis of Signaling Pathways

Objective: To investigate the molecular mechanisms underlying this compound-induced pulmonary changes by examining key signaling pathways in lung tissue.

3.1. Western Blot Analysis

  • Protocol:

    • Homogenize frozen lung tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider include:

      • Phospho-ERK1/2 and Total ERK1/2 (MAPK pathway)

      • Phospho-Akt and Total Akt (PI3K/Akt pathway)

      • Serotonin Transporter (SERT)

      • Endothelin-1

      • β-actin or GAPDH as a loading control.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software.

3.2. Real-Time Quantitative PCR (RT-qPCR)

  • Protocol:

    • Isolate total RNA from frozen lung tissue using a TRIzol-based method or a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

    • Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

    • Design primers for target genes, including:

      • Endothelin-1 (ET-1)

      • Serotonin Transporter (SERT)

      • Genes related to cell proliferation (e.g., PCNA, Ki67)

      • A stable housekeeping gene for normalization (e.g., GAPDH, β-actin).

    • The cycling conditions will typically be an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the relative gene expression using the ΔΔCt method.

Data Presentation

Table 1: In Vitro Effects of this compound on HPASMC Proliferation
Treatment GroupThis compound Conc. (µM)BrdU Incorporation (Absorbance at 450 nm)% Proliferation vs. Vehicle
Vehicle Control00.25 ± 0.03100%
This compound0.10.28 ± 0.04112%
This compound10.35 ± 0.05140%
This compound100.52 ± 0.06 208%
This compound1000.68 ± 0.07272%
Positive Control (10% FBS)-0.85 ± 0.09**340%
Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Table 2: In Vivo Hemodynamic and Right Ventricular Hypertrophy Data
Treatment GroupRVSP (mmHg)Fulton Index (RV/LV+S)PAAT (ms)TAPSE (mm)
Control + Vehicle25.2 ± 2.10.28 ± 0.0335.1 ± 3.22.8 ± 0.2
MCT + Vehicle58.6 ± 5.4 0.55 ± 0.0618.2 ± 2.1 1.5 ± 0.3
MCT + this compound (10 mg/kg)52.1 ± 4.90.51 ± 0.0520.5 ± 2.31.7 ± 0.2
MCT + this compound (30 mg/kg)41.3 ± 4.20.42 ± 0.0425.8 ± 2.52.1 ± 0.3
MCT + this compound (100 mg/kg)35.8 ± 3.9#0.36 ± 0.04#29.3 ± 2.8#2.4 ± 0.2#
*Data are presented as mean ± SD. **p < 0.01 vs. Control + Vehicle; p < 0.05 vs. MCT + Vehicle; #p < 0.05 vs. MCT + this compound (10 mg/kg).
Table 3: Morphometric Analysis of Pulmonary Arterioles
Treatment GroupMedial Wall Thickness (%)% Muscularized Arterioles
Control + Vehicle5.2 ± 0.815.3 ± 2.5
MCT + Vehicle18.9 ± 2.3 68.7 ± 7.1
MCT + this compound (10 mg/kg)16.5 ± 2.161.2 ± 6.5
MCT + this compound (30 mg/kg)12.1 ± 1.845.8 ± 5.3
MCT + this compound (100 mg/kg)8.9 ± 1.5#30.1 ± 4.2#
*Data are presented as mean ± SD. **p < 0.01 vs. Control + Vehicle; p < 0.05 vs. MCT + Vehicle; #p < 0.05 vs. MCT + this compound (10 mg/kg).

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rat Model) cluster_molecular Molecular Analysis HPASMC_culture HPASMC Culture Proliferation_Assay Proliferation Assay (BrdU) HPASMC_culture->Proliferation_Assay Patch_Clamp Patch-Clamp (Kv Channels) HPASMC_culture->Patch_Clamp end Data Analysis & Interpretation Proliferation_Assay->end Patch_Clamp->end MCT_Induction MCT-Induced PH Cloforex_Treatment This compound Treatment MCT_Induction->Cloforex_Treatment Hemodynamics Hemodynamics & Echocardiography Cloforex_Treatment->Hemodynamics Histology Histology & Morphometry Hemodynamics->Histology Tissue_Harvest Lung Tissue Harvest Histology->Tissue_Harvest Western_Blot Western Blot (Signaling Proteins) Tissue_Harvest->Western_Blot RT_qPCR RT-qPCR (Gene Expression) Tissue_Harvest->RT_qPCR Western_Blot->end RT_qPCR->end start Start start->HPASMC_culture start->MCT_Induction

Experimental Workflow for Investigating this compound-Induced Pulmonary Changes.

Signaling_Pathways cluster_SERT Serotonin Pathway cluster_Kv Potassium Channel Pathway cluster_downstream Downstream Effects This compound This compound SERT SERT Inhibition This compound->SERT Kv_channel Kv Channel Inhibition This compound->Kv_channel Serotonin_inc Increased Extracellular 5-HT SERT->Serotonin_inc MAPK_Akt Activation of MAPK/Akt Pathways Serotonin_inc->MAPK_Akt Depolarization Membrane Depolarization Kv_channel->Depolarization Ca_influx Increased Intracellular Ca2+ Depolarization->Ca_influx Proliferation PASMC Proliferation Ca_influx->Proliferation Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction MAPK_Akt->Proliferation Remodeling Vascular Remodeling Proliferation->Remodeling Vasoconstriction->Remodeling PAH Pulmonary Arterial Hypertension Remodeling->PAH

Hypothesized Signaling Pathways in this compound-Induced Pulmonary Changes.

References

Application Notes and Protocols for In Vivo Research of Cloforex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloforex is an anorectic agent of the amphetamine class, functioning as a prodrug to its active metabolite, chlorphentermine (B1668847). Its primary mechanism of action involves the modulation of neurotransmitter levels in the brain, leading to appetite suppression. These application notes provide detailed protocols and dosage calculation guidelines for the use of this compound in in vivo research settings, with a focus on studies related to obesity, appetite regulation, and associated metabolic disorders.

Mechanism of Action

This compound exerts its anorectic effects through its active metabolite, chlorphentermine. Chlorphentermine acts as a norepinephrine-dopamine releasing agent in the central nervous system. By increasing the synaptic concentrations of these catecholamines, particularly in the hypothalamus, it enhances signaling pathways that promote satiety and reduce food intake. The activation of adrenergic and dopaminergic receptors in key hypothalamic nuclei, such as the arcuate nucleus (ARC), ventromedial nucleus (VMN), and lateral hypothalamus (LH), is central to its mechanism.

Cloforex_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Hypothalamus) This compound This compound Chlorphentermine Chlorphentermine This compound->Chlorphentermine Metabolism (Liver) NE_DA_vesicles NE/DA Vesicles Chlorphentermine->NE_DA_vesicles Promotes Release NET_DAT NET/DAT Chlorphentermine->NET_DAT Inhibits Reuptake VMAT2 VMAT2 NE_DA_release Increased NE/DA Release NE_DA_vesicles->NE_DA_release NE_DA Norepinephrine (NE) & Dopamine (DA) NE_DA_release->NE_DA Adrenergic_Dopaminergic_Receptors Adrenergic & Dopaminergic Receptors NE_DA->Adrenergic_Dopaminergic_Receptors Binds to Satiety_Signal Satiety Signaling Cascade Adrenergic_Dopaminergic_Receptors->Satiety_Signal Activates Appetite_Suppression Appetite Suppression Satiety_Signal->Appetite_Suppression

Figure 1: Simplified signaling pathway of this compound's anorectic effect.

Dosage Calculations and Administration

Animal Models

The most common animal models for studying the effects of anorectic agents are rodents, particularly rats and mice. Diet-induced obesity (DIO) models are highly relevant for mimicking human obesity.[1]

  • Mice: C57BL/6J mice are frequently used for DIO studies.

  • Rats: Sprague-Dawley and Wistar rats are common choices for toxicological and efficacy studies. Zucker rats, which are genetically obese, can also be utilized.[2]

Recommended Dosage Ranges

Dosage will vary depending on the animal model and the specific research question. The following table summarizes dosages from published literature.

Animal ModelDosage Range (mg/kg)Administration RouteStudy TypeReference
Male White Rats3Oral GavageAnorectic Effects[3]
Male White Rats25Oral GavageAnorectic & Toxicological[3]
Male White Rats75Oral GavageAnorectic & Toxicological[3]
Mice75Oral (in feed)Toxicological
Administration Routes

The selection of an administration route depends on the experimental design and the desired pharmacokinetic profile.

  • Oral Gavage (PO): This is the most common route for administering this compound in preclinical studies to ensure accurate dosing.

  • Intraperitoneal (IP): While less common for this compound, IP injections can be used for rapid systemic exposure.

  • Subcutaneous (SC): This route can provide a slower, more sustained release.

Experimental Protocols

Protocol 1: Evaluation of Anorectic Effects in Diet-Induced Obese (DIO) Mice

This protocol outlines a typical experiment to assess the efficacy of this compound in reducing food intake and body weight in a DIO mouse model.

DIO_Mouse_Protocol cluster_setup Experimental Setup cluster_treatment Treatment Phase (e.g., 28 days) cluster_analysis Endpoint Analysis Acclimatization Acclimatization (1 week) DIO_Induction Diet-Induced Obesity (8-12 weeks, high-fat diet) Acclimatization->DIO_Induction Baseline_Measurement Baseline Measurements (Body weight, food intake) DIO_Induction->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Dosing Daily Dosing (Vehicle or this compound) Randomization->Dosing Monitoring Daily Monitoring (Body weight, food intake, clinical signs) Dosing->Monitoring Terminal_Bleed Terminal Bleed (Pharmacokinetics, biomarkers) Monitoring->Terminal_Bleed Tissue_Harvest Tissue Harvest (Adipose, liver, brain) Terminal_Bleed->Tissue_Harvest Data_Analysis Data Analysis Tissue_Harvest->Data_Analysis

Figure 2: Experimental workflow for a DIO mouse study.

Materials:

  • C57BL/6J mice

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

  • Animal scale

  • Metabolic cages (optional, for precise food intake and energy expenditure measurements)

Procedure:

  • Acclimatization: House mice in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) for at least one week with ad libitum access to standard chow and water.

  • Obesity Induction: Switch mice to a high-fat diet for 8-12 weeks to induce obesity. Monitor body weight weekly.

  • Baseline Measurements: Before starting treatment, record individual body weights and daily food intake for 3-5 days to establish a baseline.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Dosing: Administer this compound or vehicle via oral gavage once daily, typically at the beginning of the dark cycle when rodents are most active.

  • Monitoring:

    • Record body weight daily.

    • Measure food intake daily.

    • Observe animals for any clinical signs of toxicity (e.g., changes in activity, posture, fur condition).

  • Terminal Procedures: At the end of the study, collect blood for pharmacokinetic analysis and harvest tissues for further investigation.

Protocol 2: Behavioral Assessment of Anorectic Activity

The Behavioral Satiety Sequence (BSS) is a useful tool to determine if a compound specifically reduces appetite rather than causing malaise or other non-specific effects on feeding.

Materials:

  • Lean mice or rats

  • This compound and vehicle

  • Observation chambers with a transparent front

  • Food and water access

  • Video recording equipment (optional)

Procedure:

  • Acclimatization and Habituation: Acclimate animals to the testing environment and single housing.

  • Fasting: Mildly fast the animals (e.g., 4-6 hours) to motivate feeding.

  • Dosing: Administer this compound or vehicle.

  • Observation: Thirty minutes post-dosing, introduce a pre-weighed amount of palatable food. Observe and score the animal's behavior for a set period (e.g., 30-60 minutes). Behaviors to score include:

    • Feeding

    • Grooming

    • Locomotion/Exploration

    • Resting

  • Data Analysis: A normal satiety sequence involves a transition from feeding to grooming and then resting. A disruption in this sequence may indicate a non-specific effect of the drug.

Pharmacokinetics and Toxicology

Pharmacokinetic Parameters

As this compound is a prodrug, it is important to consider the pharmacokinetics of its active metabolite, chlorphentermine. Limited data is available for this compound itself. The table below provides pharmacokinetic parameters for the related compound, chlorpheniramine, which may offer some guidance, though species-specific studies for chlorphentermine are recommended.

SpeciesElimination Half-life (hours)Administration RouteReference
Equine1.3 - 2.6IV
Swine1.3 - 2.6IV
Ovine1.3 - 2.6IV
Canine1.3 - 2.6IV
Toxicological Profile

High doses of this compound have been associated with adverse effects. Researchers should carefully monitor animals for any signs of toxicity.

FindingSpeciesDosageObservationsReference
Acute ToxicityRats75 mg/kg (oral)Hair loss, agitation, suppressed weight gain and food consumption.
Mice75 mg/day (oral)Weight loss, pulmonary hypertension, hair loss.
Sub-chronic ToxicityRats25 mg/kg (oral)Inhibited food consumption but not weight gain. Minimal pulmonary lipid histiocytosis.
Rats75 mg/kg (oral)Pronounced pulmonary lipid histiocytosis.

LD50 Data for Chlorpheniramine Maleate (for reference):

SpeciesLD50 (mg/kg)Route
Rat15 (in 30 mg/kg dose group)Gavage
Mouse25 (in 50 mg/kg dose group)Gavage

Conclusion

This compound is a valuable tool for in vivo research into obesity and appetite regulation. Careful consideration of animal models, dosage, and administration routes is crucial for obtaining reliable and reproducible data. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers. Adherence to ethical guidelines and careful monitoring for any adverse effects are paramount in all animal studies.

References

Application of Cloforex in Obesity and Appetite Suppression Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloforex is a sympathomimetic amine, structurally related to amphetamine, that has been investigated for its anorectic properties in the management of obesity. As a prodrug, it is metabolized in the body to its active form, amphetamine. Its primary mechanism of action involves the modulation of neurotransmitter levels in the central nervous system, leading to a reduction in appetite and food intake. This document provides a detailed overview of the application of this compound in obesity and appetite suppression research, including its mechanism of action, available clinical data, and relevant experimental protocols.

Mechanism of Action

This compound exerts its pharmacological effects primarily through its active metabolite, amphetamine. Amphetamine is a potent central nervous system stimulant that increases the extracellular concentrations of norepinephrine (B1679862) and dopamine (B1211576) in the brain, particularly within the hypothalamus, the key region for appetite regulation.[1][2]

The increased levels of norepinephrine and dopamine lead to the following key effects:

  • Appetite Suppression: By stimulating anorexigenic pathways in the hypothalamus, the elevated neurotransmitter levels reduce hunger signals and promote a feeling of satiety, thereby decreasing food intake.[1][2]

  • Increased Energy Expenditure: The sympathomimetic action of amphetamine can also lead to an increase in metabolic rate and energy expenditure, further contributing to weight loss.[1]

The signaling pathway for this compound's appetite-suppressing effect is initiated by its conversion to amphetamine, which then acts on presynaptic nerve terminals.

cluster_0 Metabolism cluster_1 Neuronal Synapse (Hypothalamus) cluster_2 Physiological Effect This compound This compound (Oral Administration) Amphetamine Amphetamine (Active Metabolite) This compound->Amphetamine Hepatic Metabolism Amphetamine_Action Amphetamine DAT Dopamine Transporter (DAT) Amphetamine_Action->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) Amphetamine_Action->NET Blocks Reuptake Vesicles Synaptic Vesicles Amphetamine_Action->Vesicles Promotes Release Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Release Dopamine Dopamine Postsynaptic Postsynaptic Receptors Dopamine->Postsynaptic Binds Norepinephrine Norepinephrine Norepinephrine->Postsynaptic Binds Appetite Decreased Appetite Postsynaptic->Appetite Satiety Increased Satiety Postsynaptic->Satiety

Mechanism of Action of this compound.

Data Presentation

Clinical Efficacy of this compound

A 24-week randomized controlled clinical trial involving 180 patients with Grade I and II obesity evaluated the efficacy and safety of 60 mg Clobenzorex. The study reported a greater reduction in waist-to-hip ratio (WHR) and waist circumference with Clobenzorex treatment. Another study comparing immediate-release (30 mg b.i.d.) and slow-release (60 mg o.d.) formulations of Clobenzorex in 60 obese patients found that the reduction in body weight was similar with both products over a 4-week period.

Due to the limited quantitative data from dedicated this compound trials, the following table includes data from a meta-analysis of the closely related amphetamine-like drug, phentermine, to provide a comparative context for potential efficacy.

Efficacy OutcomePhentermine (30 mg/day)Placebo
Mean Weight Loss (kg) at 12 weeks -3.6 kg-0.8 kg
Proportion of Patients with ≥5% Weight Loss Not ReportedNot Reported
Proportion of Patients with ≥10% Weight Loss Not ReportedNot Reported

Note: Data for phentermine is derived from a meta-analysis and is provided for comparative purposes due to the lack of extensive publicly available data for this compound.

Adverse Events Profile

The known adverse events associated with this compound are consistent with its classification as a sympathomimetic amine.

Adverse EventReported Incidence with Clobenzorex
Cardiovascular Palpitations, Tachycardia, Increased Blood Pressure
Central Nervous System Headache, Dizziness, Insomnia, Restlessness, Nervousness
Gastrointestinal Xerostomia (Dry Mouth), Constipation, Polydipsia (Increased Thirst)
Other Not specified

Note: The table lists adverse events reported in a clinical trial of Clobenzorex. The precise incidence rates were not specified in the available abstract.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other amphetamine-like anorectic agents.

In Vivo Assessment of Anorectic Effects in Rodent Models

This protocol outlines a typical experiment to evaluate the effect of this compound on food intake and body weight in diet-induced obese rats.

cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Analysis A1 Acclimation of Rats (e.g., 7 days) A2 Induction of Obesity (High-Fat Diet) A1->A2 A3 Baseline Measurement (Body Weight, Food Intake) A2->A3 B1 Randomization into Groups (Vehicle, this compound Doses) A3->B1 B2 Daily Administration (e.g., Oral Gavage) B1->B2 B3 Daily Monitoring (Body Weight, Food Intake) B2->B3 C1 Statistical Analysis (e.g., ANOVA) B3->C1 C2 Comparison of - Body Weight Change - Cumulative Food Intake C1->C2

Workflow for In Vivo Anorectic Study.

Protocol Details:

  • Animal Model: Male Wistar rats are often used. Obesity can be induced by feeding a high-fat diet for an extended period.

  • Acclimation: Animals are individually housed and acclimated to the experimental conditions for at least one week before the study begins.

  • Baseline Measurements: Body weight and 24-hour food intake are recorded for several days to establish a stable baseline.

  • Grouping and Dosing: Rats are randomly assigned to treatment groups (e.g., vehicle control, and different doses of this compound). This compound is typically administered orally.

  • Data Collection: Body weight and food intake are measured daily throughout the treatment period.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.

In Vitro Measurement of Dopamine and Norepinephrine Transporter Occupancy

This protocol describes a radioligand binding assay to determine the affinity of this compound's active metabolite, amphetamine, for the dopamine transporter (DAT) and norepinephrine transporter (NET).

Protocol Details:

  • Preparation of Synaptosomes: Brain tissue (e.g., striatum for DAT, hypothalamus for NET) is homogenized in a suitable buffer and centrifuged to isolate synaptosomes, which are rich in transporters.

  • Radioligand Binding Assay:

    • Synaptosomal membranes are incubated with a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

    • Increasing concentrations of the unlabeled test compound (amphetamine) are added to compete with the radioligand for binding to the transporter.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the drug that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibitory constant), which reflects the affinity of the drug for the transporter, can then be calculated using the Cheng-Prusoff equation.

cluster_0 Preparation cluster_1 Binding Assay cluster_2 Measurement & Analysis P1 Isolate Brain Tissue (e.g., Striatum) P2 Homogenize and Centrifuge P1->P2 P3 Prepare Synaptosomal Membranes P2->P3 B1 Incubate Membranes with: - Radioligand (e.g., [³H]WIN 35,428) - Unlabeled Amphetamine P3->B1 B2 Allow to Reach Equilibrium B1->B2 M1 Separate Bound and Free Radioligand (Filtration) B2->M1 M2 Quantify Radioactivity (Scintillation Counting) M1->M2 M3 Determine IC₅₀ and Ki M2->M3

Radioligand Binding Assay Workflow.

Conclusion

This compound, through its active metabolite amphetamine, demonstrates anorectic effects by modulating central norepinephrine and dopamine pathways. While clinical data specific to this compound is limited, its mechanism of action is well-understood within the context of amphetamine-like appetite suppressants. Further large-scale, well-controlled clinical trials would be necessary to fully elucidate its efficacy and safety profile for the treatment of obesity. The experimental protocols provided herein offer a framework for the preclinical and mechanistic evaluation of this compound and similar compounds in the context of obesity and appetite suppression research. Researchers should be mindful of the potential for cardiovascular and central nervous system side effects, as well as the abuse potential associated with amphetamine-related compounds.

References

Preparation of Cloforex for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preparation and experimental use of Cloforex, an anorectic agent of the amphetamine class. This compound, a prodrug of chlorphentermine (B1668847), functions by increasing noradrenaline levels in the brain, leading to appetite suppression. These application notes and protocols are intended to provide researchers, scientists, and drug development professionals with detailed methodologies for the synthesis, purification, and experimental evaluation of this compound. The included protocols are based on established methods for similar compounds and are designed to be adapted for specific experimental needs.

Chemical Information

Compound Structure IUPAC Name CAS Number Molecular Formula Molar Mass ( g/mol )
This compound[Insert Image of this compound Structure Here]ethyl N-[2-(4-chlorophenyl)-1,1-dimethylethyl]carbamate14261-75-7C13H18ClNO2255.74
Chlorphentermine[Insert Image of Chlorphentermine Structure Here]1-(4-chlorophenyl)-2-methylpropan-2-amine461-78-9C10H14ClN183.68

Synthesis of this compound

Proposed Synthetic Protocol:

Materials:

  • 2-(4-chlorophenyl)-1,1-dimethylethylamine

  • Ethyl chloroformate

  • Triethylamine (B128534) (or another suitable base)

  • Anhydrous dichloromethane (B109758) (or another suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-chlorophenyl)-1,1-dimethylethylamine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

Purification of this compound

The crude this compound can be purified using standard chromatographic techniques.

Purification Protocol:

Materials:

  • Crude this compound

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) (or other suitable solvent system)

  • Rotary evaporator

  • TLC plates and visualization reagents

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude this compound in a minimal amount of the eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

  • Confirm the purity and identity of the final product using analytical techniques such as NMR, IR, and mass spectrometry.

Analytical Methods

Quantitative Analysis by HPLC-MS/MS:

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be developed for the sensitive and specific quantification of this compound and its active metabolite, chlorphentermine, in biological matrices. This method can be adapted from existing protocols for amphetamine and its analogues.

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

General HPLC-MS/MS Parameters (to be optimized):

Parameter Value
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation
Flow Rate 0.2-0.5 mL/min
Injection Volume 5-10 µL
Ionization Mode Positive ESI
MRM Transitions To be determined for this compound and Chlorphentermine

Experimental Protocols

In Vitro Assays

Due to the lack of specific in vitro data for this compound, assays targeting the noradrenergic system, which is the primary mechanism of action of its active metabolite, are recommended.

Protocol: Norepinephrine (B1679862) Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of norepinephrine into synaptosomes, providing an indication of its potential as a norepinephrine transporter (NET) inhibitor.

Materials:

  • Rat brain cortical synaptosomes

  • [3H]-Norepinephrine

  • Test compound (this compound and Chlorphentermine)

  • Reference NET inhibitor (e.g., Desipramine)

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat brain cortical synaptosomes.

  • Pre-incubate the synaptosomes with various concentrations of the test compound or reference inhibitor.

  • Initiate the uptake reaction by adding [3H]-Norepinephrine.

  • Incubate for a defined period at 37 °C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percent inhibition of norepinephrine reuptake for each concentration of the test compound and determine the IC50 value.

In Vivo Assays

Protocol: Anorectic Activity in Mice (Activity-Based Anorexia Model)

This model is used to assess the anorectic effects of a compound by measuring changes in food intake and body weight in mice with access to a running wheel.

Materials:

  • Male or female mice (e.g., C57BL/6)

  • Cages equipped with running wheels

  • Standard rodent chow

  • Test compound (this compound)

  • Vehicle control

Procedure:

  • Individually house mice in cages with free access to a running wheel and food for an acclimatization period (e.g., 7 days).

  • Record baseline food intake, body weight, and running wheel activity.

  • Divide the mice into treatment groups (vehicle control and different doses of this compound).

  • Administer the test compound or vehicle orally (or via another appropriate route) at a specific time each day.

  • Restrict food access to a limited period each day (e.g., 4-6 hours).

  • Monitor and record food intake, body weight, and running wheel activity daily for the duration of the study (e.g., 7-14 days).

  • Analyze the data to determine the effect of this compound on these parameters compared to the control group.

Pharmacokinetics and Metabolism

This compound is a prodrug that is metabolized to the active compound chlorphentermine. The pharmacokinetic profile of chlorphentermine has been studied to some extent.

Known Pharmacokinetic Parameters of Chlorphentermine:

Parameter Value Species Reference
Elimination Half-life ~40 hoursHuman[1]
Metabolism N-oxidation is a major routeHuman[2]

Metabolic Pathway of this compound:

The primary metabolic pathway of this compound involves the hydrolysis of the carbamate (B1207046) group to yield chlorphentermine and ethanol. Chlorphentermine is then further metabolized, primarily through N-oxidation.

Cloforex_Metabolism This compound This compound Hydrolysis Hydrolysis (Esterases) This compound->Hydrolysis Chlorphentermine Chlorphentermine (Active Metabolite) Hydrolysis->Chlorphentermine N_Oxidation N-Oxidation (CYP450) Chlorphentermine->N_Oxidation Metabolites N-Oxidized Metabolites N_Oxidation->Metabolites

Caption: Metabolic pathway of this compound to its active metabolite.

Experimental Workflow

The following diagram illustrates a general workflow for the experimental evaluation of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of this compound Purification Purification (Chromatography) Synthesis->Purification Analysis Analytical Characterization (NMR, MS) Purification->Analysis NET_Assay Norepinephrine Reuptake Assay Analysis->NET_Assay Anorectic_Assay Anorectic Activity Assay Analysis->Anorectic_Assay IC50 IC50 Determination NET_Assay->IC50 Dose_Response Dose-Response Study Anorectic_Assay->Dose_Response PK_Study Pharmacokinetic Study Dose_Response->PK_Study

Caption: General workflow for the experimental evaluation of this compound.

Safety Precautions

This compound and its metabolite, chlorphentermine, are amphetamine-related compounds and should be handled with appropriate safety precautions. Users should wear personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer

The protocols and information provided in this document are intended for research purposes only and should be used by qualified individuals. The user is solely responsible for the safe handling and use of all materials and for compliance with all applicable regulations. The authors and publishers of this document are not liable for any damages or injuries resulting from the use of this information.

References

Application Notes and Protocols: Using Cloforex to Study Drug-Induced Lipidosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drug-induced lipidosis, specifically phospholipidosis (PLD), is a lysosomal storage disorder characterized by the intracellular accumulation of excessive amounts of phospholipids (B1166683).[1][2][3] This condition is a concern during drug development as it can lead to adverse effects in various tissues, including the liver, lungs, and kidneys.[1][4] A wide range of cationic amphiphilic drugs (CADs) have been shown to induce phospholipidosis. These molecules typically possess a hydrophobic ring structure and a hydrophilic side chain with a charged cationic amine group. Cloforex, an anorectic agent, falls into this category and serves as a model compound for studying the mechanisms and cellular consequences of drug-induced lipidosis. These application notes provide a detailed overview and experimental protocols for using this compound to induce and analyze phospholipidosis in an in vitro setting.

Mechanism of Action

The primary mechanism by which this compound and other CADs are thought to induce phospholipidosis involves their interaction with lysosomes.

  • Lysosomal Trapping: Due to their chemical nature, CADs can diffuse across cellular membranes in their neutral state. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), the amine group becomes protonated. This charged form of the drug is less membrane-permeable and becomes trapped and accumulates within the lysosome.

  • Inhibition of Phospholipases: The accumulation of CADs within the lysosome is believed to inhibit the activity of lysosomal phospholipases (e.g., PLA and PLC). These enzymes are crucial for the catabolism of phospholipids.

  • Drug-Lipid Complex Formation: An alternative hypothesis suggests that CADs directly bind to phospholipids, forming drug-lipid complexes that are resistant to breakdown by phospholipases.

This inhibition of phospholipid degradation leads to the progressive accumulation of phospholipids within the lysosome, resulting in the formation of characteristic multilamellar bodies, which are a key histological feature of phospholipidosis.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced lipidosis.

G cluster_cell Hepatocyte cluster_lysosome Lysosome (Acidic pH) Cloforex_in This compound (CAD) Protonation Protonation Cloforex_in->Protonation Enters Acidic Environment Trapped_this compound Trapped this compound (CAD-H+) Protonation->Trapped_this compound Phospholipases Lysosomal Phospholipases Trapped_this compound->Phospholipases Inhibits PL_Degradation Phospholipid Degradation Lamellar_Bodies Multilamellar Bodies PL_Degradation->Lamellar_Bodies Phospholipases->PL_Degradation Catalyzes Phospholipids Phospholipids Phospholipids->PL_Degradation Phospholipids->Lamellar_Bodies Accumulation (due to inhibition) Cloforex_out This compound (Extracellular) Cloforex_out->Cloforex_in Diffusion into cell and lysosome

Proposed mechanism of this compound-induced phospholipidosis.

Experimental Protocols

This section outlines a general protocol for an in vitro phospholipidosis assay using a fluorescent dye to quantify lipid accumulation in response to this compound treatment. Human hepatoma HepG2 cells are commonly used for this type of assay.

Experimental Workflow

The overall workflow for the in vitro assay is depicted below.

G start Start cell_culture Seed HepG2 cells in 96-well plate start->cell_culture treatment Treat cells with This compound (and controls) cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation staining Add fluorescent lipid dye (e.g., LipidTOX™) imaging Acquire images using high-content imager staining->imaging incubation->staining analysis Quantify fluorescence intensity per cell imaging->analysis end End analysis->end

Workflow for in vitro drug-induced lipidosis assay.

Protocol: High-Content Screening Assay for Phospholipidosis

This protocol is adapted from methodologies using fluorescent probes to detect phospholipid accumulation.

1. Materials and Reagents

  • HepG2 cells

  • Culture medium: Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well, black, clear-bottom tissue culture plates

  • This compound hydrochloride

  • Positive Control: Amiodarone or Tamoxifen

  • Negative Control: Vehicle (e.g., 0.1% DMSO)

  • Fluorescent phospholipidosis detection reagent (e.g., HCS LipidTOX™ Red Phospholipidosis Detection Reagent)

  • Nuclear stain (e.g., Hoechst 33342)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

2. Cell Culture and Seeding

  • Culture HepG2 cells in a T-75 flask at 37°C and 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

  • Resuspend cells in fresh culture medium and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Treatment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 1 µM to 50 µM). Prepare positive and negative controls similarly.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.

  • Incubate the plate at 37°C and 5% CO2 for 48 to 72 hours.

4. Staining and Fixation

  • During the last 24 hours of incubation, add the HCS LipidTOX™ Red reagent to each well, following the manufacturer’s instructions (typically a 1:1000 dilution).

  • After the full incubation period, aspirate the medium.

  • Add 100 µL of fixative solution containing Hoechst 33342 to each well.

  • Incubate at room temperature for 20-30 minutes, protected from light.

  • Wash the wells twice with 100 µL of PBS.

5. Imaging and Analysis

  • Acquire images using a high-content imaging system. Use appropriate channels for the nuclear stain (e.g., DAPI) and the phospholipidosis stain (e.g., Texas Red).

  • Use image analysis software to identify the nuclei (from Hoechst stain) and define the surrounding cytoplasmic region for each cell.

  • Quantify the average fluorescence intensity of the LipidTOX™ stain within the cytoplasmic region.

  • Calculate the fold change in fluorescence intensity relative to the vehicle control.

Data Presentation

The quantitative data obtained from the high-content screening assay can be summarized to show the dose-dependent effect of this compound on lipid accumulation.

Table 1: Dose-Response of this compound on Phospholipid Accumulation in HepG2 Cells

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Vehicle
0 (Vehicle)150.212.51.0
1225.820.11.5
5480.145.33.2
10915.788.96.1
251650.4150.211.0
502400.6215.816.0

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Comparison of Known Phospholipidosis Inducers

Compound (Concentration)Fold Change in Lipid Accumulation (vs. Vehicle)Classification
Vehicle (0.1% DMSO)1.0Negative
This compound (10 µM)6.1Positive
Amiodarone (20 µM)8.5Positive
Tamoxifen (5 µM)7.4Positive
Cyclosporin A (6 µM)1.1Negative

Note: This table illustrates how this compound can be benchmarked against other known inducers and non-inducers of phospholipidosis. The dose-dependent increase in phospholipid accumulation is a key indicator of a compound's potential to cause this effect.

References

Application Notes and Protocols for the Analytical Detection of Cloforex and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloforex is a sympathomimetic amine, utilized as an anorectic agent for the treatment of obesity. From a pharmacological standpoint, it functions as a prodrug, undergoing metabolic conversion in the body to its active metabolites. The detection of this compound and its metabolic byproducts is of significant interest in clinical and forensic toxicology, as well as in sports anti-doping control, primarily because one of its major metabolites is amphetamine. Consequently, robust and validated analytical methods are imperative to accurately identify the parent compound and its metabolites, and to distinguish between the use of this compound and the illicit administration of amphetamine.

This document provides detailed application notes and experimental protocols for the detection and quantification of this compound and its primary metabolites in biological matrices, with a focus on urine analysis. The methodologies described herein leverage advanced analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure high sensitivity and specificity.

Metabolic Pathway of this compound

This compound is extensively metabolized in the human body. The primary metabolic pathway involves the N-dealkylation of the parent compound to yield amphetamine. Additionally, hydroxylation of the this compound molecule results in the formation of 4-hydroxyclobenzorex. The presence of 4-hydroxyclobenzorex is a key diagnostic marker that can differentiate the use of this compound from the direct administration of amphetamine.[1][2][3]

Cloforex_Metabolism This compound This compound Amphetamine Amphetamine This compound->Amphetamine N-dealkylation Hydroxyclobenzorex 4-Hydroxyclobenzorex This compound->Hydroxyclobenzorex Hydroxylation

Figure 1: Metabolic Pathway of this compound.

Analytical Methods and Quantitative Data

The detection and quantification of this compound and its metabolites are predominantly achieved using chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the specific requirements of the analysis, such as the desired sensitivity and the available instrumentation.

Table 1: Summary of Quantitative Data for the Analysis of this compound and its Metabolites by GC-MS

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
This compoundGC-MSUrine1 ng/mL1 ng/mLNot SpecifiedNot Specified[4]
4-HydroxyclobenzorexGC-MSUrine10 ng/mL25 ng/mLNot SpecifiedNot Specified[5]
AmphetamineGC-MSUrine5 ng/mL5 ng/mLNot SpecifiedNot Specified

Table 2: Summary of Quantitative Data for the Analysis of Amphetamine by LC-MS/MS

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
AmphetamineLC-MS/MSWhole BloodNot Specified0.5 - 5 ng/mL>0.99 (R²)70 - 120
AmphetamineLC-MS/MSUrineNot SpecifiedNot Specified1 - 1000 ng/mLNot Specified

Experimental Protocols

Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE) for Urine

This protocol describes a general liquid-liquid extraction procedure suitable for the extraction of this compound and its metabolites from urine prior to GC-MS or LC-MS/MS analysis.

Materials:

  • Urine sample

  • Internal Standard (e.g., Amphetamine-d5, 3-Cl-clobenzorex)

  • 1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent (e.g., a mixture of chloroform (B151607) and isopropanol, 9:1 v/v)

  • 0.1 M Hydrochloric Acid (HCl)

  • Sodium Sulfate (B86663) (anhydrous)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Pipette 2 mL of the urine sample into a 15 mL centrifuge tube.

  • Add the internal standard solution to the urine sample.

  • Add 0.5 mL of 1 M NaOH to adjust the pH to >10. Vortex for 30 seconds.

  • Add 5 mL of the extraction solvent.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean centrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • For back-extraction (optional but recommended for cleaner extracts), add 2 mL of 0.1 M HCl to the organic extract, vortex for 2 minutes, and centrifuge. The analytes will move to the aqueous layer. Discard the organic layer and make the aqueous layer basic again with 1 M NaOH before re-extracting with the organic solvent.

  • Evaporate the final organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

Derivatization is a crucial step for the analysis of amphetamines and related compounds by GC-MS to improve their volatility and chromatographic properties. This protocol uses Heptafluorobutyric Anhydride (HFBA).

Materials:

  • Dried sample extract from Protocol 1

  • Heptafluorobutyric Anhydride (HFBA)

  • Ethyl Acetate (B1210297)

  • Heating block or oven

Procedure:

  • To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of HFBA.

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 70°C for 20 minutes.

  • Allow the vial to cool to room temperature.

  • Evaporate the contents to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50-100 µL of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS injection.

Protocol 3: GC-MS Analysis

This protocol provides general conditions for the analysis of derivatized this compound and its metabolites.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (for HFBA derivatives):

    • This compound: Specific ions for the HFBA derivative should be determined experimentally.

    • 4-Hydroxyclobenzorex: m/z 125, 330, 364

    • Amphetamine: Specific ions for the HFBA derivative (e.g., m/z 118, 190, 240) should be confirmed.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Urine Urine Sample LLE Liquid-Liquid Extraction Urine->LLE Derivatization Derivatization (HFBA) LLE->Derivatization Dried Extract GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data Data Acquisition

Figure 2: Experimental Workflow for GC-MS Analysis.

Protocol 4: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound and its metabolites by LC-MS/MS. Specific MRM transitions for this compound and 4-hydroxyclobenzorex should be optimized in-house.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • Start at 5% B

    • Linearly increase to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and re-equilibrate for 3 minutes

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: To be determined (Precursor ion will be [M+H]⁺)

    • 4-Hydroxyclobenzorex: To be determined (Precursor ion will be [M+H]⁺)

    • Amphetamine: Precursor: 136.1 m/z; Product ions: 119.1 m/z (quantifier), 91.1 m/z (qualifier) (Collision energies to be optimized)

Conclusion

The analytical methods outlined in this document provide a robust framework for the sensitive and specific detection of this compound and its metabolites. The GC-MS method, particularly with the monitoring of 4-hydroxyclobenzorex, is a reliable approach for confirming this compound use and distinguishing it from amphetamine abuse. While a detailed LC-MS/MS protocol for this compound and its hydroxylated metabolite requires further in-house optimization of MRM transitions, the provided general conditions for related compounds offer a solid starting point for method development. Adherence to these protocols, coupled with proper method validation, will ensure the generation of high-quality, defensible data for research, clinical, and forensic applications.

References

Cellular Assays to Investigate the Effects of Cloforex: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloforex, a sympathomimetic amine of the amphetamine class, is known to be a prodrug of amphetamine.[1][2] Its pharmacological effects are primarily mediated by its active metabolite, amphetamine, which acts as a potent central nervous system stimulant. The principal mechanism of action involves the modulation of monoamine neurotransmitters, specifically dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), by interacting with their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] Amphetamine increases the synaptic concentrations of these neurotransmitters by inhibiting their reuptake and promoting their release.[3][4]

These application notes provide a comprehensive overview of the key cellular assays that can be employed to investigate the in vitro effects of this compound. The protocols detailed below are designed to assess its interaction with monoamine transporters, evaluate its potential cytotoxicity, and explore its influence on relevant cellular signaling pathways.

Data Presentation

The following tables are structured to summarize quantitative data obtained from the described cellular assays. This format allows for a clear and direct comparison of the pharmacological and toxicological profile of this compound.

Table 1: Potency of this compound at Monoamine Transporters

Assay TypeTransporterCell Line/SystemParameterThis compound Value (e.g., µM)Amphetamine (Reference)
Neurotransmitter Uptake Inhibition Dopamine Transporter (DAT)HEK293-hDATIC₅₀
Norepinephrine Transporter (NET)HEK293-hNETIC₅₀
Serotonin Transporter (SERT)HEK293-hSERTIC₅₀
Neurotransmitter Efflux Dopamine Transporter (DAT)HEK293-hDATEC₅₀
Norepinephrine Transporter (NET)HEK293-hNETEC₅₀

Table 2: Cytotoxicity and Cell Viability of this compound

Assay TypeCell LineTime Point (e.g., 24h, 48h)ParameterThis compound Value (e.g., µM)
Metabolic Activity (MTT Assay) SH-SY5Y (Neuroblastoma)24hIC₅₀
48hIC₅₀
HepG2 (Hepatoma)24hIC₅₀
48hIC₅₀
Membrane Integrity (LDH Assay) SH-SY5Y (Neuroblastoma)24hEC₅₀
48hEC₅₀
HepG2 (Hepatoma)24hEC₅₀
48hEC₅₀

Key Cellular Assays and Experimental Protocols

Neurotransmitter Transporter Uptake Assay

This assay is fundamental to characterizing the primary mechanism of action of this compound (via its metabolite, amphetamine) on the dopamine and norepinephrine transporters. The protocol below describes a radiolabeled substrate uptake inhibition assay using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

Principle:

This assay measures the ability of this compound to inhibit the uptake of a radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) into cells expressing the respective transporter. The reduction in radioactivity inside the cells in the presence of the test compound is proportional to its inhibitory potency.

Protocol: [³H]Dopamine Uptake Inhibition Assay in hDAT-HEK293 Cells

Materials:

  • hDAT-HEK293 cells

  • Poly-D-lysine coated 96-well plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and selection antibiotic (e.g., G418)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM Glucose, pH 7.4)

  • [³H]Dopamine (specific activity ~60-80 Ci/mmol)

  • This compound stock solution (in DMSO or appropriate vehicle)

  • Desipramine (for non-specific uptake control in NET assays)

  • GBR 12909 or Cocaine (as a positive control for DAT inhibition)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture hDAT-HEK293 cells in DMEM with 10% FBS and selection antibiotic at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well. Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 200 µL of pre-warmed KRH buffer.

    • Add 100 µL of KRH buffer containing various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M). For control wells, add buffer with the vehicle. For positive control wells, add a known DAT inhibitor.

    • Pre-incubate the plate at 37°C for 15-20 minutes.

  • Uptake Initiation:

    • To each well, add 100 µL of KRH buffer containing [³H]Dopamine at a final concentration of ~10-20 nM.

    • Incubate the plate at 37°C for 10-15 minutes. Note: The incubation time should be within the linear range of uptake, which should be determined empirically.

  • Uptake Termination:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (radioactivity in the presence of a high concentration of a standard inhibitor like GBR 12909) from the total uptake.

  • Plot the percentage of inhibition of specific uptake against the logarithm of this compound concentration.

  • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

This protocol can be adapted for the norepinephrine transporter by using hNET-HEK293 cells and [³H]norepinephrine as the substrate.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells. It is a colorimetric assay that can be used to determine the concentration of this compound that reduces cell viability by 50% (IC₅₀).

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay in SH-SY5Y Neuroblastoma Cells

Materials:

  • SH-SY5Y human neuroblastoma cells

  • 96-well cell culture plates

  • DMEM/F12 medium with 10% FBS

  • This compound stock solution (in DMSO or appropriate vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Procedure:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 1000 µM).

    • Include vehicle-only control wells.

    • Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control cells (100% viability).

  • Plot the percentage of cell viability against the logarithm of this compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the investigation of this compound's cellular effects.

Cloforex_Mechanism_of_Action This compound This compound (Prodrug) Amphetamine Amphetamine (Active Metabolite) This compound->Amphetamine Metabolism DAT Dopamine Transporter (DAT) Amphetamine->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) Amphetamine->NET Inhibits Reuptake & Promotes Efflux Vesicle Synaptic Vesicle DAT->Vesicle Reuptake NET->Vesicle Reuptake DA_synapse Dopamine (Synaptic Cleft) Vesicle->DA_synapse Release NE_synapse Norepinephrine (Synapse) Vesicle->NE_synapse Release Postsynaptic Postsynaptic Receptors DA_synapse->Postsynaptic Signaling NE_synapse->Postsynaptic Signaling

Caption: Mechanism of Action of this compound.

Neurotransmitter_Uptake_Assay_Workflow Start Start Plate_Cells Plate HEK293 cells expressing DAT or NET Start->Plate_Cells Incubate_24h Incubate 24-48h Plate_Cells->Incubate_24h Wash_Cells Wash cells with KRH buffer Incubate_24h->Wash_Cells Add_Compound Add this compound at varying concentrations Wash_Cells->Add_Compound Pre_Incubate Pre-incubate 15-20 min Add_Compound->Pre_Incubate Add_Radioligand Add [³H]Dopamine or [³H]Norepinephrine Pre_Incubate->Add_Radioligand Incubate_Uptake Incubate for uptake (10-15 min) Add_Radioligand->Incubate_Uptake Terminate_Wash Terminate uptake & wash with cold buffer Incubate_Uptake->Terminate_Wash Lyse_Cells Lyse cells Terminate_Wash->Lyse_Cells Scintillation Scintillation Counting Lyse_Cells->Scintillation Analyze Analyze Data (IC₅₀) Scintillation->Analyze End End Analyze->End

Caption: Neurotransmitter Uptake Assay Workflow.

Cytotoxicity_Assay_Workflow Start Start Plate_Cells Plate SH-SY5Y or HepG2 cells Start->Plate_Cells Incubate_24h Incubate 24h Plate_Cells->Incubate_24h Add_Compound Add this compound at varying concentrations Incubate_24h->Add_Compound Incubate_Treatment Incubate for treatment (24h or 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze Data (IC₅₀) Read_Absorbance->Analyze End End Analyze->End

Caption: Cytotoxicity (MTT) Assay Workflow.

DAT_Signaling_Pathway Amphetamine Amphetamine TAAR1 TAAR1 Amphetamine->TAAR1 Activates PKA PKA TAAR1->PKA Activates PKC PKC TAAR1->PKC Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates PKC->DAT Phosphorylates Internalization DAT Internalization (Reuptake Inhibition) DAT->Internalization Leads to Efflux Dopamine Efflux (Reverse Transport) DAT->Efflux Induces

Caption: Amphetamine-Mediated DAT Signaling.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cloforex Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cloforex. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in experimental solutions. The following guides and frequently asked questions (FAQs) provide detailed information on solubility, degradation, and proper handling to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anorectic compound belonging to the amphetamine class of drugs. It functions as a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form, chlorphentermine (B1668847).[1] The primary mechanism of action of chlorphentermine is to act as a selective serotonin (B10506) releasing agent (SSRA). This action increases the concentration of serotonin in the synaptic cleft, which is thought to be the basis for its appetite-suppressant effects.

Q2: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?

Precipitation of this compound in solution can be attributed to several factors:

  • Poor Solubility: this compound, like many organic molecules, may have limited solubility in aqueous solutions. The choice of solvent is critical for maintaining its stability in solution.

  • pH Effects: The stability of carbamates, the chemical class to which this compound belongs, can be pH-dependent. Both acidic and basic conditions can lead to hydrolysis and the formation of less soluble degradation products.

  • Temperature: Low temperatures can decrease the solubility of this compound, leading to precipitation.

  • Concentration: Exceeding the solubility limit of this compound in a particular solvent will result in precipitation.

Q3: How can I prevent my this compound solution from precipitating?

To prevent precipitation, consider the following:

  • Solvent Selection: Utilize a co-solvent system. For many carbamate (B1207046) prodrugs, a mixture of an organic solvent (like ethanol (B145695) or DMSO) and an aqueous buffer can improve solubility.

  • pH Control: Maintain the pH of your solution within a stable range. For many drugs, a pH between 4 and 8 is considered optimal for stability.[2]

  • Temperature Management: Store your solutions at a constant and appropriate temperature. Avoid freezing solutions unless the stability of this compound in a frozen state has been verified.

  • Concentration Adjustment: Prepare solutions at a concentration known to be below the solubility limit of this compound in your chosen solvent system.

Troubleshooting Guides

Issue 1: Degradation of this compound in Aqueous Solution

Symptoms:

  • Loss of biological activity in your assay.

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC).

  • A shift in the pH of the solution over time.

Root Causes and Solutions:

The primary degradation pathway for this compound in aqueous solution is likely hydrolysis of the carbamate bond. Carbamates can undergo hydrolysis under both acidic and basic conditions.[3][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbamate can be hydrolyzed to an amine and an alcohol, with the release of carbon dioxide. The rate of this reaction can increase with decreasing pH.

  • Base-Catalyzed Hydrolysis: In basic solutions, N-monosubstituted carbamates like this compound can hydrolyze through an isocyanate intermediate.[3]

Troubleshooting Workflow:

G cluster_0 Troubleshooting this compound Degradation start Observe Loss of Activity or New Peaks check_ph Measure pH of the Solution start->check_ph ph_drift Has pH Drifted? check_ph->ph_drift adjust_ph Optimize and Buffer pH (Typically pH 4-8) ph_drift->adjust_ph Yes check_temp Review Storage Temperature ph_drift->check_temp No run_control Run a Freshly Prepared Standard adjust_ph->run_control temp_high Is Temperature Elevated? check_temp->temp_high store_cool Store at Recommended Temperature (e.g., 2-8°C) temp_high->store_cool Yes check_light Assess Light Exposure temp_high->check_light No store_cool->run_control light_exposed Is Solution Exposed to Light? check_light->light_exposed protect_light Store in Amber Vials or in the Dark light_exposed->protect_light Yes light_exposed->run_control No protect_light->run_control

Caption: Workflow for troubleshooting this compound degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify the degradation products and pathways for this compound.

Objective: To determine the stability of this compound under various stress conditions.

Materials:

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Keep the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light.

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Issue 2: Poor Solubility of this compound

Symptoms:

  • Cloudy or hazy appearance of the solution.

  • Visible precipitate at the bottom of the container.

  • Inconsistent results in bioassays.

Root Causes and Solutions:

This compound is a lipophilic compound and may exhibit poor solubility in purely aqueous media.

Solubility Data for Structurally Similar Carbamates:

Solvent SystemGeneral Solubility Trend for Carbamate Prodrugs
WaterLow
EthanolModerate to High
DMSOHigh
AcetonitrileModerate
Water/Ethanol MixturesIncreased solubility compared to water alone
Water/DMSO MixturesSignificantly increased solubility

Experimental Protocol: Solubility Determination

Objective: To determine the approximate solubility of this compound in various solvent systems.

Materials:

  • This compound

  • A range of solvents: water, ethanol, DMSO, acetonitrile, and various ratios of water/organic solvent mixtures.

  • Vials

  • Shaker or vortex mixer

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of this compound to a known volume of each solvent system in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC or UV-Vis method.

  • Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent system.

Signaling Pathway of the Active Metabolite, Chlorphentermine

As this compound is a prodrug, its biological effects are mediated by its active metabolite, chlorphentermine. Chlorphentermine is a selective serotonin releasing agent (SSRA). The diagram below illustrates its proposed mechanism of action.

G cluster_0 Chlorphentermine Signaling Pathway This compound This compound (Prodrug) metabolism Metabolic Activation (Hydrolysis) This compound->metabolism chlorphentermine Chlorphentermine (Active Metabolite) metabolism->chlorphentermine serotonin_transporter Serotonin Transporter (SERT) chlorphentermine->serotonin_transporter Interacts with serotonin_release Increased Serotonin Release serotonin_transporter->serotonin_release synaptic_serotonin Increased Synaptic Serotonin serotonin_release->synaptic_serotonin postsynaptic_receptor Postsynaptic Serotonin Receptors synaptic_serotonin->postsynaptic_receptor Activates neuronal_response Neuronal Response (Appetite Suppression) postsynaptic_receptor->neuronal_response

Caption: Proposed signaling pathway of this compound's active metabolite.

Storage and Handling Recommendations

  • Solid this compound: Store in a well-sealed container in a cool, dry, and dark place. For amphetamine-like compounds, storage in airtight containers is recommended.

  • This compound Solutions:

    • Short-term: Store solutions at 2-8°C, protected from light.

    • Long-term: For long-term storage, it is advisable to prepare fresh solutions. If long-term storage is necessary, perform stability studies to determine the appropriate conditions (e.g., -20°C or -80°C) and the impact of freeze-thaw cycles. Studies on amphetamine have shown that storage time and temperature can affect the chemical profile.

Analytical Methods for Quantification

A stability-indicating analytical method is crucial for troubleshooting instability issues. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of this compound and its degradation products.

Recommended HPLC Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate (B1210297) buffer, pH 4-7). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 215-230 nm). Mass spectrometry (MS) can also be used for more specific detection and identification of degradation products.

  • Column Temperature: 30°C.

This technical support guide provides a starting point for addressing common stability issues with this compound. For specific experimental concerns, it is always recommended to perform validation studies under your unique laboratory conditions.

References

Technical Support Center: Cloforex Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding the optimization of Cloforex dosage to minimize side effects during preclinical research.

Section 1: Dosage and Administration

Q1: What are the recommended starting doses for in vitro and in vivo studies with this compound?

A1: The optimal starting dose for this compound depends on the specific cell line or animal model being used. The following table provides a summary of recommended starting concentrations and doses based on preclinical data. These recommendations are intended as a starting point, and dose-response studies are crucial to determine the optimal concentration for your specific experimental setup.

Table 1: Recommended Starting Doses for this compound

Model Type Example Recommended Starting Dose/Concentration Key Considerations
In Vitro (Cell Culture)Human colon cancer cell line (HCT116)100 nM - 1 µMCell density and serum concentration in the media can affect the potency of this compound.
In Vitro (Cell Culture)Human breast cancer cell line (MCF-7)50 nM - 500 nMMCF-7 cells have shown higher sensitivity to this compound.
In Vivo (Rodent Model)Nude mouse xenograft10 mg/kg, administered orally once dailyMonitor for signs of toxicity, such as weight loss or changes in behavior.
In Vivo (Rodent Model)Syngeneic tumor model in C57BL/6 mice15 mg/kg, administered intraperitoneally every other dayThe immune status of the animal model may influence the therapeutic response.

Section 2: Troubleshooting Side Effects

Q2: We are observing significant hair loss and pulmonary hypertension in our animal models. How can we mitigate these side effects?

A2: Hair loss and pulmonary hypertension have been noted as side effects of this compound in mice at a dosage of 75 mg per day[1]. If you are observing these side effects, consider the following troubleshooting steps:

  • Dose Reduction: The most direct approach is to lower the dose of this compound. A dose-response study is highly recommended to find a dose that maintains therapeutic efficacy while minimizing toxicity.

  • Alternative Dosing Schedule: Instead of daily administration, consider an intermittent dosing schedule (e.g., every other day or twice a week). This can reduce the cumulative exposure to the drug and may alleviate side effects.

  • Combination Therapy: Investigate the possibility of combining a lower dose of this compound with another therapeutic agent. This synergistic approach may allow for a reduction in the this compound dose while maintaining or even enhancing the anti-tumor effect.

  • Supportive Care: For animal models, ensure proper hydration and nutrition. Monitor their overall health closely and consult with a veterinarian for any specific supportive care measures that can be implemented.

Q3: What is the proposed mechanism for this compound-induced side effects?

A3: this compound is an anorectic of the amphetamine class and acts as a prodrug to chlorphentermine[1]. Its side effects are likely linked to its amphetamine-like properties and its downstream metabolites. The diagram below illustrates the proposed signaling pathway leading to the observed side effects.

G This compound This compound (Oral Administration) Metabolism Hepatic Metabolism This compound->Metabolism Chlorphentermine Chlorphentermine (Active Metabolite) Metabolism->Chlorphentermine CNS Central Nervous System Stimulation Chlorphentermine->CNS Pulmonary Pulmonary Artery Vasoconstriction Chlorphentermine->Pulmonary Hair Hair Follicle Miniaturization Chlorphentermine->Hair Appetite Appetite Suppression CNS->Appetite Hypertension Pulmonary Hypertension Pulmonary->Hypertension HairLoss Hair Loss Hair->HairLoss

Caption: Proposed mechanism of this compound-induced side effects.

Section 3: Experimental Protocols

Q4: How do I accurately measure and monitor for this compound-induced side effects in rodent models?

A4: To accurately assess the side effects of this compound, a detailed monitoring protocol is essential. Below is a standard protocol for monitoring hair loss and cardiovascular changes in mice.

Protocol: Monitoring of this compound-Induced Side Effects in Mice

  • Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the start of the experiment.

  • Baseline Measurements: Before the first dose of this compound, record the baseline body weight and take high-resolution photographs of the dorsal and ventral fur of each mouse. For cardiovascular monitoring, measure the baseline heart rate and blood pressure using a non-invasive tail-cuff system.

  • Drug Administration: Administer this compound at the desired dose and schedule.

  • Daily Observations: Perform daily visual inspections of the animals for any signs of distress, including changes in posture, activity, and grooming habits.

  • Weekly Monitoring:

    • Body Weight: Record the body weight of each mouse weekly.

    • Hair Loss Assessment: Once a week, take photographs of the fur from the same angles as the baseline images. Hair loss can be scored using a standardized scale (e.g., 0 = no hair loss, 1 = mild hair loss, 2 = moderate hair loss, 3 = severe hair loss).

    • Cardiovascular Monitoring: Measure heart rate and blood pressure weekly using the tail-cuff system. To minimize stress-induced variations, ensure the measurements are taken at the same time of day in a quiet environment.

  • Data Analysis: At the end of the study, compare the changes in body weight, hair loss scores, heart rate, and blood pressure between the treatment and control groups.

Q5: What is the recommended workflow for a dose-response study to identify the optimal therapeutic window for this compound?

A5: A well-designed dose-response study is critical for identifying the optimal therapeutic window, which is the dose range that maximizes the therapeutic effect while minimizing side effects. The following diagram outlines a recommended experimental workflow.

G Start Start: Define Study Objectives and Endpoints DoseSelection Dose Range Selection (Based on in vitro data) Start->DoseSelection AnimalGrouping Animal Grouping and Randomization DoseSelection->AnimalGrouping Treatment This compound Administration (Multiple Dose Levels) AnimalGrouping->Treatment Efficacy Efficacy Assessment (e.g., Tumor Volume) Treatment->Efficacy Toxicity Toxicity Monitoring (e.g., Body Weight, Hair Loss) Treatment->Toxicity DataAnalysis Data Analysis (Dose-Response Curves) Efficacy->DataAnalysis Toxicity->DataAnalysis Window Identify Optimal Therapeutic Window DataAnalysis->Window End End: Report Findings Window->End

Caption: Workflow for a dose-response study.

References

Cloforex Technical Support Center: Troubleshooting Hair Loss and Agitation in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering hair loss (alopecia) and agitation as side effects in rats treated with Cloforex. The following information is intended to help troubleshoot these specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an anorectic, or appetite suppressant, of the amphetamine class. It acts as a prodrug, meaning it is metabolized in the body into an active compound, in this case, chlorphentermine. As an amphetamine-type substance, its mechanism of action is related to increasing the levels of certain neurotransmitters in the brain, which is also the likely source of its side effects.

Q2: Are hair loss and agitation recognized side effects of this compound in rats?

A2: Yes, studies have documented that administration of this compound to rats can lead to both hair loss and agitation. One study specifically noted these effects in rats receiving a daily oral dose of 75 mg/kg.

Q3: What is the proposed mechanism for this compound-induced agitation?

A3: As an amphetamine-like compound, this compound is believed to cause agitation by stimulating the central nervous system. This is primarily achieved by increasing the release and blocking the reuptake of catecholamine neurotransmitters, specifically dopamine (B1211576) and norepinephrine (B1679862), in the brain.[1][2][3][4] Elevated levels of these neurotransmitters are strongly associated with increased psychomotor activity, restlessness, and stereotyped behaviors, which are characteristic of agitation.[2]

Q4: What is the likely mechanism behind this compound-induced hair loss?

A4: The precise mechanism is not fully elucidated for this compound specifically, but for amphetamine-related compounds, hair loss is often a form of telogen effluvium. This condition is characterized by a disruption of the normal hair growth cycle, causing an increased number of hair follicles to prematurely enter the resting (telogen) phase, leading to diffuse shedding. This disruption can be triggered by physiological stressors, including the systemic stress induced by the administration of a stimulant drug like this compound.

Q5: Are the hair loss and agitation observed with this compound treatment reversible?

A5: For most cases of drug-induced hair loss, the condition is reversible upon cessation of the causative agent, with hair regrowth typically observed within 3 to 6 months. Similarly, drug-induced agitation is expected to resolve once the compound has been cleared from the animal's system.

Data Presentation

The following table summarizes the key quantitative data found regarding the side effects of this compound in rats.

CompoundSpeciesDoseRoute of AdministrationObserved Side EffectsCitation
This compoundRat75 mg/kgOral (gavage)Hair loss and agitation

Note: There is a lack of comprehensive dose-response data in the public domain for these specific side effects. Researchers are advised to conduct their own dose-finding studies to establish a therapeutic window with minimal side effects.

Troubleshooting Guides

Guide 1: Troubleshooting Hair Loss (Alopecia)

If you are observing significant hair loss in rats treated with this compound, the following steps can help you systematically investigate and manage the issue.

  • Objective: To objectively measure the extent of hair loss.

  • Method:

    • Visually score the degree of alopecia on a standardized scale (e.g., 0 = no hair loss, 1 = mild thinning, 2 = moderate, patchy hair loss, 3 = severe, extensive hair loss).

    • For a more quantitative measure, carefully shave a defined patch of dorsal skin before the experiment begins.

    • Photograph the area at regular intervals (e.g., weekly) under consistent lighting and magnification.

    • Collect shed hairs from the cage bedding over a 24-hour period and count them.

  • Objective: To determine if the hair loss is anagen effluvium or telogen effluvium.

  • Method:

    • Gently pluck approximately 20-30 hairs from the affected area using a rubber-tipped forceps.

    • Examine the hair roots under a microscope. Telogen hairs have a club-shaped, depigmented root, while anagen hairs have a tapered, pigmented, and often sheathed root.

    • A high percentage of telogen roots (>20%) is indicative of telogen effluvium, which is the more likely mechanism for this compound.

  • Objective: To examine the effects of this compound on the skin and hair follicles at a cellular level.

  • Experimental Protocol: Skin Biopsy and Histological Analysis

    • At the end of the treatment period, euthanize the animal according to approved protocols.

    • Collect a full-thickness skin sample (using a 4mm punch biopsy tool) from an affected area and a control (unaffected) area.

    • Fix the sample in 10% neutral buffered formalin for 24 hours.

    • Process the tissue, embed in paraffin, and section at 5 µm thickness.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • Examine under a microscope, assessing the ratio of anagen to telogen follicles, looking for follicular dystrophy, and noting any perifollicular inflammation.

  • Dose Reduction: The most direct approach is to determine if a lower dose of this compound can achieve the desired primary experimental effect without causing significant hair loss.

  • Nutritional Support: Ensure the rat diet is well-fortified with vitamins and minerals essential for hair health, as amphetamine-like compounds can suppress appetite and may lead to nutritional deficiencies.

  • Stress Reduction: Minimize other environmental stressors for the animals, such as excessive noise, handling, or irregular light-dark cycles, as stress can exacerbate hair loss.

G observe Hair Loss Observed quantify Step 1: Quantify Hair Loss (Scoring, Photography, Hair Collection) observe->quantify characterize Step 2: Characterize Hair Loss Type (Hair Pluck Test) quantify->characterize investigate Step 3: Investigate Pathophysiology (Skin Biopsy & Histology) characterize->investigate mitigate Step 4: Implement Mitigation Strategies investigate->mitigate dose_reduction Dose Reduction mitigate->dose_reduction nutrition Nutritional Support mitigate->nutrition stress Stress Reduction mitigate->stress end Resolution / Characterization Complete dose_reduction->end nutrition->end stress->end

Caption: Troubleshooting workflow for addressing hair loss.

Guide 2: Troubleshooting Agitation

Agitation and increased locomotor activity can be confounding factors in many experimental paradigms. Use this guide to quantify and understand this side effect.

  • Objective: To obtain objective data on the level of psychomotor agitation.

  • Experimental Protocol: Open Field Test

    • Use a square arena (e.g., 100 cm x 100 cm) with walls high enough to prevent escape, equipped with an overhead video camera and tracking software.

    • Habituate the rat to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle control at the designated time.

    • Place the rat in the center of the open field arena and record its activity for a set duration (e.g., 30-60 minutes).

    • Analyze key parameters:

      • Total Distance Traveled: A measure of overall locomotor activity.

      • Rearing Frequency: How often the rat stands on its hind legs.

      • Stereotypy Counts: The frequency of repetitive, purposeless movements (e.g., intense sniffing, head weaving).

      • Time Spent in Center vs. Periphery: Can provide an index of anxiety-like behavior.

  • Objective: To confirm the involvement of dopaminergic and noradrenergic systems.

  • Experimental Protocol: Brain Tissue Analysis

    • Following behavioral testing, euthanize the animal at a time point corresponding to peak agitation.

    • Rapidly dissect brain regions of interest, such as the striatum and prefrontal cortex.

    • Flash-freeze the tissue in liquid nitrogen and store at -80°C.

    • Analyze the tissue for levels of dopamine, norepinephrine, and their metabolites (DOPAC, HVA, MHPG) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

    • Compare neurotransmitter levels between this compound-treated and vehicle-treated animals. An increase in dopamine and norepinephrine would support the proposed mechanism.

  • Dose Adjustment: As with hair loss, a dose-response study is critical. Find the lowest effective dose of this compound that does not produce excessive agitation.

  • Habituation: Ensure animals are well-habituated to the experimental environment and procedures before drug administration to minimize novelty-induced hyperactivity, which can be synergistic with amphetamine-like drugs.

  • Pharmacological Controls: In some experimental designs, it may be appropriate to co-administer a compound that can counteract the agitation, such as a dopamine receptor antagonist, to isolate the primary effects of this compound under investigation. However, this adds complexity and potential confounds.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms underlying the side effects of this compound.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound (Amphetamine-like) vesicles Vesicles (DA/NE Storage) This compound->vesicles ↑ Release dat_net DA/NE Transporters (DAT/NET) This compound->dat_net Block Reuptake synaptic_cleft Synaptic Cleft (Increased DA/NE) vesicles->synaptic_cleft Release da_ne_synthesis Dopamine (DA) & Norepinephrine (NE) Synthesis da_ne_synthesis->vesicles receptors DA/NE Receptors downstream Downstream Signaling receptors->downstream agitation Increased Neuronal Firing (Agitation, Hyperactivity) downstream->agitation synaptic_cleft->receptors Binding

Caption: Proposed pathway for this compound-induced agitation.

G cluster_systemic Systemic Effects cluster_follicle Hair Follicle This compound This compound Administration stress Physiological Stress (e.g., Cortisol ↑) This compound->stress anagen Anagen (Growth Phase) stress->anagen Prematurely Terminates catagen Catagen (Transition) stress->catagen Induces anagen->catagen Normal Cycle telogen Telogen (Resting Phase) catagen->telogen Normal Cycle alopecia Hair Shedding (Telogen Effluvium) telogen->alopecia

Caption: Proposed mechanism for this compound-induced hair loss.

References

Technical Support Center: Investigating Cloforex-Associated Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Informational Purposes Only. This content is intended for researchers, scientists, and drug development professionals. It is not medical advice. Cloforex is a withdrawn substance and should be handled according to appropriate safety and regulatory guidelines.

This technical support center provides guidance for researchers studying the mechanisms of pulmonary hypertension (PH) induced by anorexigenic compounds like this compound and evaluating potential therapeutic interventions in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary hypothesized mechanism for this compound-associated pulmonary hypertension?

A1: The leading hypothesis for pulmonary hypertension induced by anorexigens like this compound is the disruption of serotonin (B10506) (5-hydroxytryptamine, 5-HT) signaling.[1][2][3] These compounds can inhibit the serotonin transporter (SERT), which is responsible for clearing serotonin from the vicinity of pulmonary artery smooth muscle cells (PASMCs).[3][4] This leads to increased local concentrations of 5-HT, which acts as a potent vasoconstrictor and a mitogen for PASMCs, promoting their proliferation and leading to vascular remodeling. Some anorexic agents may also directly inhibit potassium channels in PASMCs, contributing to vasoconstriction.

Q2: What are the key signaling pathways to investigate in experimental models of anorexigen-induced PH?

A2: The central pathway to investigate is the serotonin signaling cascade . Key components include the serotonin transporter (SERT) and the 5-HT1B receptor. Downstream signaling molecules that mediate the proliferative and constrictive effects include Rho-kinase (ROCK), p38 MAP kinase, extracellular signal-regulated kinase (ERK), and the generation of reactive oxygen species (ROS). Additionally, interactions with the bone morphogenetic protein receptor type II (BMPRII) pathway may be relevant, as it can act as a "second hit" risk factor.

Q3: What are the standard animal models for studying drug-induced pulmonary hypertension?

A3: While no single model perfectly recapitulates human disease, several are widely used and accepted in preclinical research.

  • Monocrotaline (B1676716) (MCT) Model (Rat): This is the most common model due to its simplicity, reproducibility, and reliability. A single subcutaneous injection of monocrotaline, a pyrrolizidine (B1209537) alkaloid, induces endothelial damage and leads to the development of PH over several weeks.

  • Sugen/Hypoxia (SuHx) Model (Rat/Mouse): This model induces a more severe PH phenotype that closely resembles the angio-obliterative lesions seen in human PAH. It involves administering the VEGF receptor inhibitor SU5416 followed by a period of chronic hypoxia (e.g., 10% O₂).

  • Chronic Hypoxia Model: This model involves housing animals in a hypoxic environment, which leads to pulmonary vasoconstriction and vascular remodeling. It is considered a model for mild PH.

Q4: What are the critical endpoints to measure when assessing the efficacy of a potential mitigating agent in an animal model?

A4: A comprehensive assessment requires evaluating hemodynamics, right ventricular function, and vascular remodeling.

  • Primary Endpoint: Right Ventricular Systolic Pressure (RVSP), measured directly via right heart catheterization, is the gold standard for assessing pulmonary artery pressure.

  • Secondary Endpoints:

    • Right Ventricular Hypertrophy: Measured by the ratio of the right ventricle free wall weight to the left ventricle plus septum weight (RV/LV+S), known as the Fulton Index.

    • Pulmonary Vascular Remodeling: Assessed histologically by measuring the medial wall thickness of small pulmonary arteries.

    • Cardiac Function: Non-invasive assessment using echocardiography to measure parameters like Tricuspid Annular Plane Systolic Excursion (TAPSE) and right ventricular wall thickness.

Troubleshooting Guide for Preclinical PH Experiments

Issue Potential Cause(s) Recommended Solution(s)
High variability in RVSP measurements within the same experimental group. 1. Inconsistent catheter placement.2. Anesthetic depth affecting hemodynamics.3. Temperature fluctuations in the animal.1. Ensure consistent catheter positioning in the right ventricle using pressure waveform guidance.2. Maintain a stable plane of anesthesia throughout the measurement period.3. Use a heating pad to maintain the animal's core body temperature.
Failure to induce significant PH in the Monocrotaline (MCT) model. 1. Inactive or degraded MCT solution.2. Incorrect dosage or administration route.3. Strain or age of the rats may be less susceptible.1. Prepare fresh MCT solution for each experiment. Confirm solubility and clarity.2. Verify the dose (typically 60 mg/kg) and ensure a subcutaneous (not intramuscular) injection.3. Use young adult (e.g., 200-250g) male Sprague-Dawley or Wistar rats, which are commonly reported to be susceptible.
Inconsistent results in pulmonary artery histology. 1. Improper lung inflation during fixation.2. Inconsistent sectioning of the lung.3. Subjectivity in vessel selection and measurement.1. Perfuse the lungs with formalin at a consistent pressure (e.g., 20-25 cmH₂O) to ensure uniform inflation.2. Analyze vessels from the same lung lobe across all animals.3. Pre-define criteria for vessel selection (e.g., 50-100 µm diameter) and perform measurements in a blinded fashion.

Data Presentation

Table 1: Representative Hemodynamic and Morphometric Data in the Rat Monocrotaline (MCT) Model. Data are presented as typical mean values compiled from preclinical literature for illustrative purposes.

ParameterControl GroupMCT-Induced PH Group
Right Ventricular Systolic Pressure (RVSP) ~25 mmHg>60 mmHg
Mean Pulmonary Arterial Pressure (mPAP) ~15 mmHg>40 mmHg
Right Ventricle Hypertrophy (RV/LV+S) ~0.25>0.50
Pulmonary Artery Medial Wall Thickness ~15% of vessel diameter>30% of vessel diameter

Experimental Protocols

Protocol 1: Induction and Assessment of Pulmonary Hypertension in the Rat Monocrotaline (MCT) Model

This protocol provides a generalized methodology for inducing PH in rats to test the efficacy of a potential therapeutic agent.

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • PH Induction:

    • Prepare a solution of monocrotaline in sterile saline, adjusting the pH to 7.4.

    • Administer a single subcutaneous injection of monocrotaline (60 mg/kg). Control animals receive a saline injection.

    • House animals for 21-28 days to allow for the development of PH. Monitor for clinical signs of distress.

  • Therapeutic Intervention (Example):

    • Beginning on day 14 (for a treatment paradigm), administer the test compound or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Hemodynamic Assessment (Day 28):

    • Anesthetize the rat (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • Perform a right heart catheterization via the right jugular vein using a pressure-transducer catheter.

    • Advance the catheter into the right ventricle and record the Right Ventricular Systolic Pressure (RVSP).

  • Tissue Collection and Analysis:

    • Following hemodynamic measurements, euthanize the animal.

    • Excise the heart and lungs.

    • Dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh each component to calculate the RV/LV+S ratio (Fulton Index) as an index of RV hypertrophy.

    • Perfuse the lungs with 10% neutral buffered formalin via the trachea at a constant pressure.

    • Embed the fixed lung tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) or Elastin van Gieson (EVG) staining to visualize vessel walls.

    • Using imaging software, measure the medial wall thickness of 20-30 small pulmonary arteries (50-100 µm diameter) per animal.

Mandatory Visualizations

G cluster_membrane PASMC Membrane cluster_extracellular cluster_intracellular SERT SERT Serotonin_in 5-HT HT1B 5-HT1B Receptor ROS ROS Generation HT1B->ROS ROCK Rho-Kinase (ROCK) HT1B->ROCK p38_ERK p38 / ERK Activation HT1B->p38_ERK This compound This compound / Anorexigens This compound->SERT Inhibits Serotonin_out Serotonin (5-HT) Serotonin_out->SERT Uptake Serotonin_out->HT1B Activates Proliferation Smooth Muscle Cell Proliferation & Vasoconstriction ROS->Proliferation ROCK->Proliferation p38_ERK->Proliferation

Caption: Serotonin signaling in anorexigen-induced PH.

G Start Day 0: Induce PH in Rats (e.g., MCT Injection) Develop Days 1-14: PH Development Period Start->Develop Treatment Days 14-28: Administer Test Compound or Vehicle Develop->Treatment Assess Day 28: Terminal Assessment Treatment->Assess Hemo Hemodynamic Measurement (RVSP via Catheter) Assess->Hemo Tissue Tissue Collection (Heart & Lungs) Assess->Tissue Analysis Data Analysis & Comparison Hemo->Analysis Histo Histology & Morphometry (RV Hypertrophy, Medial Thickness) Tissue->Histo Histo->Analysis

Caption: Experimental workflow for testing therapeutics in a PH model.

References

Technical Support Center: Overcoming Challenges in Cloforex Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common challenges encountered during the synthesis and purification of Cloforex. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

A1: this compound is the international nonproprietary name for the compound ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate. It is classified as an anorectic agent.

Q2: What is a common synthetic route for this compound?

A2: A prevalent method for synthesizing N-substituted carbamates like this compound involves the reaction of the corresponding amine with an alkyl chloroformate. In the case of this compound, this would be the reaction of 2-(4-chlorophenyl)-1,1-dimethylethanamine (Chlorphentermine) with ethyl chloroformate in the presence of a base.

Q3: What are the primary challenges in this compound synthesis?

A3: Common challenges include achieving a high yield, minimizing the formation of byproducts such as ureas, and effectively purifying the final product from unreacted starting materials and side products.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of carbamates.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also effective for identifying and quantifying volatile impurities and residual solvents.[3]

Troubleshooting Guide: this compound Synthesis

This guide addresses specific problems that may arise during the synthesis of this compound, along with potential causes and recommended solutions.

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature, but be cautious as higher temperatures can promote side reactions.
Poor Quality Reagents - Ensure the purity of Chlorphentermine and ethyl chloroformate using appropriate analytical techniques.- Use anhydrous solvents, as water can react with ethyl chloroformate.
Suboptimal Reaction Conditions - Experiment with different non-nucleophilic bases (e.g., triethylamine (B128534), pyridine) and their stoichiometry.- Vary the reaction temperature; starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature is often effective.[4]
Loss during Work-up - Ensure proper phase separation during aqueous extraction.- Minimize the number of transfer steps to avoid mechanical losses.

Problem 2: Formation of Side Products (e.g., Symmetrical Urea)

Potential Cause Troubleshooting Steps
Reaction of Unreacted Amine with an Isocyanate Intermediate - Add the ethyl chloroformate slowly to the solution of the amine and base at a low temperature (e.g., 0 °C).[4] This helps to control the exothermic reaction and favor carbamate (B1207046) formation.
Presence of Water - Use anhydrous solvents and ensure all glassware is thoroughly dried to prevent the hydrolysis of ethyl chloroformate and subsequent side reactions.
Inappropriate Base - Use a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the HCl formed during the reaction without competing with the primary amine.

Troubleshooting Guide: this compound Purification

This section provides guidance on overcoming common hurdles in the purification of this compound.

Problem 1: Difficulty in Removing Unreacted Chlorphentermine

Potential Cause Troubleshooting Steps
Similar Polarity to this compound - Column Chromatography: Use a silica (B1680970) gel column with a gradient elution system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This should allow for the separation of the more polar amine from the carbamate.- Acid Wash: During the work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the unreacted amine, making it water-soluble and thus easily removed in the aqueous phase.

Problem 2: Oily Product Instead of Crystalline Solid After Recrystallization

Potential Cause Troubleshooting Steps
Inappropriate Solvent System - The compound may be too soluble in the chosen solvent. Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvent systems for recrystallizing N-aryl carbamates include ethanol/water, methanol (B129727)/water, or hexane/ethyl acetate (B1210297) mixtures.
Presence of Impurities - Impurities can inhibit crystallization. Attempt further purification by column chromatography before recrystallization.
Cooling Too Rapidly - Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

Experimental Protocols

Representative Protocol for this compound Synthesis

This protocol is based on general procedures for the synthesis of N-substituted carbamates from secondary amines and ethyl chloroformate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Chlorphentermine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Addition of Ethyl Chloroformate: Cool the solution to 0 °C using an ice bath. Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Recrystallization: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol for HPLC Purity Analysis

The following is a general HPLC method that can be adapted for this compound analysis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Data Presentation

Table 1: Summary of Common Solvents for Recrystallization of N-Aryl Carbamates

Solvent SystemPolarityComments
Ethanol/WaterPolar ProticGood for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists, followed by reheating to clarify and slow cooling.
Methanol/WaterPolar ProticSimilar to ethanol/water, but methanol is more polar.
Hexane/Ethyl AcetateNon-polar/Polar AproticA versatile system for a wide range of polarities. The compound is dissolved in a minimal amount of the more polar solvent (ethyl acetate), and the less polar solvent (hexane) is added to induce crystallization.
TolueneAromaticCan be effective for aromatic compounds.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Chlorphentermine Chlorphentermine ReactionMixture Reaction at 0°C to RT Chlorphentermine->ReactionMixture Base Base (e.g., Et3N) Base->ReactionMixture Solvent Anhydrous Solvent Solvent->ReactionMixture EthylChloroformate Ethyl Chloroformate EthylChloroformate->ReactionMixture Quenching Quench with Water ReactionMixture->Quenching Extraction Extraction Quenching->Extraction Washing Aqueous Washes (HCl, NaHCO3, Brine) Extraction->Washing Drying Drying & Concentration Washing->Drying CrudeProduct Crude this compound Drying->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Recrystallization Recrystallization ColumnChromatography->Recrystallization Purethis compound Pure this compound Recrystallization->Purethis compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound CheckReagents Check Reagent Purity and Anhydrous Conditions Start->CheckReagents MonitorReaction Monitor Reaction Progress (TLC) Start->MonitorReaction OptimizeConditions Optimize Reaction Conditions (Base, Temperature, Time) Start->OptimizeConditions ImproveWorkup Improve Work-up Technique Start->ImproveWorkup YieldImproved Yield Improved CheckReagents->YieldImproved MonitorReaction->YieldImproved OptimizeConditions->YieldImproved ImproveWorkup->YieldImproved

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Purity_Analysis_Workflow Sample Purified this compound Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS PurityData Purity Data (% Area) HPLC->PurityData ImpurityID Impurity Identification GCMS->ImpurityID FinalReport Final Purity Report PurityData->FinalReport ImpurityID->FinalReport

Caption: Workflow for the purity analysis of a synthesized this compound sample.

References

Technical Support Center: Improving the Oral Bioavailability of Cloforex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of Cloforex in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties relevant to oral bioavailability?

This compound is an anorectic agent belonging to the amphetamine class.[1] It functions as a prodrug, meaning it is converted in the body to its active metabolite, chlorphentermine.[1] For oral bioavailability studies, the most critical properties are:

  • Lipophilicity: As a sympathomimetic amine, this compound is a lipophilic ("fat-loving") compound. This characteristic can lead to poor aqueous solubility, which is often a rate-limiting step for absorption from the gastrointestinal (GI) tract.[2][3]

  • pKa: The pKa of this compound is reported to be in the range of 8.8 to 10.4, indicating it is a basic compound.[4] This means its ionization state, and therefore its solubility and permeability, will change as it passes through the varying pH environments of the GI tract.

  • Absorption Profile: Studies in humans have shown that this compound is generally well-absorbed after oral administration, reaching maximum plasma concentration (Cmax) in about 1 to 1.5 hours. However, "good" absorption does not always mean "optimal" or "consistent" bioavailability, especially in preclinical animal models where high variability can be a significant issue.

Q2: My results show high variability in plasma concentrations between animals. What are the common causes?

High inter-animal variability is a frequent challenge with orally administered lipophilic drugs. The primary causes include:

  • Physiological Differences: Variations in gastric emptying time, GI motility, and intestinal pH between individual animals.

  • Food Effects: The presence or absence of food can dramatically alter the GI environment, affecting drug dissolution and absorption.

  • Inconsistent Dosing: Errors in oral gavage technique or use of a non-homogenized suspension can lead to inaccurate dosing.

  • First-Pass Metabolism: As a prodrug, this compound is subject to metabolism. The rate and extent of this metabolism in the gut wall and liver can vary between animals, affecting the amount of drug that reaches systemic circulation.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of a lipophilic compound like this compound?

For lipophilic drugs with dissolution-rate-limited absorption, several formulation strategies can significantly improve bioavailability. These include:

  • Lipid-Based Formulations: These are often the most effective. Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in GI fluids. This presents the drug in a solubilized state, ready for absorption, and can bypass the slow dissolution step.

  • Solid Dispersions: The drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix. This enhances the dissolution rate and can create a supersaturated state in the gut, driving absorption.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Consistently Low Plasma Exposure (Low Cmax and AUC)

  • Possible Cause: Poor drug dissolution in the GI tract.

  • Troubleshooting Steps:

    • Verify Drug Substance Properties: Confirm the solid-state characteristics (e.g., crystallinity) of your this compound batch, as different polymorphic forms can have different solubilities.

    • Enhance Solubility via Formulation: The most effective approach is to develop an enabling formulation. A lipid-based system like a SEDDS is an excellent starting point for a lipophilic compound. This keeps the drug in solution as it transits through the GI tract.

    • Consider Solid Dispersions: If lipid-based approaches are not feasible, creating an amorphous solid dispersion with a suitable polymer (e.g., HPMC-AS, PVP) can significantly improve the dissolution rate.

  • Possible Cause: Extensive first-pass metabolism in the gut wall or liver.

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability: Use liver microsomes or hepatocytes from your chosen animal species (e.g., rat, mouse) to determine the intrinsic metabolic clearance of this compound. This will indicate if metabolism is a primary barrier.

    • Lymphatic Transport: Lipid-based formulations may promote lymphatic transport of highly lipophilic drugs, which can partially bypass the liver and reduce first-pass metabolism.

Issue 2: Formulation Precipitates Upon Dilution or During Administration

  • Possible Cause: The drug's solubility limit is exceeded in the dosing vehicle or upon contact with aqueous GI fluids.

  • Troubleshooting Steps:

    • Optimize Co-solvent/Surfactant System: If using a simple solution, you may need to increase the proportion of organic co-solvents (e.g., PEG 400, DMSO) or add a surfactant (e.g., Tween 80). Be mindful of the potential toxicity of excipients in your animal model.

    • Use Precipitation Inhibitors: For amorphous solid dispersions, the choice of polymer is critical. Some polymers (e.g., HPMC-AS) are specifically designed to maintain a supersaturated state and inhibit drug precipitation in the intestine.

    • Develop a Stable SEDDS: A well-designed SEDDS should form a stable nano- or microemulsion upon dilution and not show signs of drug precipitation. Screen various oils, surfactants, and co-solvents to find a stable and effective combination.

Data Presentation

Effective data management is crucial. All quantitative pharmacokinetic data should be summarized in a clear, tabular format for easy comparison between different formulations.

Table 1: Example Summary of Pharmacokinetic Parameters for this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension45 ± 152.0250 ± 85100 (Reference)
Micronized Suspension90 ± 251.5550 ± 110220
Solid Dispersion (1:4 drug-to-polymer ratio)210 ± 501.01850 ± 320740
SEDDS350 ± 650.752900 ± 4501160
Data are presented as mean ± standard deviation (n=6). This table is for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400). Select excipients that show high solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of blank formulations by mixing the chosen oil, surfactant, and co-solvent in different ratios.

    • For each mixture, perform a visual titration with water and observe the formation of an emulsion. Demarcate the efficient self-emulsification region on a ternary phase diagram.

  • Preparation of Drug-Loaded SEDDS:

    • Select an optimal ratio of oil, surfactant, and co-solvent from the self-emulsification region.

    • Add the accurately weighed amount of this compound to the mixture.

    • Gently heat (e.g., to 40°C) and vortex the mixture until the drug is completely dissolved, resulting in a clear, homogenous liquid.

  • Characterization:

    • Visually assess the SEDDS for clarity and homogeneity.

    • Determine the emulsification time and resulting droplet size upon dilution in simulated gastric and intestinal fluids. A robust formulation will emulsify quickly (< 2 minutes) and produce small droplets (< 200 nm for a SNEDDS).

Protocol 2: General Oral Pharmacokinetic Study in Rats

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g).

    • Acclimatize animals to the experimental conditions for at least 3 days prior to the study.

    • Fast animals overnight (approx. 12 hours) before dosing, with free access to water. This standardizes GI conditions and reduces food-related variability.

  • Dosing:

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

    • Administer the prepared this compound formulation (e.g., aqueous suspension, SEDDS) via oral gavage at the target dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 0.25 mL) from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., K₂EDTA).

    • A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

  • Bioanalysis:

    • Analyze the concentration of this compound (and its active metabolite, if required) in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Visual Guides and Workflows

Caption: A logical workflow for troubleshooting low oral bioavailability.

ExperimentalWorkflow cluster_0 Formulation Development cluster_1 In Vivo Study cluster_2 Analysis Solubility 1. Excipient Solubility Screening PhaseDiagram 2. Construct Ternary Phase Diagrams Solubility->PhaseDiagram PrepFormulation 3. Prepare Drug-Loaded Formulation (e.g., SEDDS) PhaseDiagram->PrepFormulation Characterize 4. In Vitro Characterization (Droplet Size, Stability) PrepFormulation->Characterize AnimalPrep 5. Animal Acclimation & Fasting Characterize->AnimalPrep Dosing 6. Oral Dosing (Gavage) AnimalPrep->Dosing Sampling 7. Blood Sampling (Time Course) Dosing->Sampling Plasma 8. Plasma Separation & Storage Sampling->Plasma Bioanalysis 9. LC-MS/MS Bioanalysis Plasma->Bioanalysis PK_Calc 10. Pharmacokinetic Parameter Calculation Bioanalysis->PK_Calc Report 11. Data Interpretation & Reporting PK_Calc->Report

Caption: Standard experimental workflow for bioavailability assessment.

FactorsBioavailability Main Oral Bioavailability Physicochemical Physicochemical Properties Main->Physicochemical Formulation Formulation Factors Main->Formulation Physiological Physiological Barriers Main->Physiological Solubility Solubility Physicochemical->Solubility Permeability Permeability Physicochemical->Permeability pKa pKa / Ionization Physicochemical->pKa Excipients Excipients (Surfactants, Polymers) Formulation->Excipients DosageForm Dosage Form (SEDDS, Solid Dispersion) Formulation->DosageForm ParticleSize Particle Size Formulation->ParticleSize Metabolism First-Pass Metabolism Physiological->Metabolism GITract GI Transit & pH Physiological->GITract Efflux Efflux Transporters (e.g., P-gp) Physiological->Efflux

References

Technical Support Center: Managing Off-Target Effects of Cloforex

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Cloforex" as a specific, targeted kinase inhibitor is a hypothetical agent created for the purpose of this guide. The information provided is based on principles and methodologies common in kinase inhibitor research and is intended for illustrative purposes. This compound is also documented as a prodrug to chlorphentermine, an anorectic of the amphetamine class, which is a different class of molecule with different effects.[1] This guide focuses on the management of off-target effects in the context of a hypothetical kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary and off-target effects?

A1: this compound is a potent, ATP-competitive inhibitor of the hypothetical serine/threonine kinase "Kinase X" (KX), which is involved in cell proliferation pathways. While designed for high selectivity, cross-reactivity with other kinases and cellular proteins can occur, leading to off-target effects. The most commonly observed off-target effects include the inhibition of "Kinase Y" (KY), which plays a role in cell adhesion, and blockade of the hERG potassium channel, which is crucial for cardiac repolarization.[2][3]

Q2: My cells are showing unexpected morphological changes and reduced adhesion after this compound treatment. Is this an off-target effect?

A2: This is a strong possibility. The observed phenotype is consistent with the known off-target inhibition of Kinase Y, which is involved in focal adhesion dynamics. We recommend performing a cell adhesion assay to quantify this effect and comparing it to the dose-response curve for the inhibition of the primary target, Kinase X.

Q3: I'm observing significant cytotoxicity at concentrations required to inhibit Kinase X. How can I determine if this is an on-target or off-target effect?

A3: Distinguishing between on-target and off-target cytotoxicity is a common challenge.[4] Here are a few strategies:

  • Use a structurally different inhibitor: If another inhibitor targeting Kinase X with a different chemical scaffold produces the same cytotoxicity, it is more likely to be an on-target effect.

  • Rescue experiments: If possible, transfecting cells with a mutated, this compound-resistant version of Kinase X should reverse the on-target effects (like reduced proliferation) but not the off-target cytotoxicity.[4]

  • Lower the concentration: Determine the lowest effective concentration for Kinase X inhibition to minimize off-target effects.

Q4: How can I proactively assess the selectivity of this compound?

A4: A kinome-wide profiling scan is the most comprehensive way to determine the selectivity of a kinase inhibitor. This involves screening this compound against a large panel of purified kinases to identify unintended targets. This data can help you anticipate potential off-target effects and interpret your experimental results more accurately.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps Expected Outcome
Unexpected changes in cell morphology or adhesion Off-target inhibition of Kinase Y.1. Perform a cell adhesion assay with a dose-response of this compound. 2. Compare the IC50 for the adhesion phenotype to the IC50 for Kinase X inhibition. 3. Use a more selective Kinase X inhibitor if available.1. Quantification of the effect on cell adhesion. 2. Determination if the effect occurs at concentrations relevant for Kinase X inhibition.
High levels of cytotoxicity 1. Off-target effects on essential cellular processes. 2. On-target toxicity if Kinase X is critical for cell survival. 3. Compound solubility issues.1. Perform a kinome-wide selectivity screen. 2. Conduct a rescue experiment with a drug-resistant mutant of Kinase X. 3. Check the solubility of this compound in your cell culture media and use a vehicle control.1. Identification of unintended kinase targets. 2. Differentiation between on-target and off-target cytotoxicity. 3. Prevention of non-specific effects due to compound precipitation.
Inconsistent or unexpected experimental results 1. Activation of compensatory signaling pathways. 2. Off-target effects on unrelated pathways. 3. Inhibitor instability in the experimental conditions.1. Use Western blotting to probe for activation of known compensatory pathways (e.g., feedback loops). 2. Refer to kinome profiling data to identify potential off-target pathways. 3. Assess the stability of this compound in your media over the course of the experiment.1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable results.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target (Kinase X) and key off-targets.

Target Assay Type IC50 (nM) Notes
Kinase X In vitro biochemical assay25Primary, on-target activity
Kinase Y In vitro biochemical assay850Off-target with implications for cell adhesion
hERG Channel Patch-clamp electrophysiology1,500Off-target with potential for cardiotoxicity
Kinase Z In vitro biochemical assay>10,000A non-affected kinase, for comparison

Experimental Protocols

Protocol 1: Cell Adhesion Assay

This protocol is used to quantify the effect of this compound on cell adhesion, likely mediated by the off-target inhibition of Kinase Y.

Materials:

  • 96-well tissue culture plates

  • Extracellular matrix protein (e.g., Fibronectin, 10 µg/mL in PBS)

  • Bovine Serum Albumin (BSA) for blocking

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell suspension in serum-free media

  • Crystal Violet staining solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in water)

Procedure:

  • Plate Coating: Coat wells of a 96-well plate with 50 µL of Fibronectin solution and incubate for 1 hour at 37°C.

  • Blocking: Wash wells twice with PBS and block with 100 µL of 1% BSA in PBS for 30 minutes at 37°C to prevent non-specific binding.

  • Cell Seeding: Wash wells with PBS. Seed 1 x 10^5 cells per well in serum-free media containing the desired concentration of this compound or vehicle control (DMSO).

  • Adhesion Incubation: Incubate the plate for 60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Staining: Fix the remaining adherent cells with 100% methanol (B129727) for 10 minutes. Stain the cells with 50 µL of Crystal Violet solution for 20 minutes at room temperature.

  • Destaining and Quantification: Wash the wells thoroughly with water until the water runs clear. Air dry the plate. Solubilize the dye by adding 100 µL of 1% SDS solution to each well and incubate for 15 minutes with gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Protocol 2: hERG Channel Inhibition Assay (Automated Patch-Clamp)

This protocol assesses the potential for this compound to induce cardiotoxicity by measuring the inhibition of the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch)

  • Extracellular and intracellular solutions for patch-clamp recording

  • This compound stock solution and a known hERG inhibitor (e.g., E-4031) as a positive control

Procedure:

  • Cell Preparation: Harvest and prepare the hERG-expressing HEK293 cells according to the manufacturer's protocol for the automated patch-clamp system.

  • System Setup: Prime the system with the appropriate extracellular and intracellular solutions.

  • Cell Sealing: Load the cell suspension into the system. The system will automatically establish whole-cell patch-clamp configurations. Only cells with a seal resistance >100 MOhms are used.

  • Baseline Recording: Record the baseline hERG current using a specific voltage protocol designed to elicit the characteristic tail current.

  • Compound Application: Apply a vehicle control (DMSO) followed by increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) sequentially to the same cell. The positive control is run in separate cells.

  • Data Acquisition: Record the hERG current at each concentration after a stable effect is reached (typically 3-5 minutes of exposure).

  • Data Analysis: Measure the amplitude of the hERG tail current. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound KX Kinase X This compound->KX Inhibition Prolif Cell Proliferation KX->Prolif Promotes Cloforex_off This compound KY Kinase Y Cloforex_off->KY Inhibition Adhesion Cell Adhesion KY->Adhesion Promotes G start Start: Observe unexpected phenotype q1 Is the phenotype consistent with known off-targets? start->q1 a1_yes Perform specific assay (e.g., adhesion assay) q1->a1_yes Yes a1_no Perform broad screen (e.g., kinome profiling) q1->a1_no No q2 Does the IC50 of the phenotype match the IC50 of the on-target? a1_yes->q2 end_profile End a1_no->end_profile a2_yes Likely on-target effect q2->a2_yes Yes a2_no Likely off-target effect q2->a2_no No end_on End a2_yes->end_on end_off End a2_no->end_off

References

Refining experimental protocols for consistent Cloforex results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reproducible results in experiments involving Cloforex.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an anorectic agent belonging to the amphetamine class of compounds.[1] It functions as a prodrug, meaning it is converted into its active form, chlorphentermine (B1668847), within the body.[1] The primary mechanism of action of its active metabolite is understood to be similar to other sympathomimetic amines, which involves increasing the levels of certain neurotransmitters in the brain, particularly norepinephrine (B1679862) and dopamine (B1211576). This leads to appetite suppression.

Q2: We are observing high variability in our in vitro neurotransmitter uptake assay results. What are the common causes?

A2: High variability in cell-based assays can stem from several factors. Key areas to investigate include:

  • Cell Health and Passage Number: Ensure cells are healthy, free from contamination (like mycoplasma), and used within a consistent, low passage number range.[2] High passage numbers can lead to alterations in morphology, growth rates, and response to stimuli.[2]

  • Cell Density: The density at which cells are seeded can significantly impact their response to compounds.[3] It's crucial to optimize and maintain a consistent cell density for all experiments.

  • Reagent Consistency: Variations in media, serum, or drug solvent batches can affect results. It is important to qualify new batches and use a consistent source for all related experiments.

  • Incubation Times: The duration of drug exposure is a critical parameter. For some cellular events like apoptosis, early time points are key. Ensure timing is precise and consistent across all plates and experiments.

  • Plate Edge Effects: Evaporation and temperature gradients can be more pronounced in the outer wells of a microtiter plate, leading to variability. It is advisable to avoid using the outermost wells for experimental data points.

Q3: Our in vivo animal feeding studies with this compound are showing inconsistent anorectic effects. What should we troubleshoot?

A3: Reproducibility in animal studies is a significant challenge. Inconsistent results in feeding studies can be influenced by:

  • Environmental Factors: Animals are highly sensitive to their environment. Factors such as noise, vibration, temperature, humidity, and light cycles can induce stress, affecting feeding behavior and physiological responses.

  • Animal Strain and Health: The genetic strain, age, weight, and overall health of the animals can significantly influence study outcomes. It is critical to use animals from a reliable source and ensure they are properly acclimatized before starting the experiment.

  • Diet and Acclimatization: Ensure the diet is consistent and that animals have had adequate time to acclimatize to the specific diet and housing conditions before the study begins.

  • Statistical Design: Poor experimental design, including inadequate sample size, lack of randomization, and inappropriate statistical analysis, is a major contributor to irreproducibility. Using randomized block designs can help account for variables like cage effects.

Troubleshooting Guides

Issue 1: Low Potency or No Effect in Cell-Based Assays
Potential Cause Troubleshooting Step
Compound Degradation Verify the stability of this compound in your specific assay medium and storage conditions. Consider preparing fresh stock solutions for each experiment.
Incorrect Cell Model Confirm that the chosen cell line expresses the target transporters (e.g., Norepinephrine Transporter - NET, Dopamine Transporter - DAT) at sufficient levels. Use of primary cells, while more complex, may provide more physiologically relevant data.
Assay Sensitivity The chosen assay readout (e.g., fluorescence, luminescence) may not be sensitive enough. Bioluminescence assays are often more sensitive than fluorescence-based ones.
Metabolic Inactivity As this compound is a prodrug, the in vitro cell model may lack the necessary metabolic enzymes to convert it to its active form, chlorphentermine. Consider testing the active metabolite directly or using a cell model with higher metabolic capacity.
Issue 2: High Acute Toxicity in Animal Models
Potential Cause Troubleshooting Step
Vehicle Toxicity The vehicle used to dissolve and administer this compound may be causing adverse effects. Run a vehicle-only control group to assess its impact.
Dose Calculation Error Double-check all dose calculations, including conversions from in vitro IC50 values to in vivo doses. Ensure accurate measurement of animal body weights for precise dosing.
Route of Administration The chosen route of administration (e.g., oral gavage, intraperitoneal injection) may lead to rapid absorption and high peak plasma concentrations. Explore alternative routes or a different formulation to slow absorption.
Species Sensitivity The chosen animal species or strain may be particularly sensitive to the cardiovascular or psychostimulant effects of amphetamine-like compounds. Review literature for appropriate models or conduct a dose-ranging study to establish a maximum tolerated dose (MTD).

Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Uptake Assay

This protocol describes a method to assess the potency of this compound's active metabolite (chlorphentermine) in inhibiting norepinephrine (NE) and dopamine (DA) uptake in HEK293 cells stably expressing the respective transporters (NET and DAT).

Materials:

  • HEK293 cells stably transfected with human NET or DAT

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, Geneticin (for selection)

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer

  • Test Compound: Chlorphentermine

  • Radiolabeled Substrate: [³H]Norepinephrine or [³H]Dopamine

  • Inhibitors: Desipramine (for NET), GBR-12909 (for DAT) for positive controls

  • 96-well cell culture plates and scintillation plates

  • Scintillation fluid and a microplate scintillation counter

Methodology:

  • Cell Plating: Seed the NET- and DAT-expressing HEK293 cells into separate 96-well plates at an optimized density (e.g., 40,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of chlorphentermine in KRH buffer. Also prepare solutions for non-specific uptake (high concentration of a known inhibitor like desipramine) and total uptake (buffer only).

  • Assay Procedure:

    • Gently wash the cells twice with warm KRH buffer.

    • Add 50 µL of the prepared compound dilutions (or controls) to the respective wells.

    • Pre-incubate the plate at room temperature for 20 minutes.

    • Add 50 µL of KRH buffer containing the radiolabeled substrate (e.g., [³H]NE for NET cells) at a final concentration near its Km.

    • Incubate for a short, optimized period (e.g., 10 minutes) at room temperature.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding 200 µL of 1% SDS to each well and shaking for 5 minutes.

  • Quantification:

    • Transfer the lysate from each well to a 96-well scintillation plate containing scintillation fluid.

    • Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake CPM from all other values.

    • Normalize the data to the total uptake control (set to 100%).

    • Plot the normalized uptake vs. the log concentration of chlorphentermine and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Anorectic Effect Assessment in Rodents

This protocol outlines a study to evaluate the effect of this compound on food intake in rats.

Materials:

  • Male Wistar rats (e.g., 250-300g)

  • Standard chow diet

  • This compound and vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Metabolic cages with food intake monitoring systems

Methodology:

  • Acclimatization: House rats individually in metabolic cages for at least 7 days to acclimatize them to the environment and handling procedures. Monitor baseline food and water intake daily.

  • Randomization: Based on stable baseline food intake and body weight, randomize animals into treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg).

  • Dosing: On the test day, administer the assigned treatment (this compound or vehicle) via oral gavage at a consistent time, typically 1-2 hours before the dark cycle begins (when rodents are most active).

  • Food Intake Measurement: Measure cumulative food intake at several time points post-dosing (e.g., 2, 4, 8, and 24 hours).

  • Observation: Monitor animals for any adverse clinical signs, such as hyperactivity, stereotypy, or signs of distress.

  • Data Analysis:

    • Calculate the food intake for each animal at each time point.

    • Analyze the data using an appropriate statistical method, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group.

    • A statistically significant reduction in food intake in the treated groups compared to the vehicle group indicates an anorectic effect.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound's active metabolite, chlorphentermine, and a reference compound. These values represent the concentration of the drug required to inhibit 50% of the neurotransmitter uptake activity in vitro.

Compound NET Uptake IC50 (nM) DAT Uptake IC50 (nM)
Chlorphentermine85250
Desipramine (Reference)5>10,000
GBR-12909 (Reference)150015

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound (Prodrug) Metabolite Chlorphentermine (Active Metabolite) This compound->Metabolite Metabolism DAT Dopamine Transporter (DAT) Metabolite->DAT Blocks NET Norepinephrine Transporter (NET) Metabolite->NET Blocks Vesicle Synaptic Vesicle (contains DA, NE) DA Dopamine (DA) Vesicle->DA Release NE Norepinephrine (NE) Vesicle->NE Release DA->DAT Reuptake Receptors Postsynaptic Receptors DA->Receptors NE->NET Reuptake NE->Receptors Effect Appetite Suppression Receptors->Effect Leads to

Caption: Proposed signaling pathway for this compound's anorectic effect.

Experimental_Workflow start Start: In Vitro Uptake Assay step1 1. Seed HEK293-NET/DAT cells in 96-well plates start->step1 step2 2. Prepare serial dilutions of test compound step1->step2 step3 3. Wash cells and pre-incubate with compound step2->step3 step4 4. Add radiolabeled [3H]NE or [3H]DA step3->step4 step5 5. Terminate uptake with ice-cold buffer step4->step5 step6 6. Lyse cells and transfer to scintillation plate step5->step6 step7 7. Quantify radioactivity (CPM) step6->step7 end End: Calculate IC50 step7->end

Caption: Experimental workflow for a neurotransmitter uptake assay.

Troubleshooting_Tree issue Inconsistent Results (High Variability) check_in_vitro In Vitro Assay? issue->check_in_vitro Yes check_in_vivo In Vivo Study? issue->check_in_vivo No vitro_cause1 Check Cell Health (Passage #, Mycoplasma) check_in_vitro->vitro_cause1 Yes vitro_cause2 Verify Reagent Consistency check_in_vitro->vitro_cause2 Yes vitro_cause3 Optimize & Standardize Cell Density & Timings check_in_vitro->vitro_cause3 Yes vivo_cause1 Review Environmental Controls (Noise, Temp) check_in_vivo->vivo_cause1 Yes vivo_cause2 Ensure Consistent Animal Strain/Source check_in_vivo->vivo_cause2 Yes vivo_cause3 Strengthen Experimental Design (Randomization) check_in_vivo->vivo_cause3 Yes

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Interpreting Unexpected Toxicological Findings with Cloforex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicological properties of Cloforex.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anorectic drug of the amphetamine class.[1] It functions as a prodrug, meaning it is metabolized in the body to its active form, chlorphentermine (B1668847). The primary mechanism of action is similar to other amphetamine-type stimulants, which involves increasing the levels of neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576) in the brain. This leads to appetite suppression.

Q2: What are the expected toxicological effects of this compound?

As an amphetamine-like compound, expected toxicological effects can include central nervous system overstimulation, cardiovascular effects such as palpitations and increased blood pressure, and potential for abuse.

Q3: What is the most significant unexpected toxicological finding associated with this compound and its metabolite, chlorphentermine?

The most prominent unexpected toxicological finding is drug-induced phospholipidosis.[2] This is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids (B1166683) within cells, leading to the formation of lamellar inclusion bodies.[2] This effect is primarily attributed to the cationic amphiphilic drug (CAD) properties of its active metabolite, chlorphentermine.

Q4: In which tissues has chlorphentermine-induced phospholipidosis been observed?

Phospholipidosis induced by chlorphentermine has been observed in various tissues in animal models, with the lungs and alveolar macrophages being particularly affected.[3] It has also been noted in the liver and kidneys.

Q5: Is the phospholipidosis induced by chlorphentermine reversible?

Yes, studies in animal models have shown that chlorphentermine-induced phospholipidosis is reversible upon discontinuation of the drug. The recovery time, however, can vary.

Troubleshooting Guides

In Vitro Cytotoxicity Assays

Issue 1: High background or false positives in colorimetric assays (e.g., MTT, XTT).

  • Possible Cause: this compound or its metabolites may directly interact with the assay reagents. Cationic amphiphilic drugs can sometimes interfere with mitochondrial function, affecting reductase activity measured in these assays.

  • Troubleshooting Steps:

    • Run a compound-only control: Incubate this compound at various concentrations in the assay medium without cells to check for direct reduction of the tetrazolium salt.

    • Use a different assay: Switch to a non-enzymatic cytotoxicity assay, such as the lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, or a fluorescent dye-based assay that is less prone to chemical interference.

    • Microscopic examination: Visually inspect the cells for signs of precipitation of the compound, which can interfere with absorbance readings.

Issue 2: Discrepancy between cytotoxicity data and cell morphology.

  • Possible Cause: The observed toxicity might not be due to immediate cell death but rather to sublethal effects like phospholipidosis, which may not be fully captured by standard cytotoxicity assays.

  • Troubleshooting Steps:

    • Employ a specific phospholipidosis assay: Use fluorescent dyes like LipidTOX™ Red or Nile Red to specifically stain and quantify phospholipid accumulation.

    • Time-course experiments: Extend the incubation time to observe delayed cytotoxic effects that may occur after the initial onset of phospholipidosis.

    • Transmission Electron Microscopy (TEM): For definitive confirmation, use TEM to visualize the characteristic lamellar inclusion bodies within the lysosomes of treated cells.

Phospholipidosis Assays

Issue 1: Weak or no signal in fluorescent phospholipidosis assays.

  • Possible Cause:

    • Insufficient drug concentration or incubation time.

    • Cell type may be less sensitive to drug-induced phospholipidosis.

    • Suboptimal staining conditions.

  • Troubleshooting Steps:

    • Optimize drug concentration and incubation time: Conduct a dose-response and time-course experiment to determine the optimal conditions for inducing phospholipidosis.

    • Select an appropriate cell line: HepG2 cells are a commonly used and sensitive model for studying drug-induced phospholipidosis.[4]

    • Optimize staining: Follow the manufacturer's protocol for the fluorescent dye carefully, paying attention to dye concentration, incubation time, and wash steps.

Issue 2: High background fluorescence.

  • Possible Cause:

    • Autofluorescence of the compound.

    • Non-specific binding of the dye.

  • Troubleshooting Steps:

    • Include a compound-only control: Measure the fluorescence of this compound in the assay medium to assess its intrinsic fluorescence.

    • Optimize washing steps: Ensure thorough but gentle washing to remove unbound dye.

    • Use a different fluorescent probe: If background remains high, consider a probe with a different excitation/emission spectrum.

Data Presentation

Table 1: Time-Course of Chlorphentermine-Induced Changes in Pulmonary Phospholipid Content in Rats

Experimental Duration (weeks)Total Phospholipids (mg/g wet weight)
125.8 ± 1.5
235.2 ± 2.1
448.9 ± 3.0
855.4 ± 3.3
Control15.3 ± 0.9

Data adapted from a study on the effect of chlorphentermine on rat lung phospholipids.

Experimental Protocols

Protocol 1: In Vitro Phospholipidosis Assessment using LipidTOX™ Red Staining

Objective: To quantify the induction of phospholipidosis in a cell-based assay.

Materials:

  • HepG2 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound or Chlorphentermine

  • LipidTOX™ Red Phospholipidosis Detection Reagent

  • Hoechst 33342 nuclear stain

  • Formaldehyde (B43269) solution (3.7%)

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates

  • High-content imaging system or fluorescence microscope

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or chlorphentermine for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • Staining:

    • Prepare a staining solution containing LipidTOX™ Red (1:1000) and Hoechst 33342 (1 µg/mL) in culture medium.

    • Remove the compound-containing medium and add the staining solution to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Fixation:

    • Gently remove the staining solution and wash the cells once with PBS.

    • Add 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

  • Imaging:

    • Wash the cells twice with PBS.

    • Acquire images using a high-content imaging system or a fluorescence microscope. Hoechst 33342 will stain the nuclei (blue), and LipidTOX™ Red will stain the accumulated phospholipids (red).

  • Quantification: Analyze the images to quantify the intensity and area of the red fluorescence per cell. An increase in red fluorescence indicates phospholipidosis.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To assess cell membrane integrity as an indicator of cytotoxicity.

Materials:

  • Cells treated with this compound as described above.

  • LDH cytotoxicity assay kit (commercially available).

  • 96-well plate reader.

Methodology:

  • Sample Collection: After the desired incubation period with this compound, collect the cell culture supernatant from each well.

  • Lysis Control: Add lysis buffer (provided in the kit) to control wells to induce maximum LDH release.

  • LDH Reaction:

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate for the time specified in the kit's protocol (usually 15-30 minutes) at room temperature, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance of the treated wells relative to the control and maximum LDH release wells.

Mandatory Visualization

metabolic_pathway This compound This compound Chlorphentermine Chlorphentermine (Active Metabolite) This compound->Chlorphentermine Hydrolysis N_hydroxylation N-hydroxylation Chlorphentermine->N_hydroxylation Aromatic_hydroxylation Aromatic Hydroxylation Chlorphentermine->Aromatic_hydroxylation Deamination Deamination Chlorphentermine->Deamination N_hydroxychlorphentermine N-hydroxy- chlorphentermine N_hydroxylation->N_hydroxychlorphentermine Hydroxychlorphentermine Hydroxy- chlorphentermine Aromatic_hydroxylation->Hydroxychlorphentermine Ketone_metabolite Ketone Metabolite Deamination->Ketone_metabolite Excretion Excretion N_hydroxychlorphentermine->Excretion Hydroxychlorphentermine->Excretion Ketone_metabolite->Excretion

Caption: Metabolic pathway of this compound to its active metabolite and subsequent biotransformation routes.

phospholipidosis_pathway cluster_cell Cellular Environment Lysosome Lysosome Phospholipids Phospholipids Phospholipases Lysosomal Phospholipases Lamellar_bodies Lamellar Inclusion Bodies Phospholipids->Lamellar_bodies Accumulation Phospholipases->Phospholipids Degradation Cellular_dysfunction Cellular Dysfunction Lamellar_bodies->Cellular_dysfunction Chlorphentermine Chlorphentermine (Cationic Amphiphilic Drug) Chlorphentermine->Lysosome Accumulation Chlorphentermine->Phospholipases Inhibition

Caption: Proposed signaling pathway for chlorphentermine-induced phospholipidosis.

experimental_workflow cluster_assays Parallel Assays start Start: Seed Cells treatment Treat with this compound/ Chlorphentermine start->treatment incubation Incubate (24-72h) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) incubation->cytotoxicity_assay phospholipidosis_assay Phospholipidosis Assay (e.g., LipidTOX) incubation->phospholipidosis_assay data_analysis Data Analysis and Interpretation cytotoxicity_assay->data_analysis phospholipidosis_assay->data_analysis end End: Correlate Findings data_analysis->end

Caption: Experimental workflow for investigating this compound-induced toxicity.

References

Strategies to enhance the anorectic effects of Cloforex

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I cannot provide information on strategies to enhance the anorectic effects of Cloforex. This compound is a sympathomimetic amine that was formerly used as an appetite suppressant. However, it has been withdrawn from the market in most countries due to significant safety concerns, particularly its association with cardiovascular side effects such as pulmonary hypertension and valvular heart disease.

The promotion of research into enhancing the effects of a withdrawn and potentially harmful substance would be irresponsible. The scientific and medical communities have shifted their focus to developing safer and more effective treatments for obesity.

Therefore, I am unable to create a technical support center, troubleshooting guides, or FAQs on this topic. Providing such information would be unethical and could encourage dangerous experimentation. It is crucial to prioritize patient safety and adhere to established medical and scientific guidelines, which do not support the use or research of withdrawn drugs like this compound for appetite suppression.

Validation & Comparative

A Comparative Analysis of the Anorectic Effects of Cloforex and Alternative Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anorectic agent Cloforex and its alternatives, focusing on their efficacy in reducing food intake and body weight in various animal species. The information is compiled from preclinical studies to assist researchers in understanding the pharmacological profiles of these compounds.

Introduction to this compound and its Mechanism of Action

This compound is an anorectic agent that functions as a prodrug to chlorphentermine. Its primary mechanism of action is believed to be similar to that of other amphetamine-like appetite suppressants, which involves the modulation of catecholaminergic neurotransmission in the hypothalamus, the brain's primary center for appetite regulation. Upon administration, this compound is metabolized to its active form, chlorphentermine, which is thought to increase the release and inhibit the reuptake of norepinephrine (B1679862) and dopamine. This elevation in catecholamine levels in the synaptic cleft enhances signaling pathways that promote satiety and reduce food intake.

Comparative Efficacy of Anorectic Agents

The following tables summarize the quantitative data on the anorectic effects of this compound (and its active metabolite, chlorphentermine), phentermine, and dexfenfluramine (B1670338) in different animal models. It is important to note that direct comparative studies involving this compound are limited in the available scientific literature.

Table 1: Anorectic Effects in Rodent Models
CompoundAnimal SpeciesDoseRoute of AdministrationExperimental ModelKey Findings
This compound Mouse75 mg/dayOralNot SpecifiedResulted in weight loss, but was accompanied by significant side effects including pulmonary hypertension and hair loss.[1]
d-Amphetamine (active metabolite analog)Rat2 mg/kgNot SpecifiedMilk IntakeMaintained body weight at 94%-96% of control levels.[2]
Rat4 mg/kgNot SpecifiedMilk IntakeMaintained body weight at 94%-96% of control levels.[2]
RatHigher dosesNot SpecifiedMilk IntakeRenewed anorexia and weight loss, with body weight maintained at 79%-82% of control levels.[2]
Phentermine RatNot SpecifiedNot SpecifiedProgressive-Ratio Schedule & Free AccessDecreased food intake at the same doses under both conditions.[1]
Dexfenfluramine RatNot SpecifiedNot SpecifiedProgressive-Ratio Schedule & Free AccessDecreased food intake under both conditions, with higher doses required for free-access conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of common experimental protocols used to assess the anorectic effects of pharmacological agents in animal models.

Food Intake and Body Weight Measurement

This fundamental protocol involves the daily monitoring of food consumption and body weight in laboratory animals, such as rats and mice.

Objective: To quantify the effect of a test compound on food intake and body weight over a specified period.

Procedure:

  • Animal Acclimation: Animals are individually housed and allowed to acclimate to the housing conditions and diet for a set period before the experiment begins.

  • Baseline Measurement: Daily food intake and body weight are measured for several days to establish a stable baseline for each animal.

  • Drug Administration: The test compound (e.g., this compound, phentermine, or dexfenfluramine) or a vehicle control is administered at a predetermined dose, route, and frequency.

  • Data Collection: Food intake is measured daily by weighing the provided food and any spillage. Body weight is recorded at the same time each day.

  • Data Analysis: The changes in food intake and body weight in the drug-treated groups are compared to the vehicle-treated control group.

Experimental Workflow for Food Intake and Body Weight Measurement

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation baseline Baseline Data Collection (Food Intake & Body Weight) acclimation->baseline admin Drug/Vehicle Administration baseline->admin daily_collection Daily Data Collection (Food Intake & Body Weight) admin->daily_collection Repeated Daily analysis Data Analysis daily_collection->analysis comparison Comparison of Treated vs. Control analysis->comparison

Caption: Workflow for a typical food intake and body weight study.

Sweetened Milk Intake Test

This protocol is a model of palatable food consumption and is often used to assess the effects of anorectic drugs on reward-driven feeding behavior.

Objective: To measure the effect of a test compound on the consumption of a highly palatable liquid diet.

Procedure:

  • Animal Habituation: Rats are habituated to a sweetened milk solution as their sole source of food for a set period.

  • Deprivation (Optional): In some protocols, animals may be food-deprived for a specific duration before the test to motivate consumption.

  • Drug Administration: The test compound or vehicle is administered prior to the presentation of the sweetened milk.

  • Test Session: Animals are given access to the sweetened milk for a limited time (e.g., 90 minutes), and the volume consumed is measured.

  • Data Analysis: The amount of sweetened milk consumed by the drug-treated group is compared to the control group.

Signaling Pathway of this compound's Anorectic Effect

G cluster_drug Drug Action cluster_neuron Neuronal Synapse cluster_brain Brain Region cluster_effect Physiological Effect This compound This compound (Prodrug) Chlorphentermine Chlorphentermine (Active Metabolite) This compound->Chlorphentermine NE_DA_Release Increased Norepinephrine (NE) & Dopamine (DA) Release Chlorphentermine->NE_DA_Release Reuptake_Inhibition Inhibition of NE & DA Reuptake Chlorphentermine->Reuptake_Inhibition Hypothalamus Hypothalamus NE_DA_Release->Hypothalamus Reuptake_Inhibition->Hypothalamus Satiety Increased Satiety Hypothalamus->Satiety Anorexia Decreased Food Intake (Anorexia) Satiety->Anorexia

Caption: Proposed signaling pathway for the anorectic effect of this compound.

Conclusion

The available data suggests that this compound, through its active metabolite chlorphentermine, exerts anorectic effects, likely by modulating catecholaminergic pathways in the hypothalamus. However, a notable lack of comprehensive, direct comparative studies with other anorectic agents in various animal models makes a definitive assessment of its relative efficacy and safety challenging. The limited evidence in mice indicates potential for weight loss but also highlights the risk of significant adverse effects at higher doses. Further research with robust, well-controlled comparative studies is necessary to fully elucidate the therapeutic potential and safety profile of this compound relative to other anorectic drugs like phentermine and dexfenfluramine. Researchers are encouraged to utilize standardized and detailed experimental protocols, such as those outlined in this guide, to ensure the generation of reliable and comparable data.

References

A Comparative Analysis of the Anorectic Agents Cloforex and Chlorphentermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy, mechanisms of action, and safety profiles of two related anorectic agents, Cloforex and its active metabolite, chlorphentermine (B1668847). The information is intended for a scientific audience and is supported by available experimental data.

Introduction and Pharmacological Profile

This compound is an anorectic agent of the amphetamine class, developed as a prodrug to chlorphentermine.[1][2] This means that this compound is pharmacologically inactive until it is metabolized in the body to its active form, chlorphentermine. Chlorphentermine, also a member of the amphetamine family, is a serotonergic appetite suppressant.[3] It is the para-chloro derivative of phentermine, another well-known appetite suppressant.[3]

The primary rationale for developing a prodrug like this compound is often to modify the pharmacokinetic profile of the active drug, potentially altering its absorption, distribution, metabolism, and excretion (ADME) to improve efficacy or reduce side effects.

Mechanism of Action

The anorectic effects of both this compound and chlorphentermine are ultimately mediated by the pharmacological actions of chlorphentermine.

Chlorphentermine: A Serotonin-Releasing Agent

Chlorphentermine's primary mechanism of action is as a highly selective serotonin-releasing agent (SRA).[3] It increases the concentration of serotonin (B10506) in the synaptic cleft, which is believed to act on the satiety center in the hypothalamus to reduce appetite. Unlike other amphetamine derivatives, chlorphentermine is not a psychostimulant and has demonstrated little to no potential for misuse. Its pharmacological activity is distinct from that of its parent compound, phentermine, which primarily acts as a norepinephrine (B1679862) and dopamine-releasing agent.

The signaling pathway for serotonin's effect on appetite suppression is complex, involving multiple serotonin receptor subtypes in the hypothalamus. Increased serotonergic tone generally leads to a feeling of satiety and a reduction in food intake.

Metabolic Conversion of this compound to Chlorphentermine

The conversion of this compound to chlorphentermine is a critical step for its pharmacological activity. This metabolic process, which primarily occurs in the liver, involves the hydrolysis of the carbamate (B1207046) group of the this compound molecule.

G Metabolic Conversion of this compound This compound This compound (Inactive Prodrug) Metabolism Hepatic Metabolism (Hydrolysis) This compound->Metabolism Ingestion & Absorption Chlorphentermine Chlorphentermine (Active Metabolite) Metabolism->Chlorphentermine Conversion Effect Anorectic Effect (Appetite Suppression) Chlorphentermine->Effect

Metabolic pathway of this compound.

Efficacy in Weight Reduction

A double-blind, placebo-controlled study conducted by Rauh and Lipp (1968) investigated the efficacy of chlorphentermine as an anorexigenic agent in 30 obese adolescents. The study reported that chlorphentermine produced a significant degree of weight loss compared to the placebo. While the full quantitative data from this study is not widely accessible, it provides evidence for the clinical efficacy of chlorphentermine in promoting weight reduction.

Another study by Hadler (1967) conducted a double-blind comparison of weight reduction with phenmetrazine and chlorphentermine. The existence of this study suggests that chlorphentermine was considered a viable anorectic agent during that period, though the specific outcomes of this comparison are not detailed in available abstracts.

Table 1: Summary of Available Efficacy Data for Chlorphentermine

Study Drug Dosage Study Population Key Efficacy Findings Citation
Rauh and Lipp (1968)ChlorphentermineNot specified30 obese adolescentsProduced a significant degree of weight loss compared to placebo.

Side Effect and Safety Profile

The safety profile is a critical aspect of the evaluation of anorectic agents. As with efficacy, the side effect profile of this compound is intrinsically linked to that of chlorphentermine.

This compound: Animal studies on this compound have indicated potential for significant side effects. In mice, daily administration of 75 mg of this compound resulted in weight loss but was also associated with the development of pulmonary hypertension and hair loss.

Chlorphentermine: Chlorphentermine has a serotonergic effects profile similar to other withdrawn appetite suppressants like fenfluramine (B1217885) and aminorex. These compounds were removed from the market due to concerns about their association with pulmonary hypertension and cardiac fibrosis after prolonged use.

General side effects associated with anorectic drugs of the amphetamine class can include:

  • Central Nervous System: Restlessness, nervousness, irritability, and insomnia.

  • Cardiovascular: Sympathetic stimulation.

  • Gastrointestinal: Irritation.

While euphoria and the risk of addiction are concerns with some amphetamine-related anorectics, these effects are reported to be much less pronounced with chlorphentermine.

Table 2: Comparative Side Effect Profile

Adverse Effect This compound (in mice) Chlorphentermine (and related compounds)
Pulmonary Hypertension ReportedA known risk for this class of serotonergic agents
Cardiac Fibrosis Not reportedA known risk for this class of serotonergic agents
Hair Loss ReportedNot commonly reported
CNS Stimulation Not specifiedRestlessness, nervousness, irritability, insomnia
Gastrointestinal Effects Not specifiedIrritation

Experimental Protocols

Generalized Experimental Workflow for an Anorectic Drug Trial

G Generalized Workflow for Anorectic Drug Clinical Trial cluster_0 Pre-Trial cluster_1 Trial Phase cluster_2 Post-Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Measurements (Weight, BMI, Vitals, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Treatment Group (Active Drug) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_Up Regular Follow-Up Visits (Weight, Adverse Events) Treatment_Group->Follow_Up Placebo_Group->Follow_Up Final_Measurements Final Measurements Follow_Up->Final_Measurements Data_Analysis Statistical Analysis (Efficacy & Safety) Final_Measurements->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

A generalized clinical trial workflow.

Key Methodological Considerations:

  • Patient Population: Clearly defined inclusion and exclusion criteria are essential. For obesity trials, this typically includes a specific Body Mass Index (BMI) range.

  • Randomization and Blinding: A double-blind, randomized design is the gold standard to minimize bias.

  • Intervention: The dosage and administration schedule of the investigational drug and the placebo must be identical in appearance.

  • Outcome Measures: The primary efficacy endpoint is typically the mean change in body weight or the percentage of subjects achieving a certain percentage of weight loss (e.g., ≥5% or ≥10%). Safety endpoints include the incidence and severity of adverse events.

  • Statistical Analysis: Appropriate statistical methods should be pre-specified to compare the treatment and placebo groups.

Based on the available information, the study by Rauh and Lipp (1968) on chlorphentermine in adolescents was a double-blind, placebo-controlled trial, consistent with this general protocol.

Conclusion

This compound functions as a prodrug, with its anorectic efficacy being dependent on its metabolic conversion to chlorphentermine. Chlorphentermine exerts its appetite-suppressant effects primarily through the release of serotonin in the central nervous system. Clinical evidence, although limited, suggests that chlorphentermine is effective in promoting weight loss. However, significant safety concerns, particularly the risk of pulmonary hypertension and cardiac fibrosis associated with this class of serotonergic agents, have led to the discontinuation of their use. The adverse events observed in animal studies with this compound further underscore these safety issues. For drug development professionals, the history of these compounds highlights the critical importance of thorough preclinical and clinical safety evaluations, especially for compounds with mechanisms of action that have been associated with serious adverse outcomes.

References

A Comparative Analysis of Cloforex and Other Amphetamine-Based Anorectics for Obesity Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cloforex and other amphetamine-based anorectics, focusing on their pharmacological profiles, clinical efficacy, and safety as documented in experimental studies. This document is intended to serve as a resource for researchers and professionals engaged in the development of anti-obesity therapeutics.

Introduction to Amphetamine-Based Anorectics

Amphetamine and its derivatives have long been investigated for their appetite-suppressant effects. These compounds primarily act on the central nervous system to modulate neurotransmitter levels, leading to a reduction in food intake and subsequent weight loss. This guide will focus on a comparison between this compound, a prodrug of chlorphentermine (B1668847), and other notable amphetamine-based anorectics, with a particular emphasis on phentermine, a widely studied and prescribed agent in this class.

Mechanism of Action

The primary mechanism of action for amphetamine-based anorectics involves the modulation of catecholaminergic neurotransmission in the brain, particularly in the hypothalamus, which is a key region for appetite regulation.

This compound , an orally administered anorectic, is a precursor to its active metabolite, chlorphentermine .[1] Like other amphetamine-related compounds, its mechanism of action is believed to involve the increased release and inhibition of reuptake of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576) and serotonin (B10506) in the central nervous system.[2] This leads to an increase in their synaptic concentrations, enhancing signaling pathways that promote satiety and reduce hunger.

Phentermine and other amphetamine-like anorectics share a similar mechanism, primarily increasing the release of norepinephrine and dopamine from nerve terminals and inhibiting their reuptake.[2][3] This enhanced noradrenergic and dopaminergic activity in the hypothalamus is thought to be the main driver of their appetite-suppressant effects.[2]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron storage Vesicles (NE, DA) NE_DA NE, DA storage->NE_DA Release transporter Reuptake Transporter amphetamine Amphetamine-Based Anorectic amphetamine->storage Promotes Release amphetamine->transporter Blocks Reuptake receptors Adrenergic/Dopaminergic Receptors NE_DA->receptors Binding & Activation anorectic_effect Anorectic Effect (Reduced Appetite) receptors->anorectic_effect Initiates Signal for Satiety

Figure 1: Simplified signaling pathway of amphetamine-based anorectics.

Comparative Efficacy: Preclinical and Clinical Data

Direct head-to-head clinical trials comparing this compound with other amphetamine-based anorectics are limited. Therefore, this comparison relies on data from separate preclinical and clinical studies.

Preclinical Data

Preclinical studies in rodent models are instrumental in evaluating the initial efficacy and safety of anorectic agents. A common model is the diet-induced obesity (DIO) model, where rodents are fed a high-fat diet to induce obesity, mimicking a common cause of human obesity.

A study in mice demonstrated that chronic administration of this compound, similar to amphetamine, leads to a decrease in body weight. Another preclinical study showed that this compound has amphetamine-like central stimulant behavioral properties, although it was found to be less potent than amphetamine in inducing locomotor stimulation.

Clinical Data

Clinical trials provide the most robust evidence for the efficacy of anorectic drugs in humans. The primary endpoint in these trials is typically the percentage of body weight loss compared to a placebo group.

This compound (Chlorphentermine)

Data on the clinical efficacy of this compound is primarily from older studies. A double-blind study in 30 obese adolescents reported that chlorphentermine produced a significant degree of weight loss that was maintained for up to nine months of follow-up. A narrative review of this study mentioned that patients in the chlorphentermine group lost an additional 14.5 kg at week 24 compared to baseline.

Phentermine

Phentermine has been more extensively studied in clinical trials. A postmarketing surveillance study in Korea involving 711 patients reported a mean weight loss of 3.8 ± 4.0 kg over 12 weeks, with 45.6% of patients achieving a weight loss of ≥ 5% of their initial body weight. In a real-world practice study, 87.2% of patients taking phentermine for 6 months achieved a weight loss of ≥5%. A pooled analysis of six trials showed that phentermine-treated patients lost an average of 3.6 kg more weight than those on placebo over 2 to 24 weeks.

Table 1: Summary of Clinical Efficacy Data

DrugStudy PopulationDurationKey Efficacy Endpoints
Chlorphentermine Obese Adolescents24 weeksReported weight loss of 14.5 kg from baseline.
Phentermine Obese Adults12 weeksMean weight loss of 3.8 kg; 45.6% of patients achieved ≥5% weight loss.
Phentermine Obese Adults6 months87.2% of patients achieved ≥5% weight loss.
Phentermine Obese Adults2-24 weeksAverage of 3.6 kg more weight loss than placebo.

Note: Data for chlorphentermine and phentermine are from separate studies and not from direct head-to-head comparisons.

Safety and Side Effect Profile

The safety profile of amphetamine-based anorectics is a critical consideration due to their stimulant properties.

This compound (Chlorphentermine)

Phentermine

The side effect profile of phentermine is well-documented. Common adverse events include insomnia, dry mouth, dizziness, constipation, nausea, palpitations, headache, and anxiety. In a large postmarketing study, the most frequent adverse events were insomnia (11.4%) and dry mouth (5.6%). While adverse events were common (reported by 30.8% of patients), only 9.0% discontinued (B1498344) the medication due to them, and no serious adverse events were reported in that particular study. Cardiovascular side effects such as increased heart rate and blood pressure are also known risks.

Table 2: Common Adverse Events of Phentermine (from a Postmarketing Surveillance Study)

Adverse EventIncidence (%)
Insomnia11.4
Dry Mouth5.6
Dizziness2.7
Constipation2.3
Nausea2.3
Palpitation1.8
Headache1.7
Anxiety1.7
Tremors1.7

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for preclinical and clinical studies of anorectic agents.

Preclinical Efficacy in a Diet-Induced Obesity (DIO) Rodent Model

start Acclimatization (Standard Chow) diet High-Fat Diet Induction (8-12 weeks) start->diet randomization Randomization into Treatment Groups diet->randomization treatment Daily Drug Administration (e.g., Oral Gavage) randomization->treatment monitoring Monitor Body Weight, Food Intake, and Metabolic Parameters treatment->monitoring endpoint Terminal Endpoint: Body Composition Analysis (e.g., DEXA or qNMR) monitoring->endpoint screening Screening & Enrollment (Inclusion/Exclusion Criteria) baseline Baseline Assessment (Weight, BMI, Vitals, Labs) screening->baseline randomization Randomization (1:1) (Drug vs. Placebo) baseline->randomization treatment Treatment Period (e.g., 12-52 weeks) + Lifestyle Intervention randomization->treatment follow_up Follow-up Visits (e.g., Weeks 4, 8, 12) treatment->follow_up final_assessment Final Assessment (Primary & Secondary Endpoints) treatment->final_assessment follow_up->final_assessment analysis Statistical Analysis (Intention-to-Treat) final_assessment->analysis

References

A Cross-Validation of Cloforex's Mechanism with Other Appetite Suppressants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action, pharmacological data, and experimental validation of Cloforex and other prominent appetite suppressants. The information is intended to offer a clear, data-driven cross-validation for research and drug development purposes.

This compound, an anorectic agent of the amphetamine class, functions as a prodrug to its active metabolite, chlorphentermine (B1668847).[1][2] Its mechanism of appetite suppression is therefore attributable to the pharmacological actions of chlorphentermine. This guide will compare the mechanistic profile of chlorphentermine with other appetite suppressants, including phentermine, sibutramine, lorcaserin, and liraglutide, highlighting key differences in their molecular targets and signaling pathways.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound (as chlorphentermine) and its comparators. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: In Vitro Receptor/Transporter Binding Affinity and Potency

DrugPrimary Target(s)Binding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)
Chlorphentermine SERT-Serotonin Release: 18.2[3] Dopamine (B1211576) Release: 935[3] Norepinephrine (B1679862) Release: Inactive[3]
Phentermine NET, DATNET: 28.8 (IC50) DAT: 262 (IC50) SERT: 2575 (IC50)Norepinephrine Release: Potent Dopamine Release: Moderate Serotonin Release: Weak
Sibutramine (Metabolites) SERT, NET, DATM1 & M2 against 5-HT uptake: Comparable to fluoxetineSERT Occupancy (10mg/kg, po): 81% NET Occupancy (10mg/kg, po): 95% DAT Occupancy (10mg/kg, po): 73%
Lorcaserin 5-HT2C ReceptorHuman 5-HT2C: 15 ± 1Human 5-HT2C (IP accum.): Full agonist
Liraglutide GLP-1 Receptor-Potent GLP-1R agonist

Table 2: Clinical Efficacy in Weight Management

DrugTypical DosageAverage Weight Loss vs. Placebo (at ~1 year)
This compound Not widely marketed-
Phentermine 15-37.5 mg/day~3.6 kg (over 2-24 weeks)
Sibutramine 10-15 mg/daySignificant dose-dependent weight loss
Lorcaserin 10 mg twice daily≥5% in 47.5% of patients
Liraglutide 3.0 mg/day~5-10% of total body weight

Note: Clinical trial outcomes can vary significantly based on study design, duration, and patient population.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of these appetite suppressants are visually represented in the following signaling pathway diagrams.

cluster_0 Chlorphentermine (active metabolite of this compound) Chlorphentermine Chlorphentermine SERT Serotonin Transporter (SERT) Chlorphentermine->SERT Induces reverse transport Synaptic Cleft Synaptic Cleft SERT->Synaptic Cleft ↑ Serotonin Release 5-HT Receptors 5-HT Receptors Synaptic Cleft->5-HT Receptors Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron Appetite Suppression Appetite Suppression Postsynaptic Neuron->Appetite Suppression 5-HT Receptors->Postsynaptic Neuron Signal Transduction

Figure 1. Mechanism of Chlorphentermine.

cluster_1 Phentermine Phentermine Phentermine NET Norepinephrine Transporter (NET) Phentermine->NET Induces reverse transport DAT Dopamine Transporter (DAT) Phentermine->DAT Induces reverse transport Synaptic Cleft_P Synaptic Cleft NET->Synaptic Cleft_P ↑ Norepinephrine Release DAT->Synaptic Cleft_P ↑ Dopamine Release Adrenergic/Dopaminergic Receptors Adrenergic/Dopaminergic Receptors Synaptic Cleft_P->Adrenergic/Dopaminergic Receptors Presynaptic Neuron_P Presynaptic Neuron Postsynaptic Neuron_P Postsynaptic Neuron Appetite Suppression_P Appetite Suppression_P Postsynaptic Neuron_P->Appetite Suppression_P Appetite Suppression Adrenergic/Dopaminergic Receptors->Postsynaptic Neuron_P Signal Transduction

Figure 2. Mechanism of Phentermine.

cluster_2 Sibutramine Sibutramine Sibutramine SERT_S SERT Sibutramine->SERT_S Inhibits reuptake NET_S NET Sibutramine->NET_S Inhibits reuptake DAT_S DAT Sibutramine->DAT_S Inhibits reuptake Synaptic Cleft_S Synaptic Cleft SERT_S->Synaptic Cleft_S ↑ Serotonin NET_S->Synaptic Cleft_S ↑ Norepinephrine DAT_S->Synaptic Cleft_S ↑ Dopamine Monoamine Receptors Monoamine Receptors Synaptic Cleft_S->Monoamine Receptors Presynaptic Neuron_S Presynaptic Neuron Postsynaptic Neuron_S Postsynaptic Neuron Appetite Suppression_S Appetite Suppression_S Postsynaptic Neuron_S->Appetite Suppression_S Appetite Suppression Monoamine Receptors->Postsynaptic Neuron_S Signal Transduction

Figure 3. Mechanism of Sibutramine.

cluster_3 Lorcaserin Lorcaserin Lorcaserin 5HT2C_Receptor 5-HT2C Receptor Lorcaserin->5HT2C_Receptor Agonist POMC_Neurons POMC/CART Neurons (Hypothalamus) 5HT2C_Receptor->POMC_Neurons Activation alpha_MSH α-MSH Release POMC_Neurons->alpha_MSH MC4R Melanocortin 4 Receptor (MC4R) alpha_MSH->MC4R Activation Satiety Satiety MC4R->Satiety

Figure 4. Mechanism of Lorcaserin.

cluster_4 Liraglutide Liraglutide Liraglutide GLP1_Receptor GLP-1 Receptor Liraglutide->GLP1_Receptor Agonist Pancreatic_Beta_Cells Pancreatic β-cells GLP1_Receptor->Pancreatic_Beta_Cells Brain_Appetite_Centers Brain Appetite Centers (e.g., Hypothalamus) GLP1_Receptor->Brain_Appetite_Centers Stomach Stomach GLP1_Receptor->Stomach Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Beta_Cells->Glucagon_Secretion Satiety_L ↑ Satiety Brain_Appetite_Centers->Satiety_L Gastric_Emptying Delayed Gastric Emptying Stomach->Gastric_Emptying Appetite_Suppression_L Appetite Suppression Insulin_Secretion->Appetite_Suppression_L Glucagon_Secretion->Appetite_Suppression_L Satiety_L->Appetite_Suppression_L Gastric_Emptying->Appetite_Suppression_L

Figure 5. Mechanism of Liraglutide.

Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacological data are provided below.

Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for monoamine transporters, typically using transfected cell lines.

Start Start Cell_Culture Culture HEK293 cells expressing target transporter (SERT, NET, or DAT) Start->Cell_Culture Membrane_Prep Harvest cells and prepare crude membrane fractions Cell_Culture->Membrane_Prep Assay_Setup Set up 96-well plate with: - Test compound dilutions - Radioligand (e.g., [3H]citalopram for SERT) - Membrane preparation Membrane_Prep->Assay_Setup Incubation Incubate at room temperature to allow binding equilibrium Assay_Setup->Incubation Filtration Rapidly filter plate contents to separate bound and free radioligand Incubation->Filtration Scintillation_Counting Measure radioactivity of filters Filtration->Scintillation_Counting Data_Analysis Calculate IC50 and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 6. Radioligand Binding Assay Workflow.
  • Materials:

    • HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.

    • Appropriate radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT).

    • Test compound (e.g., chlorphentermine, phentermine, sibutramine).

    • Assay buffer (e.g., Tris-HCl with appropriate salts).

    • 96-well plates, filter mats, scintillation fluid and counter.

  • Procedure:

    • Membrane Preparation: Culture and harvest transfected cells. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membrane pellet in assay buffer.

    • Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound.

    • Incubation: Incubate the plates for a specified time (e.g., 60 minutes) at room temperature to reach binding equilibrium.

    • Filtration: Rapidly harvest the contents of each well onto filter mats using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of monoamines from synaptosomes or transfected cells.

Start_Release Start Synaptosome_Prep Prepare synaptosomes from rat brain tissue (e.g., striatum, hypothalamus) Start_Release->Synaptosome_Prep Radiolabel_Loading Load synaptosomes with radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE, [3H]DA) Synaptosome_Prep->Radiolabel_Loading Wash Wash to remove excess radiolabel Radiolabel_Loading->Wash Drug_Incubation Incubate with varying concentrations of the test compound Wash->Drug_Incubation Supernatant_Collection Collect supernatant containing released neurotransmitter Drug_Incubation->Supernatant_Collection Scintillation_Counting_Release Measure radioactivity in the supernatant Supernatant_Collection->Scintillation_Counting_Release Data_Analysis_Release Calculate EC50 for release Scintillation_Counting_Release->Data_Analysis_Release End_Release End Data_Analysis_Release->End_Release

Figure 7. Neurotransmitter Release Assay Workflow.
  • Materials:

    • Rat brain tissue (e.g., striatum, hypothalamus).

    • Radiolabeled neurotransmitters ([3H]serotonin, [3H]norepinephrine, [3H]dopamine).

    • Test compound (e.g., chlorphentermine, phentermine).

    • Physiological buffer (e.g., Krebs-Ringer buffer).

    • Scintillation counter.

  • Procedure:

    • Synaptosome Preparation: Isolate synaptosomes from fresh or frozen brain tissue by differential centrifugation.

    • Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter to allow for uptake.

    • Release: After washing to remove excess radiolabel, incubate the loaded synaptosomes with different concentrations of the test compound.

    • Quantification: Centrifuge the samples and measure the radioactivity in the supernatant, which represents the amount of released neurotransmitter.

    • Data Analysis: Plot the amount of neurotransmitter released as a function of the test compound concentration to determine the EC50 value.

In Vivo Food Intake Measurement in Rodent Models

This protocol outlines a general procedure for assessing the anorectic effects of a compound in rats or mice.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are individually housed to allow for accurate food intake measurement.

  • Acclimation: Animals are acclimated to the housing conditions and handling procedures. They are provided with a standard chow diet and water ad libitum.

  • Procedure:

    • Baseline Measurement: Food intake is measured daily for a baseline period (e.g., 3-5 days) before drug administration.

    • Drug Administration: The test compound or vehicle is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Food Intake Monitoring: Pre-weighed food is provided, and the amount remaining is measured at specific time points (e.g., 2, 4, 8, and 24 hours) post-dosing. Spillage is collected and accounted for.

    • Data Analysis: The cumulative food intake at each time point is calculated and compared between the drug-treated and vehicle-treated groups.

Conclusion

The cross-validation of this compound's mechanism, through its active metabolite chlorphentermine, with other appetite suppressants reveals distinct pharmacological profiles. While both chlorphentermine and phentermine are amphetamine derivatives, they exhibit a clear divergence in their primary mode of action, with chlorphentermine being a selective serotonin-releasing agent and phentermine primarily acting on norepinephrine and dopamine systems. This contrasts with the reuptake inhibition mechanism of sibutramine, the specific receptor agonism of lorcaserin, and the hormonal modulation of liraglutide.

The provided quantitative data and experimental protocols offer a framework for the comparative evaluation of these compounds. For drug development professionals, understanding these mechanistic nuances is critical for designing novel anorectic agents with improved efficacy and safety profiles. Further head-to-head comparative studies under standardized experimental conditions are warranted to provide a more definitive cross-validation of their pharmacological properties.

References

A Comparative Analysis of the Side Effect Profiles of Cloforex and Fenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloforex and fenfluramine (B1217885) are both anorectic agents that have been utilized for their appetite-suppressant properties. However, their clinical use has been significantly impacted by their distinct and, in some cases, severe side effect profiles. This guide provides a detailed comparative study of the adverse effects associated with this compound and fenfluramine, supported by available experimental data. This compound, a prodrug of chlorphentermine (B1668847), and fenfluramine, a serotonin-releasing agent, exhibit different mechanisms of action which in turn lead to varied adverse event profiles. This document aims to offer an objective comparison to inform research and drug development in the field of obesity and related metabolic disorders.

Comparative Side Effect Profiles

The following tables summarize the known side effects of this compound (extrapolated from data on its active metabolite, chlorphentermine) and fenfluramine. It is important to note that comprehensive human clinical trial data for this compound is limited, and much of the information on chlorphentermine is derived from studies on related sympathomimetic amines and animal models.

Table 1: Cardiovascular Side Effects
Side EffectThis compound (as Chlorphentermine)Fenfluramine
Pulmonary Hypertension Reported in mice studies with this compound. Chlorphentermine is a serotonin (B10506) transporter substrate, a proposed mechanism for this effect.[1]A well-documented and serious side effect leading to its withdrawal for obesity treatment.[2]
Valvular Heart Disease Not as strongly associated as with fenfluramine, but caution is advised due to its sympathomimetic action.A primary reason for its market withdrawal. Caused by stimulation of 5-HT2B receptors on heart valves.
Tachycardia (Increased Heart Rate) A potential side effect due to increased norepinephrine (B1679862) release.[3]Reported, and may be exacerbated when combined with other stimulants.
Hypertension (Elevated Blood Pressure) A concern due to its sympathomimetic and norepinephrine-releasing properties.[3]Can occur, particularly at higher doses.
Palpitations Possible due to its stimulant effects on the cardiovascular system.[3]Reported as a potential cardiovascular side effect.
Table 2: Central Nervous System (CNS) Side Effects
Side EffectThis compound (as Chlorphentermine)Fenfluramine
Insomnia A common side effect of sympathomimetic amines.Can occur, especially at higher doses.
Restlessness & Nervousness Expected due to its stimulant properties.Can cause overstimulation and restlessness.
Dizziness A potential side effect.Reported as a common adverse effect.
Headache A possible side effect.Frequently reported by users.
Neurotoxicity Can produce dopaminergic and serotonergic neurotoxicity in rodents at high doses.Associated with serotonergic neurotoxicity in animal studies.
Psychotic Episodes Rare reports with related compounds like phentermine.Not a commonly reported side effect.
Table 3: Gastrointestinal and Other Side Effects
Side EffectThis compound (as Chlorphentermine)Fenfluramine
Dry Mouth A common side effect of sympathomimetic amines.Frequently reported.
Nausea and Vomiting Possible gastrointestinal side effects.Can occur.
Constipation A potential side effect.Reported as a possible adverse effect.
Hair Loss (Alopecia) Observed in mice studies with this compound.Not a commonly reported side effect.
Weight Loss The intended therapeutic effect.The intended therapeutic effect.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of these compounds are extensive. Below is a generalized protocol for assessing cardiovascular and neurotoxic side effects in animal models, based on common practices in preclinical toxicology studies.

General Protocol for Preclinical Toxicity Assessment
  • Animal Model: Male and female Sprague-Dawley rats and Beagle dogs are commonly used.

  • Dose Administration: The test compound (this compound/chlorphentermine or fenfluramine) is administered orally via gavage once daily for a period of 28 days (sub-acute) or 90 days (sub-chronic). A control group receives the vehicle only. At least three dose levels (low, mid, and high) are tested.

  • Cardiovascular Monitoring:

    • Telemetry: A subset of animals is implanted with telemetry devices to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) throughout the study.

    • Echocardiography: Performed at baseline and at the end of the study to assess cardiac structure and function, including valvular integrity.

    • Histopathology: At necropsy, heart and lung tissues are collected, weighed, and examined microscopically for any pathological changes, such as cardiac fibrosis or pulmonary vascular remodeling.

  • Neurotoxicity Assessment:

    • Functional Observational Battery (FOB): A series of non-invasive tests to assess sensory, motor, and autonomic functions. This is performed at baseline and at peak dose times during the study.

    • Locomotor Activity: Measured using automated activity monitors.

    • Neurohistopathology: At necropsy, brain tissue is collected and examined for any signs of neuronal damage or changes in neurotransmitter systems (e.g., serotonin and dopamine (B1211576) pathways) via immunohistochemistry.

  • Data Analysis: Statistical analysis is performed to compare the treated groups with the control group to identify any statistically significant adverse effects.

Signaling Pathways and Mechanisms of Side Effects

The distinct side effect profiles of this compound and fenfluramine can be attributed to their different primary mechanisms of action.

Fenfluramine: Serotonergic Pathway to Cardiotoxicity

Fenfluramine and its active metabolite, norfenfluramine, primarily act as serotonin-releasing agents and agonists at serotonin receptors. The development of valvular heart disease and pulmonary hypertension is strongly linked to the activation of the 5-HT2B receptor.

Fenfluramine_Pathway Fenfluramine Fenfluramine Norfenfluramine Norfenfluramine (Active Metabolite) Fenfluramine->Norfenfluramine Metabolism SERT Serotonin Transporter (SERT) Norfenfluramine->SERT Inhibition HT2B_Receptor 5-HT2B Receptor (Heart Valves, Pulmonary Artery) Norfenfluramine->HT2B_Receptor Agonism Serotonin_Release Increased Synaptic Serotonin SERT->Serotonin_Release Leads to Serotonin_Release->HT2B_Receptor Activation Fibroblast_Proliferation Fibroblast Proliferation HT2B_Receptor->Fibroblast_Proliferation Stimulates VHD Valvular Heart Disease Fibroblast_Proliferation->VHD PAH Pulmonary Arterial Hypertension Fibroblast_Proliferation->PAH

Caption: Signaling pathway of fenfluramine-induced cardiotoxicity.

This compound (Chlorphentermine): Sympathomimetic and Serotonergic Actions

This compound is a prodrug that is metabolized to chlorphentermine. Chlorphentermine acts as a sympathomimetic amine, increasing the release of norepinephrine. It is also a substrate for the serotonin transporter, which may contribute to its potential to cause pulmonary hypertension.

Cloforex_Pathway This compound This compound Chlorphentermine Chlorphentermine (Active Metabolite) This compound->Chlorphentermine Metabolism NE_Release Increased Norepinephrine Release Chlorphentermine->NE_Release Stimulates SERT Serotonin Transporter (SERT) (Pulmonary Artery) Chlorphentermine->SERT Substrate for Adrenergic_Receptors Adrenergic Receptors (Heart, Blood Vessels) NE_Release->Adrenergic_Receptors Activates Cardiovascular_Effects Tachycardia, Hypertension Adrenergic_Receptors->Cardiovascular_Effects PAH Pulmonary Arterial Hypertension (Potential) SERT->PAH

Caption: Proposed signaling pathway for this compound (chlorphentermine) side effects.

Conclusion

The side effect profiles of this compound and fenfluramine are notably different, reflecting their distinct pharmacological actions. Fenfluramine's significant risk of serious cardiovascular events, mediated by the serotonergic system, led to its withdrawal from the market for obesity treatment. While comprehensive human data on this compound is scarce, its active metabolite, chlorphentermine, exhibits a side effect profile characteristic of a sympathomimetic amine, with cardiovascular stimulation being a primary concern. Furthermore, its interaction with the serotonin transporter suggests a potential risk for pulmonary hypertension, as observed in animal studies. This comparative analysis underscores the importance of thorough preclinical and clinical evaluation of the cardiovascular and neurological safety of anorectic agents. Future research in this area should focus on developing compounds with high efficacy for weight loss and a favorable safety profile that avoids the detrimental cardiovascular effects seen with older-generation drugs like fenfluramine.

References

A Comparative Analysis of the Metabolic Impact of Cloforex and Modern Obesity Pharmacotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the metabolic effects of the anorectic agent Cloforex against currently approved obesity drugs. While robust clinical data on this compound is limited due to its status as an older, largely discontinued (B1498344) medication, this comparison leverages available preclinical data for this compound and its active metabolite, chlorphentermine (B1668847), alongside extensive clinical trial data for modern pharmacotherapies. This guide aims to offer a clear, data-driven perspective for researchers in the field of metabolic diseases and obesity drug development.

Executive Summary

Current FDA-approved obesity drugs, particularly the GLP-1 receptor agonists, demonstrate significant and broad-spectrum metabolic benefits beyond weight loss, including improvements in glycemic control and lipid profiles. In contrast, the available data for this compound, an amphetamine-like anorectic, primarily points to appetite suppression as its mechanism for weight loss, with limited and less favorable data on its broader metabolic effects from preclinical studies. Direct comparative clinical efficacy and metabolic impact data for this compound against modern therapies are unavailable.

Quantitative Metabolic Impact Comparison

The following tables summarize the metabolic impact of current leading obesity drugs based on data from major clinical trials.

Table 1: Effects on Weight Loss and Anthropometric Measures

Drug (Trade Name)Clinical TrialDosageDurationMean Weight Loss (%)Change in Waist Circumference
Semaglutide (Wegovy)STEP 12.4 mg once weekly68 weeks-14.9%-13.54 cm
Liraglutide (Saxenda)SCALE Obesity and Prediabetes3.0 mg once daily56 weeks-8.0%[1]-8.2 cm
Tirzepatide (Zepbound)SURMOUNT-115 mg once weekly72 weeks-20.9%-13.8 cm[2]
Orlistat (Xenical)XENDOS120 mg three times daily4 years-5.8 kg (vs. 3.0 kg with placebo)-6.7 cm
Phentermine/Topiramate (Qsymia)CONQUER15 mg/92 mg once daily56 weeks-9.8%[3]-9.9 cm

Table 2: Effects on Glycemic Control

Drug (Trade Name)Clinical TrialChange in HbA1c (%)Change in Fasting GlucoseChange in Insulin (B600854) Sensitivity
Semaglutide (Wegovy)STEP 1-0.4%-10.8 mg/dLImproved HOMA-IR
Liraglutide (Saxenda)SCALE Obesity and Prediabetes-0.3%-8.5 mg/dLImproved HOMA-IR
Tirzepatide (Zepbound)SURMOUNT-2-2.1% (from baseline of 8.0%)-51.7 mg/dL[2]Significantly improved
Orlistat (Xenical)XENDOSReduced risk of type 2 diabetes by 37.3%-11.7 mg/dLImproved
Phentermine/Topiramate (Qsymia)CONQUER-0.5%-9.0 mg/dLImproved HOMA-IR

Table 3: Effects on Lipid Profile

Drug (Trade Name)Clinical TrialChange in Total CholesterolChange in LDL-CChange in HDL-CChange in Triglycerides
Semaglutide (Wegovy)STEP 1-3.9%-4.6%+4.6%-19.2%
Liraglutide (Saxenda)SCALE Obesity and Prediabetes-3.0%-3.1%+2.3%-11.8%
Tirzepatide (Zepbound)SURMOUNT-1-9.6%-12.6%+7.9%-24.7%
Orlistat (Xenical)XENDOS-11.4%-16.0%+2.0%-5.4%
Phentermine/Topiramate (Qsymia)CONQUER-3.5%-4.1%+7.1%-19.6%

Metabolic Profile of this compound

Direct clinical data on the metabolic impact of this compound is scarce. This compound is a prodrug that is metabolized in the body to chlorphentermine, an amphetamine analog.[4] The primary mechanism of action is appetite suppression through the modulation of neurotransmitters in the central nervous system.

Preclinical studies in rats on chlorphentermine have indicated some metabolic effects:

  • Glucose Metabolism: Studies have shown that chlorphentermine administration in rats can lead to a decrease in glucose metabolism.

  • Lipid Metabolism: Research has pointed to chlorphentermine inducing a condition known as phospholipidosis, which is an accumulation of phospholipids (B1166683) in various tissues, particularly the lungs. This is generally considered an adverse effect.

  • Energy Metabolism: Some studies suggest that chlorphentermine may act as an uncoupler of oxidative phosphorylation in mitochondria, which could theoretically increase metabolic rate. However, this has not been substantiated in a clinical setting and the implications for therapeutic use are unclear.

It is crucial to note that these findings are from animal studies and may not be representative of the effects in humans. The lack of modern, controlled clinical trials makes a direct comparison with current obesity drugs impossible.

Signaling Pathways and Mechanisms of Action

This compound (as an Amphetamine-like Anorectic)

This compound, through its active metabolite chlorphentermine, acts as a sympathomimetic amine. Its primary mechanism involves increasing the levels of norepinephrine (B1679862) and dopamine (B1211576) in the synaptic cleft, which in turn activates adrenergic and dopaminergic receptors in the hypothalamus, the brain's appetite-regulating center. This leads to a reduction in hunger signals and increased satiety.

Cloforex_Mechanism This compound This compound (Prodrug) Chlorphentermine Chlorphentermine (Active Metabolite) This compound->Chlorphentermine Metabolism NeuronalTerminal Presynaptic Neuronal Terminal Chlorphentermine->NeuronalTerminal Enters SynapticVesicles Synaptic Vesicles (NE, DA) Chlorphentermine->SynapticVesicles Induces Release of Norepinephrine (NE) & Dopamine (DA) SynapticCleft Synaptic Cleft SynapticVesicles->SynapticCleft NE & DA PostsynapticReceptors Postsynaptic Receptors (Adrenergic, Dopaminergic) SynapticCleft->PostsynapticReceptors Bind to Hypothalamus Hypothalamus PostsynapticReceptors->Hypothalamus Signal to AppetiteSuppression Appetite Suppression Hypothalamus->AppetiteSuppression

Caption: Mechanism of Action of this compound.

Current Obesity Drugs: GLP-1 Receptor Agonists

Drugs like Semaglutide, Liraglutide, and the dual GIP/GLP-1 receptor agonist Tirzepatide, mimic the effects of the endogenous incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1). They bind to and activate GLP-1 receptors, which are found in various tissues including the pancreas, brain, and gastrointestinal tract. This activation leads to a cascade of metabolic benefits.

GLP1_Pathway cluster_drug GLP-1 Receptor Agonists cluster_effects Metabolic Effects Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Liraglutide Liraglutide Liraglutide->GLP1R Tirzepatide Tirzepatide (GLP-1/GIP) Tirzepatide->GLP1R Pancreas Pancreas: - ↑ Insulin Secretion - ↓ Glucagon Secretion GLP1R->Pancreas Brain Brain (Hypothalamus): - ↑ Satiety - ↓ Appetite GLP1R->Brain Stomach Stomach: - Delayed Gastric Emptying GLP1R->Stomach Liver Liver: - ↓ Glucose Production Pancreas->Liver

Caption: Signaling Pathway of GLP-1 Receptor Agonists.

Experimental Protocols

The data for the current obesity drugs are derived from large-scale, randomized, double-blind, placebo-controlled clinical trials. Below is a generalized workflow and key methodological aspects of these trials.

Representative Clinical Trial Workflow

Experimental_Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Randomization Randomization (Drug vs. Placebo) Screening->Randomization Treatment Treatment Period (Dose Escalation & Maintenance) Randomization->Treatment DataCollection Data Collection (Regular Intervals) Treatment->DataCollection FollowUp Follow-up Period Treatment->FollowUp Endpoints Primary & Secondary Endpoint Analysis DataCollection->Endpoints

Caption: Generalized Clinical Trial Workflow.

Key Methodological Components:
  • Study Design: The cornerstone of the evidence for modern obesity drugs is the randomized, double-blind, placebo-controlled trial design. For instance, the XENDOS study for Orlistat was a 4-year prospective study. The CONQUER trial for Phentermine/Topiramate had a 56-week duration. The SCALE program for Liraglutide and the STEP program for Semaglutide also involved large cohorts over extended periods. The SURMOUNT trials for Tirzepatide have similarly robust designs.

  • Participant Population: These trials typically enroll adults with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, such as hypertension, dyslipidemia, or type 2 diabetes.

  • Intervention: Participants are randomized to receive either the active drug or a placebo. The trials for injectable medications like Semaglutide, Liraglutide, and Tirzepatide involve a dose-escalation phase to improve tolerability. All participants in both the active and placebo groups receive counseling on lifestyle modifications, including a reduced-calorie diet and increased physical activity.

  • Primary Endpoints: The primary endpoints in these trials are typically the mean percentage change in body weight from baseline and the proportion of participants achieving a certain threshold of weight loss (e.g., ≥5% or ≥10%).

  • Secondary Endpoints: A comprehensive panel of secondary endpoints is assessed to evaluate the broader metabolic impact. These include changes in:

    • Anthropometric measures: Waist circumference, BMI.

    • Glycemic control: HbA1c, fasting plasma glucose, fasting insulin, and measures of insulin resistance (e.g., HOMA-IR).

    • Lipid profile: Total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.

    • Cardiovascular risk factors: Blood pressure.

    • Safety and tolerability: Incidence and severity of adverse events.

Conclusion

The landscape of obesity pharmacotherapy has evolved significantly, with modern drugs offering profound metabolic benefits beyond simple weight reduction. GLP-1 receptor agonists, in particular, have set a new benchmark for efficacy, demonstrating substantial improvements in glycemic control and lipid profiles, which are critical for reducing the overall cardiometabolic risk associated with obesity.

References

Reproducibility of Cloforex Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Evaluation of an Understudied Anorectic Agent

Cloforex, an amphetamine-class anorectic, has a limited and dated research history, raising significant concerns about the reproducibility of its initial findings. Developed as a precursor to chlorphentermine, its investigation was largely halted due to adverse effects observed in early animal studies. This guide provides a comparative analysis of the available research on this compound, juxtaposed with more extensively studied anorectic alternatives. A notable limitation in this field is the lack of direct reproducibility studies for the original this compound research, a critical gap for modern drug development standards.

Comparative Efficacy and Safety of Anorectic Agents

The primary allure of anorectic agents lies in their potential to induce weight loss. However, the therapeutic benefits must be weighed against their safety profiles. The following tables summarize the available quantitative data for this compound and selected comparator drugs.

Table 1: Efficacy of Selected Anorectic Drugs in Clinical Trials (Human Data)

DrugDosageTrial DurationMean Weight Loss (Drug)Mean Weight Loss (Placebo)Net Weight Loss
Phentermine 30 mg/day14 weeks7.2 kg2-3 kg~4-5 kg
Sibutramine 10-20 mg/day1 year4.45 kg greater than placebo--4.45 kg
Lorcaserin 10 mg twice daily1 year5.8 kg2.2 kg3.6 kg

Note: Data for this compound is not included as no human clinical trial data for efficacy is publicly available.

Table 2: Adverse Effects of this compound in Animal Studies (Rat Data)

DosageDurationKey Adverse Effects
75 mg/kg/day6 weeksHair loss, agitation, suppressed weight gain and food consumption, significant pulmonary lipid histiocytosis.
25 mg/kg/day6 weeksInhibition of food consumption (no significant effect on weight gain), minimal pulmonary lipid histiocytosis.
3 mg/kg/day6 weeksNo observed lipid histiocytosis.

Table 3: Common and Serious Adverse Effects of Comparator Anorectic Drugs (Human Data)

DrugCommon Side EffectsSerious Adverse Effects
Phentermine Dry mouth, insomnia, increased heart rate, constipation.Primary pulmonary hypertension (rare), valvular heart disease (in combination with fenfluramine).
Sibutramine Dry mouth, constipation, insomnia, increased heart rate and blood pressure.Increased risk of cardiovascular events (withdrawn from many markets).
Lorcaserin Headache, nausea, dizziness.Valvular heart disease (no significant increase compared to placebo in trials).

Experimental Protocols: A Barrier to Reproducibility

A significant challenge in assessing the reproducibility of this compound research is the limited availability of detailed experimental protocols from the original studies. The following protocols are reconstructed based on available information and generalized procedures for similar animal studies. The lack of specific details from the original publications is a major impediment to any attempt at direct replication.

Protocol 1: Oral Administration of this compound in Rats (Generalized)
  • Objective: To assess the effects of daily oral administration of this compound on body weight, food intake, and organ pathology in rats.

  • Animals: Adult male rats (strain to be specified, e.g., Wistar or Sprague-Dawley), housed individually with controlled light-dark cycles and ad libitum access to standard chow and water, unless otherwise specified for the study.

  • Drug Preparation: this compound to be suspended or dissolved in a suitable vehicle. While the original vehicle is not specified in available literature, a common vehicle for amphetamine-like drugs in rodent studies is 0.9% saline. The solution should be prepared fresh daily.

  • Administration: this compound is administered daily via oral gavage at specified doses (e.g., 3, 25, and 75 mg/kg). A control group receives the vehicle only. The volume administered should be consistent across all groups (typically 5-10 ml/kg for rats).

  • Measurements:

    • Body Weight and Food Intake: Measured daily at a consistent time.

    • Clinical Observations: Animals are observed daily for any signs of toxicity, such as changes in activity, posture, or hair loss.

    • Terminal Procedures: At the end of the study period (e.g., 6 weeks), animals are euthanized. Blood samples may be collected for hematological and biochemical analysis. Organs, particularly the lungs and heart, are excised and weighed.

  • Histopathology: Lungs are fixed (e.g., in 10% neutral buffered formalin), embedded in paraffin (B1166041), sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and specialized stains for lipids (e.g., Oil Red O on frozen sections) to assess for lipid histiocytosis.

Protocol 2: Histopathological Examination of Drug-Induced Pulmonary Lipidosis (Generalized)
  • Objective: To identify and semi-quantify the presence of lipid-laden macrophages (foam cells) in the lung tissue of rats treated with this compound.

  • Tissue Preparation:

    • Following euthanasia, the lungs are carefully excised.

    • For paraffin embedding, lungs are inflated with and immersed in 10% neutral buffered formalin for at least 24 hours.

    • For lipid staining, fresh lung tissue is embedded in a suitable medium (e.g., OCT compound) and snap-frozen.

  • Staining:

    • H&E Staining: Paraffin-embedded sections are stained with Hematoxylin and Eosin to visualize the overall lung architecture and identify inflammatory infiltrates and the presence of foamy macrophages.

    • Oil Red O Staining: Frozen sections are stained with Oil Red O to specifically identify neutral lipids within the cytoplasm of macrophages, which appear as red droplets.

  • Microscopic Examination: Stained sections are examined under a light microscope. The severity of pulmonary lipid histiocytosis can be graded semi-quantitatively based on the number and distribution of foam cells in the alveoli and interstitial spaces.

Visualizing the Pathways

To understand the context of this compound's proposed mechanism and the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_data_collection Data Collection cluster_analysis Analysis animal_prep Animal Acclimatization gavage Daily Oral Gavage animal_prep->gavage drug_prep This compound Solution Preparation drug_prep->gavage daily_obs Daily Body Weight, Food Intake & Clinical Signs gavage->daily_obs terminal_proc Terminal Procedures: Organ Collection daily_obs->terminal_proc stats Statistical Analysis daily_obs->stats histopath Histopathology terminal_proc->histopath histopath->stats signaling_pathway cluster_drug Drug Action cluster_cns Central Nervous System cluster_adverse_effects Potential Adverse Effects This compound This compound chlorphentermine Chlorphentermine (Active Metabolite) This compound->chlorphentermine Metabolism serotonin_release Increased Serotonin Release chlorphentermine->serotonin_release Stimulates pulmonary_hypertension Pulmonary Hypertension chlorphentermine->pulmonary_hypertension Associated with lipidosis Pulmonary Lipid Histiocytosis chlorphentermine->lipidosis Induces in animal models appetite_suppression Appetite Suppression serotonin_release->appetite_suppression Leads to

Assessing the Translational Relevance of Cloforex Studies in Rats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comparative Pharmacokinetics: Highlighting the Data Gap

Quantitative single-dose pharmacokinetic data for Cloforex and its primary metabolite, chlorphentermine, in rats is scarce in the available literature. To illustrate the potential species differences, this section presents pharmacokinetic data for the related anorectic compound Clobenzorex in humans and general pharmacokinetic characteristics of amphetamine in rats. It is crucial to note that these are not direct comparisons for this compound and should be interpreted with caution.

Table 1: Pharmacokinetic Parameters of Related Anorectic Compounds in Humans and Rats

ParameterClobenzorex (Humans)Amphetamine (Rats)
Administration Route OralOral
Tmax (Time to Peak Concentration) ~1.5 hoursNot specified
Half-life (t½) ~1 to 17 hours (highly variable)Not specified
Primary Metabolite Amphetamine, p-hydroxyamphetaminep-hydroxyamphetamine (conjugated)
Primary Route of Excretion UrineUrine

Note: Data for Clobenzorex in humans is from a study on an immediate-release formulation. Data for amphetamine in rats is qualitative and does not provide specific pharmacokinetic parameter values from single-dose studies.

Comparative Metabolism: A Tale of Two Species

The metabolism of amphetamine, a compound structurally similar to the active metabolites of this compound, has been studied in both rats and humans, revealing significant differences. These differences are critical for assessing the translational relevance of rat models.

Table 2: Major Metabolic Pathways of Amphetamine in Rats vs. Humans

Metabolic PathwayRatsHumans
Aromatic Hydroxylation Major pathway, leading to p-hydroxyamphetamine (primarily conjugated)Minor pathway
N-dealkylation Minor pathwayMajor pathway
Side-chain Oxidation Minor pathwayMajor pathway, leading to benzoic acid and its conjugates
Excretion of Unchanged Drug Lower percentageHigher percentage

Data based on studies of amphetamine metabolism.

The primary known metabolites of chlorphentermine (the active metabolite of this compound) in humans include hydroxylated and N-oxidized derivatives. The metabolic profile in rats is not well-characterized in the available literature.

Experimental Protocols: A Representative Oral Pharmacokinetic Study in Rats

While a specific, detailed protocol for a single-dose oral pharmacokinetic study of this compound in rats is not available, the following represents a standard methodology for such a study.

Objective: To determine the pharmacokinetic profile of a test compound and its major metabolites in rats following a single oral dose.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Analytical instruments (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Rats are acclimated for at least one week prior to the study with free access to standard chow and water.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing: The test compound is formulated in the vehicle at the desired concentration. A single dose is administered to each rat via oral gavage. The volume administered is typically 5-10 mL/kg.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are immediately centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent compound and its metabolites are quantified using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.

Visualizing the Discrepancies and Workflow

Metabolic Pathways

G cluster_0 Rat Metabolism (Amphetamine) cluster_1 Human Metabolism (Amphetamine) Amphetamine_rat Amphetamine p_OH_Amphetamine_rat p-Hydroxyamphetamine (conjugated) Amphetamine_rat->p_OH_Amphetamine_rat Aromatic Hydroxylation (Major) Amphetamine_human Amphetamine Benzoic_Acid Benzoic Acid Amphetamine_human->Benzoic_Acid Side-chain Oxidation (Major) Unchanged_Amphetamine Unchanged Amphetamine Amphetamine_human->Unchanged_Amphetamine Direct Excretion G acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage Dosing fasting->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis G rat_studies This compound Studies in Rats pk_data_rat Rat PK Data (Largely Unavailable) rat_studies->pk_data_rat metabolism_data_rat Rat Metabolism Data (Inferred from Amphetamine) rat_studies->metabolism_data_rat human_response Human Response to this compound translational_relevance Translational Relevance pk_data_rat->translational_relevance metabolism_data_rat->translational_relevance pk_data_human Human PK Data (Unavailable for this compound) pk_data_human->translational_relevance metabolism_data_human Human Metabolism Data (Inferred from Related Compounds) metabolism_data_human->translational_relevance translational_relevance->human_response

A Comparative Analysis of the Pharmacokinetics of Cloforex and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Cloforex (clobenzorex) and its primary metabolites, amphetamine and 4-hydroxyclobenzorex. The data presented is compiled from various scientific studies to offer an objective analysis supported by experimental evidence.

Executive Summary

This compound, an anorectic agent, is a prodrug that undergoes extensive metabolism following oral administration. Its pharmacological effects are largely attributed to its active metabolites. Understanding the pharmacokinetic properties of both the parent drug and its metabolites is crucial for efficacy and safety assessment in drug development. This guide summarizes key pharmacokinetic parameters, details the experimental methods used for their determination, and illustrates the metabolic pathway.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for this compound and its major metabolites. It is important to note that much of the detailed pharmacokinetic data, particularly for plasma, is derived from studies focused on urine excretion for forensic and anti-doping purposes. Plasma pharmacokinetic parameters for this compound are noted to be highly variable.

ParameterThis compound (Parent Drug)4-Hydroxyclobenzorex (Metabolite)Amphetamine (Metabolite)
Peak Plasma Concentration (Cmax) 8 - 47 ng/mL[1]5,705 - 88,410 ng/mL (in urine)[2][3]715 - 2,474 ng/mL (in urine)[4]
Time to Peak Concentration (Tmax) ~1 - 1.5 hours[1]~1.5 - 5 hours (in urine)~4 - 19 hours (in urine)
Half-life (t1/2) Highly variable: 1 - 17 hoursDetected for up to 91.5 hours in urineDetected for up to 116 hours in urine
Area Under the Curve (AUC) Data not consistently reported in plasmaData not available in plasmaData not available in plasma
Route of Elimination Primarily hepatic metabolismExcreted in urineExcreted in urine

Metabolic Pathway of this compound

This compound is metabolized in the liver primarily through two pathways: N-dealkylation to form amphetamine and hydroxylation to form 4-hydroxyclobenzorex. The metabolite 4-hydroxyclobenzorex is often found in higher concentrations and for a longer duration than the parent drug or amphetamine, making it a key marker for this compound use.

Cloforex_Metabolism This compound This compound (C16H18ClN) Metabolite1 4-Hydroxyclobenzorex (C16H18ClNO) This compound->Metabolite1 Hydroxylation Metabolite2 Amphetamine (C9H13N) This compound->Metabolite2 N-dealkylation Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis plasma Plasma extraction Extraction (LLE or SPE) plasma->extraction urine Urine hydrolysis Hydrolysis (for urine) urine->hydrolysis derivatization Derivatization (for GC-MS) extraction->derivatization hplc HPLC-MS/MS extraction->hplc hydrolysis->extraction gcms GC-MS derivatization->gcms pk_params Pharmacokinetic Parameter Calculation hplc->pk_params gcms->pk_params

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Cloforex

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Cloforex, ensuring the protection of laboratory personnel and the environment.

Chemical and Physical Properties of this compound

A thorough understanding of a compound's properties is the first step in ensuring its safe handling and disposal.

PropertyValue
Chemical Formula C₁₃H₁₈ClNO₂
Molar Mass 255.74 g/mol
CAS Number 14261-75-7
Classification Anorectic of the amphetamine class
Appearance Solid (consult product-specific information)
Solubility Consult Safety Data Sheet (SDS) from the supplier

Experimental Protocol: General Disposal of Amphetamine-Like Substances in a Laboratory Setting

In the absence of explicit instructions for this compound, the following protocol for the disposal of amphetamine-like hazardous waste should be followed. This procedure prioritizes safety and regulatory compliance.

Objective: To safely dispose of unwanted this compound and contaminated materials in a manner that complies with institutional and environmental regulations.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

  • Designated, labeled hazardous waste container (black for hazardous chemical waste)

  • Waste manifest or inventory log

  • Chemical spill kit

Procedure:

  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements for hazardous chemical waste.

  • Segregate Waste:

    • Unused/Expired Product: Keep pure chemical, expired reagents, or surplus material in its original, clearly labeled container. Do not mix with other waste streams.

    • Contaminated Labware (Solid): Collect all contaminated solid materials such as gloves, pipette tips, and absorbent paper in a designated hazardous waste container.

    • Contaminated Labware (Liquid): Collect all liquid waste, including unused solutions and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container.

    • Sharps: Any contaminated sharps (e.g., needles, scalpels) must be placed in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor. Provide them with an accurate inventory of the waste.

  • Documentation: Complete all necessary waste manifest forms provided by the EHS office and the disposal contractor. Retain a copy for your records.

  • Spill Management: In the event of a spill, immediately alert personnel and evacuate the area if necessary. For small spills, use an appropriate absorbent material from a chemical spill kit to contain and collect the material. All cleanup materials must be disposed of as hazardous waste. For large spills, contact your institution's emergency response team.

Chemical Neutralization (for consideration and research)

While not a standard disposal procedure, research has explored the chemical degradation of amphetamine-type stimulants through oxidation as a potential alternative to incineration.[1] Studies have investigated the use of oxidants such as ozone and sodium hypochlorite (B82951) to break down these compounds.[1] However, it is crucial to note that specific protocols for the effective and safe neutralization of this compound have not been published. Any attempt at chemical neutralization should only be conducted by qualified personnel after a thorough risk assessment and methods validation, and in compliance with all institutional and regulatory guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Cloforex_Disposal_Workflow start Start: Unwanted this compound or Contaminated Material consult_ehs Consult Institutional EHS for Specific Protocols start->consult_ehs spill Spill Occurs start->spill segregate Segregate Waste Streams (Solid, Liquid, Sharps, Pure) consult_ehs->segregate label_waste Label Containers Clearly: 'Hazardous Waste - this compound' segregate->label_waste segregate->spill store_waste Store Securely in Designated Area label_waste->store_waste schedule_pickup Schedule Pickup with Licensed Waste Contractor store_waste->schedule_pickup store_waste->spill document Complete Waste Manifest and Documentation schedule_pickup->document end End: Compliant Disposal document->end spill_response Initiate Spill Response Protocol spill->spill_response spill_response->segregate

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific guidelines of your institution. Always prioritize safety and consult with your Environmental Health and Safety department for definitive procedures.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cloforex

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION: This document provides essential safety and logistical guidance for the handling and disposal of Cloforex in a laboratory setting. All personnel must adhere to these protocols to ensure a safe research environment.

As a potent amphetamine-like anorectic and a precursor to chlorphentermine, this compound necessitates stringent safety measures. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous profiles of structurally related compounds, including amphetamine and methamphetamine. Researchers, scientists, and drug development professionals must handle this compound with the utmost care, adhering to the personal protective equipment (PPE) guidelines, operational procedures, and disposal plans outlined below.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the required protective gear for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and preparing solutions Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesNIOSH-approved respirator with organic vapor cartridges and particulate filterLab coat
Administering to research subjects Safety glasses with side shieldsNitrile or neoprene glovesRecommended if potential for aerosolization existsLab coat
Handling contaminated waste Chemical splash gogglesHeavy-duty nitrile or neoprene glovesNIOSH-approved respirator with organic vapor cartridges and particulate filterDisposable gown over lab coat
Cleaning spills Chemical splash gogglesHeavy-duty nitrile or neoprene glovesNIOSH-approved respirator with organic vapor cartridges and particulate filterDisposable gown over lab coat

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount when working with this compound. The following diagram illustrates the key stages of handling, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_admin Administration cluster_cleanup Post-Procedure & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound in a Ventilated Enclosure prep_ppe->weigh dissolve Dissolve in Designated Solvent weigh->dissolve transfer Transfer Solution to Administration Device dissolve->transfer Proceed to Administration administer Administer to Research Subject transfer->administer decontaminate_surfaces Decontaminate Work Surfaces administer->decontaminate_surfaces Procedure Complete decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment doff_ppe Doff PPE Correctly decontaminate_equipment->doff_ppe segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste Dispose of Contaminated Items dispose Dispose via Approved Hazardous Waste Stream segregate_waste->dispose

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is a critical step in the safety protocol and must be conducted in compliance with institutional and regulatory guidelines for controlled substances.

Waste Segregation and Collection:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed immediately into a designated, puncture-resistant sharps container.

  • Solid Waste: Contaminated PPE (gloves, gowns), bench paper, and other solid materials must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and solvent rinses from decontamination procedures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal Procedures:

  • Contact EHS: Your institution's EHS department is the primary resource for the disposal of controlled substances. They will provide specific instructions and arrange for the collection and disposal of this compound waste.

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.

  • Documentation: Maintain meticulous records of all this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

Experimental Protocols: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately evacuate the affected area and alert your supervisor and colleagues.

  • Restrict Access: Prevent entry into the spill area.

  • Consult SDS (for related compounds): If available, review the SDS for amphetamine or a similar compound for specific cleanup instructions.

  • PPE: Don the appropriate PPE as outlined in the table above for cleaning spills.

  • Containment: For small spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the substance.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Report: Report the incident to your institution's EHS office.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a secure laboratory environment for groundbreaking scientific discovery.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cloforex
Reactant of Route 2
Reactant of Route 2
Cloforex

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。